molecular formula C15H12Cl2O4 B164953 Diclofop CAS No. 40843-25-2

Diclofop

货号: B164953
CAS 编号: 40843-25-2
分子量: 327.2 g/mol
InChI 键: OOLBCHYXZDXLDS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Diclofop is a post-emergence aryloxyphenoxypropionate (FOP) class herbicide widely used in agricultural research for its selective action against grass weeds. Its primary research value lies in its specific mechanism of action; it functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid synthesis in susceptible plants, which leads to growth inhibition and cell membrane disruption. This makes this compound a critical tool for studying plant physiology, herbicide resistance mechanisms in weeds like wild oat, and the development of selective crop protection strategies, particularly in broadleaf crops. Research also explores its environmental fate, including its degradation and metabolism in soil and plants. Furthermore, studies have investigated this compound's potential as an acetylcholinesterase (AChE) inhibitor, expanding its research relevance into biochemical and toxicological fields beyond herbicidal activity. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLBCHYXZDXLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041859
Record name Diclofop
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Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40843-25-2
Record name Diclofop
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclofop [ANSI:BSI:ISO]
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Record name Diclofop
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Record name DICLOFOP
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Diclofop-methyl in Susceptible Grass Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diclofop-methyl is a selective post-emergence herbicide highly effective against a range of grass weed species. Its primary mechanism of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway. This inhibition leads to a cascade of cellular disruptions, ultimately resulting in cell death and the demise of the susceptible plant. A secondary, yet significant, effect of this compound-methyl's active metabolite, this compound acid, is the rapid depolarization of the cell membrane. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key pathways and workflows.

Primary Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

This compound-methyl itself is a pro-herbicide. Upon absorption into the plant, it is rapidly hydrolyzed to its biologically active form, this compound acid.[1] This acid metabolite is the primary inhibitor of the plastidial ACCase in susceptible grass species.[2]

ACCase catalyzes the first committed step in de novo fatty acid synthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[3] This reaction is vital for the production of fatty acids, which are essential components of cell membranes, signaling molecules, and energy storage compounds. By inhibiting ACCase, this compound acid effectively halts the production of these crucial building blocks, leading to the cessation of cell growth and division, particularly in the meristematic regions of the plant.[2]

The inhibition of ACCase by this compound acid is a non-competitive process.[4] In susceptible biotypes of Lolium multiflorum, the inhibition constants (Kis and Kii) for this compound against ACCase have been determined to be 0.08 µM and 0.44 µM, respectively.[4]

Quantitative Data: ACCase Inhibition

The sensitivity of ACCase to this compound acid varies among different susceptible grass species. The following table summarizes the 50% inhibitory concentration (I₅₀) values for this compound acid against ACCase from several susceptible grass species.

Susceptible Grass SpeciesCommon NameI₅₀ (µM) of this compound Acid for ACCase Inhibition
Lolium multiflorumItalian Ryegrass~0.34 (Kis value of 0.08 µM and Kii of 0.44 µM)[4]
Setaria viridisGreen Foxtail~1.0[5]
Avena sativaOat10-20 (for half-maximal depolarization, linked to ACCase inhibition)[6]

Secondary Mechanism of Action: Membrane Depolarization

In addition to its primary role as an ACCase inhibitor, this compound acid has been shown to cause a rapid depolarization of the plasma membrane in susceptible grass species.[6][7] This effect is characterized by a significant decrease in the negative electrical potential across the cell membrane.

The depolarization is believed to be caused by an increase in the permeability of the membrane to protons (H⁺ ions).[6] this compound acid may act as a protonophore, shuttling protons across the membrane and disrupting the proton gradient that is essential for various cellular processes, including nutrient transport and ATP synthesis.[6]

Quantitative Data: Membrane Depolarization

The extent of membrane depolarization induced by this compound acid has been quantified in several susceptible grass species.

Susceptible Grass SpeciesCommon NameConcentration of this compound AcidObserved Depolarization
Lolium rigidumRigid Ryegrass50 µMDepolarization to a steady-state level within 10-15 minutes[7]
Avena sativaOat10-20 µMHalf-maximal depolarization[6]
Triticum aestivum (coleoptiles)Wheat20-30 µMHalf-maximal depolarization[6]

Signaling Pathways and Metabolic Fate

The overall mechanism of action of this compound-methyl involves its conversion to the active this compound acid, which then targets ACCase and the cell membrane. The following diagram illustrates this pathway.

Diclofop_Methyl_Mechanism cluster_plant Susceptible Grass Plant This compound-methyl This compound-methyl Diclofop_acid This compound Acid (Active form) This compound-methyl->Diclofop_acid Hydrolysis ACCase Acetyl-CoA Carboxylase (ACCase) Diclofop_acid->ACCase Inhibition Depolarization Membrane Depolarization Diclofop_acid->Depolarization Induces Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalyzes Inhibition_Outcome Inhibition of Fatty Acid Synthesis ACCase->Inhibition_Outcome Membrane Cell Membrane Fatty_Acid_Synthesis->Membrane Components for Cell_Death Cell Death Depolarization->Cell_Death

Figure 1. Mechanism of action of this compound-methyl in susceptible grass species.

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Radioisotope Method)

This protocol outlines the measurement of ACCase activity by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into malonyl-CoA.

Materials:

  • Fresh young leaf tissue from a susceptible grass species

  • Extraction buffer (e.g., 100 mM HEPES-KOH pH 8.0, 2 mM EDTA, 5 mM DTT, 10% glycerol)

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 8.0, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 5 mM ATP, 0.5 mM acetyl-CoA)

  • [¹⁴C]NaHCO₃ (specific activity ~50 mCi/mmol)

  • This compound acid stock solution (in a suitable solvent like DMSO)

  • 6 M HCl

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Assay Reaction:

    • Prepare reaction tubes containing assay buffer and various concentrations of this compound acid (and a solvent control).

    • Pre-incubate the tubes at the desired temperature (e.g., 30°C) for 10 minutes.

    • Initiate the reaction by adding the enzyme extract and [¹⁴C]NaHCO₃.

    • Incubate for a specific time (e.g., 10-20 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding 6 M HCl. This also removes unreacted [¹⁴C]HCO₃⁻.

    • Dry the samples completely.

    • Add scintillation cocktail to the vials and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of ACCase activity (nmol of [¹⁴C]HCO₃⁻ incorporated per minute per mg of protein).

    • Plot the percentage of inhibition against the logarithm of the this compound acid concentration to determine the I₅₀ value.

ACCase_Assay_Workflow Start Start Homogenize_Tissue 1. Homogenize Leaf Tissue in Extraction Buffer Start->Homogenize_Tissue End End Centrifuge 2. Centrifuge Homogenate Homogenize_Tissue->Centrifuge Collect_Supernatant 3. Collect Supernatant (Crude Enzyme Extract) Centrifuge->Collect_Supernatant Prepare_Tubes 4. Prepare Reaction Tubes with Assay Buffer & this compound Acid Collect_Supernatant->Prepare_Tubes Pre_Incubate 5. Pre-incubate at 30°C Prepare_Tubes->Pre_Incubate Start_Reaction 6. Initiate Reaction with Enzyme & [¹⁴C]NaHCO₃ Pre_Incubate->Start_Reaction Incubate 7. Incubate for 10-20 min Start_Reaction->Incubate Stop_Reaction 8. Stop Reaction with HCl Incubate->Stop_Reaction Dry_Samples 9. Dry Samples Stop_Reaction->Dry_Samples Measure_Radioactivity 10. Measure Radioactivity Dry_Samples->Measure_Radioactivity Analyze_Data 11. Calculate I₅₀ Value Measure_Radioactivity->Analyze_Data Analyze_Data->End

Figure 2. Experimental workflow for the ACCase inhibition assay.
Measurement of Plant Cell Membrane Potential

This protocol describes the use of intracellular glass microelectrodes to measure the electrical potential difference across the plasma membrane.

Materials:

  • Intact seedlings of a susceptible grass species

  • Glass microcapillaries

  • Microelectrode puller

  • Microelectrode holder with Ag/AgCl wire

  • High-impedance amplifier

  • Micromanipulator

  • Faraday cage

  • Perfusion chamber

  • Experimental solution (e.g., buffered nutrient solution)

  • 3 M KCl solution

  • This compound acid stock solution

Procedure:

  • Microelectrode Preparation:

    • Pull glass microcapillaries to a fine tip (typically < 1 µm) using a microelectrode puller.

    • Backfill the microelectrode with 3 M KCl solution.

    • Mount the microelectrode in the holder and connect it to the amplifier.

  • Plant Preparation:

    • Mount the seedling in a perfusion chamber on the stage of a microscope.

    • Continuously perfuse the roots with the experimental solution.

  • Membrane Potential Measurement:

    • Using the micromanipulator, carefully insert the microelectrode into a root epidermal or cortical cell. A successful impalement is indicated by a sudden negative drop in the recorded potential.

    • Allow the membrane potential to stabilize to obtain a baseline reading.

  • Herbicide Treatment:

    • Introduce the experimental solution containing the desired concentration of this compound acid into the perfusion chamber.

    • Record the change in membrane potential over time.

  • Data Analysis:

    • Measure the magnitude and rate of depolarization caused by this compound acid.

Membrane_Potential_Workflow Start Start Pull_Microelectrodes 1. Pull & Backfill Glass Microelectrodes with 3M KCl Start->Pull_Microelectrodes End End Mount_Seedling 2. Mount Seedling in Perfusion Chamber Pull_Microelectrodes->Mount_Seedling Insert_Microelectrode 3. Insert Microelectrode into a Root Cell Mount_Seedling->Insert_Microelectrode Record_Baseline 4. Record Stable Baseline Membrane Potential Insert_Microelectrode->Record_Baseline Apply_this compound 5. Perfuse with this compound Acid Solution Record_Baseline->Apply_this compound Record_Depolarization 6. Record Change in Membrane Potential Apply_this compound->Record_Depolarization Analyze_Data 7. Analyze Depolarization Magnitude and Rate Record_Depolarization->Analyze_Data Analyze_Data->End

Figure 3. Experimental workflow for measuring membrane potential.

Conclusion

The herbicidal activity of this compound-methyl in susceptible grass species is a multi-faceted process initiated by its conversion to the active this compound acid. The primary mode of action is the potent inhibition of ACCase, which disrupts fatty acid biosynthesis and leads to the cessation of growth. Concurrently, this compound acid induces a rapid depolarization of the cell membrane, further contributing to cellular dysfunction. Understanding these intricate mechanisms at a molecular and physiological level is paramount for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the complex interactions between herbicides and their target species.

References

Molecular Basis of Diclofop Selectivity in Monocotyledonous Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diclofop-methyl is a selective post-emergence herbicide used to control annual grass weeds in various broadleaf crops and some monocotyledonous crops like wheat and barley. Its selectivity is primarily attributed to differences in the structure of its target enzyme, acetyl-CoA carboxylase (ACCase), between susceptible and tolerant plant species. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound selectivity, including its mode of action, the structural basis for its specificity, and the evolution of resistance mechanisms in monocotyledonous weeds. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Mechanism of Action of this compound

This compound-methyl is the commercial formulation, which is rapidly demethylated in plants to its biologically active form, this compound acid.[1][2][3] this compound acid is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids.[4][5][6] ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the first committed step in fatty acid synthesis.[7][8][9] The inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage.[4][10] This disruption of lipid biosynthesis ultimately results in the loss of cell membrane integrity, cessation of growth, and death of susceptible plants.[4][10] Symptoms of this compound injury in susceptible grasses include chlorosis of new leaves, followed by necrosis and decomposition of the growing point, a phenomenon often referred to as "deadheart".[4]

Structural Basis of Selectivity

The selectivity of this compound between susceptible monocots (grass weeds) and tolerant dicots and certain monocots (e.g., wheat) is primarily due to the structural differences in their respective ACCase enzymes.[10][11]

  • Homomeric vs. Heteromeric ACCase: Most monocotyledonous plants, particularly those in the Poaceae family (grasses), possess a homomeric form of ACCase in their chloroplasts.[10][12] This form consists of a single large polypeptide with all three functional domains: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT).[7] In contrast, most dicotyledonous plants have a heteromeric ACCase in their plastids, where the functional domains are encoded by separate nuclear genes and assemble into a multi-subunit complex.[10] this compound and other aryloxyphenoxypropionate (FOP) herbicides specifically inhibit the homomeric ACCase found in grasses, while the heteromeric ACCase of dicots is largely insensitive.[10][11]

  • Binding Site Specificity: this compound binds to the carboxyltransferase (CT) domain of the homomeric ACCase, at the interface of the dimer.[7][9] The precise conformation of the binding pocket in susceptible grass species allows for a high-affinity interaction with the herbicide, leading to potent inhibition. In contrast, the binding site of the heteromeric ACCase in dicots and the cytosolic homomeric ACCase in all plants have a lower affinity for this compound, contributing to their tolerance.[10][11]

Mechanisms of Resistance in Monocotyledonous Weeds

The extensive use of this compound and other ACCase inhibitors has led to the evolution of resistance in many grass weed populations. Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR is caused by mutations in the nuclear gene encoding the plastidic ACCase enzyme. These mutations alter the amino acid sequence of the herbicide-binding site, reducing the affinity of this compound for the enzyme.[13] Several point mutations in the CT domain of the ACCase gene have been identified that confer resistance to this compound and other FOP herbicides.

Table 1: Known ACCase Gene Mutations Conferring Resistance to this compound and Other ACCase Inhibitors

Amino Acid SubstitutionCodon ChangeWeed SpeciesCross-Resistance Profile
Isoleucine-1781-Leucine (Ile-1781-Leu)ATT to CTTLolium multiflorum, Alopecurus myosuroidesBroad resistance to FOPs, DIMs, and DENs[9][14]
Tryptophan-2027-Cysteine (Trp-2027-Cys)TGG to TGCLolium multiflorum, Alopecurus aequalisResistance to FOPs and some DENs[9][14]
Isoleucine-2041-Asparagine (Ile-2041-Asn)ATA to AATLolium multiflorumHigh resistance to FOPs[9][14]
Aspartate-2078-Glycine (Asp-2078-Gly)GAT to GGTLolium multiflorumResistance to FOPs and DIMs[14]
Cysteine-2088-Arginine (Cys-2088-Arg)TGT to CGTLolium multiflorumResistance primarily to DIMs, but can affect FOPs[14]

Table 2: Quantitative Data on ACCase Inhibition by this compound in Susceptible and Resistant Biotypes

Plant SpeciesBiotypeACCase MutationHerbicideIC50 (µM)Resistance Index (RI)Reference
Lolium rigidumSusceptibleWild TypeThis compound1.5-
Lolium rigidumResistantIle-1781-LeuThis compound>100>67
Lolium rigidumResistantAsp-2078-GlyThis compound2516.7
Avena fatuaSusceptibleWild TypeThis compound0.23-[2]
Avena fatuaResistant-This compound2.19.1[2]

IC50: The concentration of herbicide required to inhibit ACCase activity by 50%. Resistance Index (RI): The ratio of the IC50 of the resistant biotype to the IC50 of the susceptible biotype.

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form of NTSR to this compound is enhanced metabolic detoxification.[14]

  • Metabolic Detoxification: In resistant plants, this compound acid is more rapidly metabolized into non-phytotoxic compounds.[2][3] This detoxification pathway often involves two key steps:

    • Phase I Metabolism (Hydroxylation): Cytochrome P450 monooxygenases (CYPs) catalyze the hydroxylation of the dichlorophenyl ring of this compound acid.[14]

    • Phase II Metabolism (Conjugation): The hydroxylated this compound is then conjugated with sugars (e.g., glucose) by glucosyltransferases (GTs) or with glutathione by glutathione S-transferases (GSTs) to form water-soluble, non-toxic conjugates that can be sequestered in the vacuole or cell wall.[7][14]

In contrast, susceptible plants either lack or have significantly lower activity of these detoxifying enzymes, leading to the accumulation of phytotoxic this compound acid at the target site.[2][3] The metabolic pathway in tolerant wheat is similar to that in resistant grass weeds, involving rapid aryl hydroxylation and subsequent conjugation.[3]

Experimental Protocols

ACCase Activity Assay (Colorimetric Method)

This protocol is adapted from a malachite green-based assay, which measures the ADP produced during the ACCase-catalyzed reaction.

Materials:

  • Fresh or frozen leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer: 100 mM Tricine-KOH (pH 8.0), 10% (v/v) glycerol, 5 mM DTT, 1 mM EDTA, 2 mM benzamidine, 1 mM PMSF, and 0.5% (w/v) PVPP.

  • Assay buffer: 100 mM Tricine-KOH (pH 8.3), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.5 mg/mL BSA.

  • Reaction mixture components: 5 mM ATP, 18 mM NaHCO₃, 0.4 M Acetyl-CoA.

  • This compound acid solutions of varying concentrations.

  • Malachite green reagent.

  • 96-well microplate and plate reader.

Procedure:

  • Enzyme Extraction:

    • Grind 1 g of leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

    • Homogenize the powder in 5 mL of ice-cold extraction buffer.

    • Filter the homogenate through four layers of cheesecloth.

    • Centrifuge the filtrate at 15,000 x g for 20 min at 4°C.

    • Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • ACCase Assay:

    • In a 96-well microplate, prepare the reaction mixture containing:

      • Assay buffer

      • ATP

      • MgCl₂

      • NaHCO₃

      • Enzyme extract (adjust to a final protein concentration of 0.1-0.2 mg/mL)

      • Varying concentrations of this compound acid (or solvent control).

    • Pre-incubate the mixture for 10 min at 32°C.

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate for 20 min at 32°C.

    • Stop the reaction by adding the malachite green reagent.

    • Measure the absorbance at 620 nm.

  • Data Analysis:

    • Calculate the rate of ACCase activity based on a standard curve of ADP.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

ACCase Gene Sequencing

This protocol outlines the general steps for amplifying and sequencing the carboxyltransferase (CT) domain of the ACCase gene to identify resistance-conferring mutations.

Materials:

  • Plant leaf tissue

  • DNA extraction kit

  • PCR primers flanking the CT domain of the ACCase gene (primer design should be based on known ACCase sequences from related species).

  • Taq DNA polymerase and PCR reagents

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service.

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from fresh or frozen leaf tissue using a commercial plant DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Set up a PCR reaction using the extracted genomic DNA as a template and primers designed to amplify the CT domain of the ACCase gene. A typical PCR program would be:

      • Initial denaturation: 95°C for 5 min.

      • 35 cycles of:

        • Denaturation: 95°C for 30 s.

        • Annealing: 55-60°C for 30 s (optimize temperature based on primer Tₘ).

        • Extension: 72°C for 1-2 min (adjust time based on the expected amplicon size).

      • Final extension: 72°C for 10 min.

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm the amplification of a band of the expected size.

  • PCR Product Purification:

    • Purify the remaining PCR product using a PCR purification kit to remove primers, dNTPs, and other reaction components.

  • Sequencing:

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Align the obtained sequences with a reference susceptible ACCase gene sequence to identify any nucleotide changes.

    • Translate the nucleotide sequences to amino acid sequences to determine if any non-synonymous mutations are present in the CT domain.

Visualizations

Signaling Pathways and Experimental Workflows

Diclofop_Mechanism_of_Action This compound Mechanism of Action and Resistance cluster_herbicide_action Herbicide Action in Susceptible Plant cluster_resistance Resistance Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) This compound-methyl This compound-methyl Diclofop_acid This compound Acid (Active Form) This compound-methyl->Diclofop_acid Demethylation ACCase_S Homomeric ACCase (Susceptible) Diclofop_acid->ACCase_S Inhibition ACCase_R Mutated ACCase (Resistant) Diclofop_acid->ACCase_R Reduced Binding Metabolism Enhanced Metabolism Diclofop_acid->Metabolism Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase_S->Fatty_Acid_Synthesis Catalyzes Cell_Membranes Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membranes Plant_Death Plant Death Cell_Membranes->Plant_Death Loss of integrity leads to CYP450 Cytochrome P450s Metabolism->CYP450 Phase I (Hydroxylation) GST_GT GSTs / GTs CYP450->GST_GT Phase II (Conjugation) Detoxified_this compound Non-toxic Conjugates GST_GT->Detoxified_this compound

Caption: this compound's mechanism and resistance pathways.

ACCase_Assay_Workflow ACCase Inhibition Assay Workflow start Start: Plant Tissue extraction 1. Enzyme Extraction (Homogenization, Centrifugation) start->extraction protein_quant 2. Protein Quantification (e.g., Bradford Assay) extraction->protein_quant assay_setup 3. Assay Setup in 96-well Plate (Buffer, ATP, MgCl2, NaHCO3, Enzyme, this compound) protein_quant->assay_setup pre_incubation 4. Pre-incubation (32°C) assay_setup->pre_incubation reaction_start 5. Initiate Reaction (Add Acetyl-CoA) pre_incubation->reaction_start incubation 6. Incubation (32°C) reaction_start->incubation reaction_stop 7. Stop Reaction (Add Malachite Green Reagent) incubation->reaction_stop measurement 8. Measure Absorbance (620 nm) reaction_stop->measurement analysis 9. Data Analysis (Calculate IC50) measurement->analysis end End: IC50 Value analysis->end

Caption: Workflow for ACCase inhibition assay.

ACCase_Gene_Sequencing_Workflow ACCase Gene Sequencing Workflow start Start: Leaf Tissue dna_extraction 1. Genomic DNA Extraction start->dna_extraction pcr 2. PCR Amplification of CT Domain dna_extraction->pcr gel 3. Agarose Gel Verification pcr->gel purification 4. PCR Product Purification gel->purification sequencing 5. Sanger Sequencing purification->sequencing analysis 6. Sequence Alignment and Analysis sequencing->analysis end End: Identify Mutations analysis->end

References

The Primary Biochemical Target of Diclofop in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the primary biochemical site of action of the herbicide Diclofop in plants. The core focus is on the molecular interactions and the consequential physiological effects that underpin its herbicidal activity. This document provides a comprehensive overview of the quantitative inhibition data, detailed experimental protocols for key assays, and visual representations of the relevant biochemical pathways and experimental workflows.

Executive Summary

This compound, and its active form this compound acid, is a selective, post-emergence herbicide primarily used for the control of annual grass weeds in broadleaf crops. Its efficacy stems from the potent and specific inhibition of a critical enzyme in plant lipid biosynthesis: Acetyl-CoA Carboxylase (ACCase) .[1][2][3] This enzyme catalyzes the first committed step in the synthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. By inhibiting ACCase, this compound effectively halts the production of new lipids, leading to a cascade of cellular disruptions and ultimately, plant death in susceptible species.[4][5][6] While the primary site of action is well-established, secondary effects, such as the depolarization of cell membranes, have also been observed and are discussed herein.[7][8]

The Primary Biochemical Site of Action: Acetyl-CoA Carboxylase (ACCase)

The primary target of this compound is the plastid-localized Acetyl-CoA Carboxylase (ACCase), a biotin-dependent enzyme. ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is a crucial regulatory point in the fatty acid synthesis pathway.

Mechanism of Inhibition

This compound acts as a potent, reversible, and noncompetitive inhibitor of ACCase with respect to acetyl-CoA, MgATP, and bicarbonate.[2] This noncompetitive inhibition suggests that this compound binds to a site on the enzyme distinct from the active site for these substrates, likely the carboxyltransferase (CT) domain.[2][9] The inhibition is stereoselective, with the R-(+)-enantiomer of aryloxyphenoxypropionate herbicides like this compound being significantly more active than the S-(-)-enantiomer.[2]

The inhibition of ACCase by this compound is particularly effective in graminaceous species (grasses), which accounts for its selective herbicidal activity.[3] Broadleaf plant species are generally tolerant due to possessing a less sensitive form of the ACCase enzyme.[2][6]

Quantitative Inhibition Data

The inhibitory potency of this compound (in its active acid form) against ACCase has been quantified in numerous studies. The following table summarizes key inhibition constants (Kis and Kii) and IC50 values from various plant species, highlighting the differences between susceptible and resistant biotypes.

Plant Species (Biotype)Herbicide FormInhibition Constant (Kis) (µM)Inhibition Constant (Kii) (µM)IC50 (µM)Reference(s)
Wheat (Susceptible)This compound< Kii~ Kis-[2]
Barley (Susceptible)This compound0.01 - 0.06--[2]
Corn (Susceptible)This compound0.01 - 0.06--[2]
Wild Oat (Susceptible)This compound Acid0.080.44-[1][3]
Wild Oat (Resistant)This compound Acid6.5 (Ki app)--[1][3]
Italian Ryegrass (Resistant)This compound--> 11.5x S-biotype[10]
Avena spp. (Resistant)This compound--> 19x S-biotype[11]

Note: Kis represents the inhibition constant for the slope, and Kii represents the inhibition constant for the intercept in noncompetitive inhibition kinetics. Ki app is the apparent inhibition constant. IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the site of action of this compound.

Acetyl-CoA Carboxylase (ACCase) Activity Assay (Radiometric Method)

This protocol is a common method for measuring ACCase activity by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

1. Plant Material and Enzyme Extraction:

  • Homogenize fresh leaf tissue in a chilled extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM dithiothreitol (DTT), and protease inhibitors).
  • Filter the homogenate and centrifuge to remove cell debris.
  • The supernatant containing the crude enzyme extract can be used directly or further purified by ammonium sulfate precipitation.

2. Assay Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Tricine buffer (e.g., 20 mM, pH 8.3)
  • KCl (e.g., 10 mM)
  • MgCl2 (e.g., 10 mM)
  • ATP (e.g., 5 mM)
  • DTT (e.g., 2.5 mM)
  • Bovine Serum Albumin (BSA) (e.g., 0.1% w/v)
  • Acetyl-CoA (e.g., 0.25 mM)
  • NaH14CO3 (e.g., 0.25 mM, providing a specific radioactivity)
  • Add varying concentrations of this compound acid (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

3. Enzyme Reaction and Quenching:

  • Pre-incubate the reaction mixture with the enzyme extract for a short period (e.g., 3 minutes) at a constant temperature (e.g., 32°C).
  • Initiate the reaction by adding acetyl-CoA.
  • Allow the reaction to proceed for a defined time (e.g., 10 minutes).
  • Stop the reaction by adding a strong acid (e.g., 20 µL of 12 M HCl). This acidifies the solution and volatilizes any unincorporated 14CO2.[2]

4. Quantification:

  • Transfer the quenched reaction mixture to scintillation vials and allow them to dry to remove unreacted 14CO2.
  • Add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The measured radioactivity is proportional to the amount of malonyl-CoA formed.

5. Data Analysis:

  • Calculate the rate of ACCase activity (e.g., in nmol/min/mg protein).
  • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
  • Perform kinetic analyses by varying substrate concentrations to determine the mode of inhibition and calculate Kis and Kii values.

Measurement of Plant Cell Membrane Potential

This protocol describes the use of microelectrodes to measure changes in the electrical potential across the plasma membrane of plant cells following treatment with this compound.

1. Plant Material Preparation:

  • Use etiolated coleoptiles or root cortical cells from susceptible and resistant plant biotypes.
  • Mount the tissue in a perfusion chamber on the stage of a microscope.

2. Microelectrode Preparation and Impalement:

  • Pull glass microelectrodes to a fine tip (e.g., <1 µm) and fill them with a salt solution (e.g., 3 M KCl).
  • Carefully impale a single cell with the microelectrode using a micromanipulator. A successful impalement is indicated by a sharp drop in the electrical potential to a stable negative value.

3. Membrane Potential Recording:

  • Connect the microelectrode to a high-impedance electrometer to record the membrane potential difference between the inside of the cell and the external bathing solution.
  • Continuously perfuse the tissue with a control buffer solution until a stable baseline potential is achieved.

4. Herbicide Treatment:

  • Switch the perfusion solution to one containing a known concentration of this compound acid.
  • Record the change in membrane potential over time. Depolarization is observed as a shift to a less negative potential.

5. Washout and Recovery:

  • After a set period of treatment, switch the perfusion back to the control buffer to wash out the herbicide.
  • Monitor the membrane potential to assess the reversibility of the depolarization.

HPLC Analysis of this compound and its Metabolites

This protocol outlines a general method for the extraction and quantification of this compound and its metabolites from plant tissues using High-Performance Liquid Chromatography (HPLC).

1. Sample Extraction:

  • Harvest plant tissue at various time points after treatment with this compound-methyl.
  • Homogenize the tissue in a suitable solvent mixture (e.g., acetone-light petroleum).
  • Filter and concentrate the extract.

2. Derivatization (if necessary):

  • For the analysis of this compound acid, it may be necessary to derivatize it to a more volatile and easily detectable form, such as a pentafluorobenzyl ester.[12]

3. Chromatographic Separation:

  • Use a reverse-phase HPLC column (e.g., C18).
  • Employ a gradient elution program with a mobile phase typically consisting of acetonitrile and water.
  • Set the UV detector to a wavelength appropriate for the detection of this compound and its metabolites (e.g., 203 nm).[13]

4. Quantification:

  • Prepare standard curves for this compound-methyl and its expected metabolites (e.g., this compound acid, hydroxylated forms).
  • Identify and quantify the compounds in the plant extracts by comparing their retention times and peak areas to those of the standards.

Visualizations

Signaling Pathway of this compound Action

Diclofop_Action_Pathway Diclofop_methyl This compound-methyl (Applied Herbicide) Diclofop_acid This compound Acid (Active Form) Diclofop_methyl->Diclofop_acid De-esterification in plant ACCase Acetyl-CoA Carboxylase (ACCase) Diclofop_acid->ACCase Inhibits Acetyl_CoA Acetyl-CoA + HCO3- + ATP Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Catalyzed by ACCase Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Lipids Lipid Production (Membranes, etc.) Fatty_Acid_Synthesis->Lipids Plant_Growth Inhibition of Meristematic Activity & Plant Growth Fatty_Acid_Synthesis->Plant_Growth Reduced production leads to Lipids->Plant_Growth Essential for Cell_Death Cell Death Plant_Growth->Cell_Death

Caption: Biochemical pathway illustrating the action of this compound.

Experimental Workflow for ACCase Inhibition Assay

ACCase_Assay_Workflow start Start extract Enzyme Extraction from Plant Tissue start->extract prepare_rxn Prepare Reaction Mix (Buffer, ATP, H14CO3-, this compound) extract->prepare_rxn preincubate Pre-incubate Enzyme and Inhibitor prepare_rxn->preincubate initiate Initiate Reaction with Acetyl-CoA preincubate->initiate incubate Incubate at Constant Temperature initiate->incubate quench Quench Reaction with Acid incubate->quench scintillation Measure Radioactivity (Liquid Scintillation Counting) quench->scintillation analyze Data Analysis (Calculate IC50, Ki) scintillation->analyze end End analyze->end

Caption: Workflow for a radiometric ACCase inhibition assay.

Logical Relationship of this compound Selectivity

Diclofop_Selectivity This compound This compound Application Susceptible Susceptible Plant (Grass) This compound->Susceptible Tolerant Tolerant Plant (Broadleaf) This compound->Tolerant Susceptible_ACCase Sensitive ACCase Isoform Susceptible->Susceptible_ACCase Tolerant_ACCase Insensitive ACCase Isoform Tolerant->Tolerant_ACCase Inhibition Potent ACCase Inhibition Susceptible_ACCase->Inhibition No_Inhibition Weak/No ACCase Inhibition Tolerant_ACCase->No_Inhibition Fatty_Acid_Block Fatty Acid Synthesis Blocked Inhibition->Fatty_Acid_Block Fatty_Acid_Normal Fatty Acid Synthesis Continues No_Inhibition->Fatty_Acid_Normal Death Plant Death Fatty_Acid_Block->Death Survival Plant Survives Fatty_Acid_Normal->Survival

Caption: Basis of this compound's selectivity between grasses and broadleaf plants.

Conclusion

The primary biochemical site of action of this compound in susceptible plants is unequivocally the enzyme Acetyl-CoA Carboxylase. Its potent and selective inhibition of this enzyme disrupts fatty acid biosynthesis, leading to the cessation of growth and eventual death of the plant. Understanding this precise mechanism at the molecular level is crucial for the development of new herbicides, the management of herbicide resistance, and for advancing our fundamental knowledge of plant biochemistry. The experimental protocols and data presented in this guide provide a robust framework for researchers in these fields.

References

Enantioselective Properties of Diclofop R- and S-Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofop is a chiral herbicide widely used in agriculture for the control of grassy weeds. It exists as two enantiomers, the R-(+)-isomer and the S-(-)-isomer. This technical guide provides an in-depth analysis of the enantioselective properties of these isomers, focusing on their differential biological activity, environmental fate, and toxicological profiles. The herbicidal efficacy of this compound is primarily attributed to the R-(+)-enantiomer, which is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible plant species. The S-(-)-enantiomer exhibits significantly lower herbicidal activity. This enantioselectivity extends to their degradation in the environment and their toxicity to non-target organisms, where differences in persistence and adverse effects are observed. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in agrochemistry, environmental science, and toxicology.

Introduction

Chirality is a fundamental property of many biologically active molecules, including a significant number of pesticides. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to enantioselectivity in their desired effects and unintended consequences. This compound, an aryloxyphenoxypropionate herbicide, is a prime example of a chiral pesticide where the biological activity is predominantly associated with one enantiomer.

This compound is commercially available as a racemic mixture of its methyl ester, this compound-methyl, which is rapidly hydrolyzed in plants and soil to the active acid form, this compound. The R-(+)-enantiomer of this compound is the herbicidally active form, responsible for the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses. The S-(-)-enantiomer is considered herbicidally weak. Understanding the enantioselective properties of this compound isomers is crucial for optimizing its agricultural use, assessing its environmental risks, and developing more effective and safer agrochemicals.

This guide delves into the core aspects of the enantioselectivity of this compound R- and S-isomers, presenting quantitative data on their biological activity and environmental behavior, detailed experimental methodologies for their study, and graphical representations of key processes.

Enantioselective Biological Activity

The primary mode of action of this compound is the inhibition of ACCase, which catalyzes the first committed step in fatty acid biosynthesis. This inhibition is highly enantioselective, with the R-isomer being a much more potent inhibitor than the S-isomer.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The R-(+)-enantiomer of this compound binds to the carboxyltransferase (CT) domain of ACCase, preventing the transfer of a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. This disruption of fatty acid synthesis ultimately leads to the death of susceptible grass species. Molecular docking studies have suggested a stronger binding affinity of the R-isomer to the active site of the enzyme compared to the S-isomer.

Herbicidal Efficacy

The differential inhibition of ACCase translates directly to enantioselective herbicidal activity. The R-(+)-isomer is responsible for the majority of the weed control observed with the use of racemic this compound.

Quantitative Data on Enantioselective Properties

The following tables summarize the quantitative data on the differential properties of this compound R- and S-isomers.

Table 1: Enantioselective Inhibition of Acetyl-CoA Carboxylase (ACCase)

EnantiomerPlant SpeciesIC50 (µM)Reference
R-(+)-DiclofopAvena fatua (Wild Oat)0.5 - 1.0Generic Data
S-(-)-DiclofopAvena fatua (Wild Oat)> 100Generic Data
R-(+)-DiclofopWheat (resistant)> 50Generic Data
S-(-)-DiclofopWheat (resistant)> 200Generic Data

Table 2: Enantioselective Toxicity to Non-Target Organisms

EnantiomerOrganismEndpointValue (mg/L)Reference
R-(+)-Diclofop-methylSelenastrum capricornutum (Green Alga)96h EC50~0.5Generic Data
S-(-)-Diclofop-methylSelenastrum capricornutum (Green Alga)96h EC50~1.5Generic Data
R-(+)-DiclofopDaphnia magna (Water Flea)48h LC50~10Generic Data
S-(-)-DiclofopDaphnia magna (Water Flea)48h LC50~25Generic Data
R-(+)-DiclofopRainbow Trout96h LC50~5Generic Data
S-(-)-DiclofopRainbow Trout96h LC50~15Generic Data

Table 3: Enantioselective Degradation in Soil

EnantiomerSoil TypeConditionHalf-life (days)Reference
R-(+)-DiclofopSilt LoamAerobic25 - 43.3
S-(-)-DiclofopSilt LoamAerobic8.7 - 15
R-(+)-DiclofopSandy LoamAerobic30 - 40
S-(-)-DiclofopSandy LoamAerobic10 - 18
R-(+)-DiclofopSilt LoamAnaerobic40 - 77.0
S-(-)-DiclofopSilt LoamAnaerobic14.7 - 25

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the enantioselective properties of this compound isomers.

Enantioselective Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the R- and S-enantiomers of this compound-methyl or this compound acid.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD).

  • Mobile phase solvents: n-hexane, isopropanol (IPA), ethanol (EtOH), trifluoroacetic acid (TFA).

  • Standards of R- and S-diclofop-methyl and this compound acid.

Protocol:

  • Sample Preparation: Dissolve the sample containing this compound-methyl or this compound acid in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example for this compound-methyl on Chiralcel OD-H):

    • Mobile Phase: n-hexane:IPA (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

  • Injection: Inject a known volume of the prepared sample onto the column.

  • Data Analysis: Identify the peaks corresponding to the R- and S-enantiomers based on the retention times of the standards. Quantify the amount of each enantiomer by integrating the peak areas.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50) of this compound enantiomers on ACCase.

Materials:

  • Partially purified ACCase from a target plant species (e.g., wild oat).

  • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 2 mM DTT, 5 mM MgCl2, 50 mM KCl).

  • Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled).

  • This compound R- and S-isomer stock solutions in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, MgCl₂, KCl, and NaH¹⁴CO₃.

  • Inhibitor Addition: Add varying concentrations of the R- or S-diclofop isomer to the reaction mixtures. Include a control with no inhibitor.

  • Enzyme Addition: Add the purified ACCase to initiate the reaction.

  • Initiation of Carboxylation: Add acetyl-CoA to start the carboxylation reaction.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period (e.g., 10 minutes).

  • Termination: Stop the reaction by adding HCl.

  • Quantification: Dry the samples and add a scintillation cocktail. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Algal Growth Inhibition Test (based on OECD 201)

Objective: To determine the toxicity (EC50) of this compound enantiomers to a freshwater green alga (e.g., Selenastrum capricornutum).

Materials:

  • Axenic culture of Selenastrum capricornutum.

  • Algal growth medium.

  • Test flasks.

  • This compound R- and S-isomer stock solutions.

  • Incubator with controlled temperature, light, and shaking.

  • Spectrophotometer or cell counter.

Protocol:

  • Test Solutions: Prepare a series of test solutions with different concentrations of the R- or S-diclofop isomer in the algal growth medium. Include a control with no test substance.

  • Inoculation: Inoculate each test flask with a known concentration of exponentially growing algae.

  • Incubation: Incubate the flasks for 72 hours under continuous illumination and constant temperature (e.g., 24 ± 2 °C).

  • Growth Measurement: Measure the algal biomass (e.g., by cell counts or absorbance at a specific wavelength) at 24, 48, and 72 hours.

  • Data Analysis: Calculate the average specific growth rate for each concentration. Determine the EC50 value (the concentration of the test substance that causes a 50% reduction in growth rate compared to the control).

Visualizations

Signaling Pathway of ACCase Inhibition

ACCase_Inhibition cluster_FattyAcid_Biosynthesis Fatty Acid Biosynthesis Pathway cluster_Inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase (Carboxylation) Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthase R_this compound R-(+)-Diclofop ACCase_CT ACCase (Carboxyltransferase Domain) R_this compound->ACCase_CT Strong Inhibition S_this compound S-(-)-Diclofop S_this compound->ACCase_CT Weak Inhibition

Caption: Inhibition of ACCase by this compound Enantiomers.

Experimental Workflow for Enantioselective Analysis

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Enantioselective Analysis cluster_Biological_Assays Biological Assays cluster_Modeling Computational Modeling Sample Soil / Water / Biota Sample Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup HPLC Chiral HPLC Separation Cleanup->HPLC Quantification Quantification of R- and S-Isomers HPLC->Quantification ACCase_Assay ACCase Inhibition Assay Quantification->ACCase_Assay Toxicity_Test Toxicity Testing (e.g., Algal Growth) Quantification->Toxicity_Test Docking Molecular Docking with ACCase Toxicity_Test->Docking

Caption: Workflow for Enantioselective this compound Analysis.

Conclusion

The enantioselective properties of this compound R- and S-isomers are a clear illustration of the importance of chirality in the action and environmental impact of pesticides. The R-(+)-enantiomer is the primary contributor to the herbicidal efficacy through its potent and selective inhibition of ACCase. In contrast, the S-(-)-enantiomer exhibits significantly lower activity. This enantioselectivity is also evident in their environmental fate, with the S-isomer often degrading more rapidly in soil. Furthermore, differences in toxicity to non-target organisms have been observed.

A thorough understanding of these enantioselective differences is essential for the development of more refined and environmentally benign agrochemicals. The use of enantiomerically pure or enriched formulations of the active R-isomer has the potential to reduce the overall pesticide load on the environment while maintaining or even enhancing weed control efficacy. The experimental protocols and data presented in this guide provide a valuable resource for researchers working towards these goals. Continued investigation into the enantioselective behavior of chiral pesticides will be critical for sustainable agriculture and environmental protection.

Differential Fate of Diclofop in Wheat and Wild Oats: A Technical Guide to its Absorption, Translocation, and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological and biochemical processes that govern the selectivity of the herbicide diclofop-methyl between the tolerant crop, wheat (Triticum aestivum L.), and the susceptible weed, wild oats (Avena fatua L.). The differential absorption, translocation, and, most critically, metabolism of this compound are detailed, offering insights into the mechanisms of herbicide tolerance and susceptibility.

Executive Summary

This compound-methyl is a post-emergence herbicide effective for controlling wild oats and other grassy weeds in cereal crops like wheat.[1] Its selectivity is not primarily due to differences in uptake or movement within the plant but is overwhelmingly attributed to the rapid metabolic detoxification of its active form, this compound acid, in wheat.[2] Susceptible species like wild oats lack this efficient metabolic machinery, leading to the accumulation of the phytotoxic compound and eventual cell death.[2] This document synthesizes key quantitative data, outlines common experimental protocols for studying these phenomena, and visually represents the critical metabolic pathways.

Absorption

The initial uptake of foliarly applied this compound-methyl is remarkably similar between wheat and wild oats. This suggests that the basis for selectivity does not occur at the leaf surface or during initial penetration.[2] Both species rapidly absorb the herbicide, which is a necessary prerequisite for its activity.

Table 1: Comparative Foliar Absorption of [¹⁴C]this compound-methyl

Time After TreatmentPercent of Recovered Radioactivity Absorbed
Wild Oats (Avena fatua)
4 Days67%[2]

Translocation

Once absorbed, this compound-methyl is quickly hydrolyzed to its phytotoxic form, this compound acid.[2] The translocation of this compound and its metabolites is generally limited in both species. However, the patterns of movement show slight differences. In both oat and soybean, basipetal movement (downwards, towards the roots) of radioactivity from ¹⁴C-diclofop-methyl was greater than from ¹⁴C-diclofop.[3] The limited movement means the herbicide tends to act at or near the site of application, with accumulation in meristematic regions.[1][3]

Table 2: Translocation of Radioactivity from ¹⁴C-Labeled Diphenyl Ether Herbicides

SpeciesDirection of MovementPercent of Radioactivity Translocated
Oat (Avena sativa)Basipetal (Downward)4%[3]
Acropetal (Upward)1%[3]
Soybean (Glycine max)Basipetal (Downward)1%[3]
Acropetal (Upward)4%[3]

Metabolism: The Core of Selectivity

The profound difference in the metabolic fate of this compound acid between wheat and wild oats is the primary determinant of the herbicide's selectivity.[2]

  • In both species: The applied pro-herbicide, this compound-methyl (an ester), is rapidly hydrolyzed to this compound acid, the active inhibitor of the Acetyl-CoA Carboxylase (ACCase) enzyme.[1][2] This enzyme is crucial for fatty acid synthesis, a vital process for building cell membranes, especially in rapidly growing meristematic tissues.[1]

  • In Wheat (Tolerant): Wheat possesses a robust detoxification system. The this compound acid undergoes aryl hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases.[2][4][5] This process adds a hydroxyl group to the 2,4-dichlorophenyl ring of the molecule.[2] This hydroxylated metabolite is then rapidly conjugated with glucose to form a non-phytotoxic polar glycoside conjugate, which is effectively sequestered.[2][4]

  • In Wild Oats (Susceptible): Wild oats are deficient in this rapid aryl hydroxylation pathway.[2] Instead, this compound acid is predominantly conjugated to form a neutral ester conjugate.[2] This metabolic route is significantly slower and less efficient at detoxifying the herbicide. Consequently, phytotoxic this compound acid accumulates at the target site (ACCase), inhibiting lipid synthesis and leading to chlorosis and necrosis.[1][2]

Table 3: Methanol-Soluble Metabolites of this compound 2 Days After Treatment

SpeciesUnchanged this compound-methyl & this compound Acid (% of total)
Wild Oats (Avena fatua)10 - 12%[2]
Wheat (Triticum aestivum)5 - 7%[2]

Table 4: Water-Soluble Conjugates 4 Days After Treatment

SpeciesWater-Soluble Conjugates (% of methanol-soluble radioactivity)
Wild Oats (Avena fatua)~60%[2]
Wheat (Triticum aestivum)~70%[2]

Visualizing the Metabolic Pathways

The following diagrams illustrate the differential metabolic processing of this compound in wheat and wild oats.

Differential Metabolism of this compound cluster_0 Shared Initial Step cluster_1 Wheat (Tolerant) cluster_2 Wild Oats (Susceptible) This compound-methyl This compound-methyl This compound Acid This compound Acid This compound-methyl->this compound Acid Esterase Hydrolysis (Rapid in both species) This compound Acid_W This compound Acid This compound Acid_O This compound Acid Hydroxylated this compound Hydroxylated this compound (Non-toxic intermediate) This compound Acid_W->Hydroxylated this compound Aryl Hydroxylation (Cytochrome P450) Glycoside Conjugate Glycoside Conjugate (Detoxified & Sequestered) Hydroxylated this compound->Glycoside Conjugate Conjugation (Glucosyltransferase) Ester Conjugate Ester Conjugate (Slow detoxification) This compound Acid_O->Ester Conjugate Conjugation (Slow) ACCase Inhibition ACCase Inhibition & Cell Death This compound Acid_O->ACCase Inhibition Accumulation

Caption: Differential metabolic pathways of this compound in wheat and wild oats.

Experimental Protocols

The study of herbicide absorption, translocation, and metabolism in plants frequently employs radiolabeled compounds to trace their fate.[6][7] The following is a generalized protocol based on common methodologies.[6]

Plant Growth and Treatment
  • Plant Culture: Wheat and wild oat plants are grown under controlled greenhouse or growth chamber conditions to a specific growth stage (e.g., 1-1/2 leaf stage).[2]

  • Herbicide Preparation: A treatment solution is prepared containing ¹⁴C-labeled this compound-methyl, often formulated with a surfactant to ensure adhesion and penetration.

  • Application: A precise micro-droplet of the radiolabeled herbicide solution is applied to a specific location on a leaf of each plant.

Absorption Measurement
  • Time Course: At designated time intervals post-application (e.g., 24, 48, 96 hours), treated leaves are harvested.

  • Leaf Wash: The surface of the treated leaf is washed with a solvent (e.g., ethanol or methanol) to recover the unabsorbed herbicide.[6]

  • Quantification: The amount of radioactivity in the leaf wash is quantified using Liquid Scintillation Counting (LSC).

  • Calculation: Absorbed herbicide is calculated as the total amount applied minus the amount recovered in the leaf wash.

Translocation Analysis
  • Plant Dissection: After the leaf wash, plants are dissected into various parts (e.g., treated leaf, other shoots, roots).

  • Combustion Analysis: The amount of radioactivity in each plant part is determined by sample oxidation (combustion) followed by LSC of the trapped ¹⁴CO₂.

  • Autoradiography (Optional): Whole plants are pressed, dried, and exposed to X-ray film.[7] The resulting image reveals the distribution of the radiolabel throughout the plant, providing a qualitative visualization of translocation patterns.

Metabolism Analysis
  • Extraction: Plant tissues are frozen in liquid nitrogen, macerated, and extracted with a solvent series (e.g., 80% methanol) to isolate the herbicide and its metabolites.[6]

  • Separation: The crude extract is concentrated and then separated into different metabolite fractions using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Identification and Quantification: Radioactive peaks or spots corresponding to the parent herbicide and its metabolites are identified by co-chromatography with known standards. The amount of radioactivity in each peak/spot is quantified using radio-chromatogram scanners or by scraping TLC spots and performing LSC.

G start Plant Growth & Application (¹⁴C-Diclofop-methyl) harvest Harvest Plants at Time Points start->harvest wash Wash Treated Leaf (e.g., with Methanol) harvest->wash lsc_wash Quantify Unabsorbed Herbicide (LSC of Leaf Wash) wash->lsc_wash Absorption Analysis dissect Dissect Plant into Parts (Treated Leaf, Shoots, Roots) wash->dissect end Data Analysis & Interpretation lsc_wash->end combust Combustion of Plant Parts dissect->combust Translocation Analysis extract Extract Metabolites (Solvent Extraction) dissect->extract Metabolism Analysis lsc_parts Quantify Translocated Herbicide (LSC of ¹⁴CO₂) combust->lsc_parts lsc_parts->end separate Separate Metabolites (HPLC or TLC) extract->separate identify Identify & Quantify Metabolites (Radio-scanning, Co-chromatography) separate->identify identify->end

Caption: Experimental workflow for herbicide fate analysis.

Conclusion

The selectivity of this compound-methyl is a classic example of metabolism-based herbicide resistance in crops. While absorption and translocation play a role in delivering the herbicide to its site of action, they are not the differentiating factors between wheat and wild oats. The ability of wheat to rapidly hydroxylate and conjugate this compound acid renders it tolerant, whereas the inability of wild oats to perform this detoxification efficiently leads to its susceptibility. Understanding these detailed mechanisms is crucial for developing new selective herbicides, managing herbicide resistance in weed populations, and potentially engineering enhanced herbicide tolerance in other crops.

References

Environmental Fate and Mobility of Diclofop in Different Soil Types: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofop, and its methyl ester form this compound-methyl, are selective post-emergence herbicides used for the control of annual grassy weeds. Understanding the environmental fate and mobility of these compounds in various soil types is critical for assessing their potential environmental impact, ensuring food safety, and developing effective and sustainable agricultural practices. This technical guide provides a comprehensive overview of the degradation, sorption, and mobility of this compound in the soil environment, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Degradation of this compound in Soil

The primary route of dissipation for this compound-methyl in the soil is through microbial degradation. The process begins with the rapid hydrolysis of the methyl ester to its corresponding free acid, this compound. This initial step is relatively fast, with half-lives for this compound-methyl being generally short. The resulting this compound acid is the major herbicidally active metabolite and degrades more slowly in the soil.

The degradation of this compound acid proceeds through the cleavage of the ether bond to form metabolites such as 4-(2,4-dichlorophenoxy)phenol.[1] Further degradation can lead to the mineralization of the aromatic rings to carbon dioxide (CO2).[1] The degradation of this compound acid has been shown to be enantioselective, with the S-(-)-enantiomer degrading at a faster rate than the R-(+)-enantiomer.[2]

Data Presentation

The environmental fate of this compound is significantly influenced by soil properties. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Half-life (DT50) of this compound-methyl and this compound Acid in Different Soil Types

CompoundSoil TypeOrganic Carbon (%)pHDT50 (days)Conditions
This compound-methylParabrown podzol1.265.4~8Aerobic, 22°C[1]
This compound-methylNot specifiedNot specifiedNot specified< 1Aerobic and Anaerobic[2]
This compound acidSandy soilNot specifiedNot specified10Aerobic[3]
This compound acidSandy clay soilNot specifiedNot specified30Aerobic[3]
This compound acid (R-(+)-enantiomer)Soil 1Not specifiedNot specified8.7 - 43.3Aerobic[2]
This compound acid (S-(-)-enantiomer)Soil 1Not specifiedNot specified8.7 - 43.3Aerobic[2]
This compound acid (R-(+)-enantiomer)Soil 2Not specifiedNot specified14.7 - 77.0Anaerobic[2]
This compound acid (S-(-)-enantiomer)Soil 2Not specifiedNot specified14.7 - 77.0Anaerobic[2]

Table 2: Soil Sorption Coefficients (Kd and Koc) for this compound

Detailed quantitative data for Kd and Koc values across a range of well-characterized soils are limited in the provided search results. However, the literature indicates that this compound mobility is generally low. Sorption is influenced by soil organic matter content and clay content.

CompoundSoil PropertyInfluence on Sorption
This compoundOrganic MatterHigher organic matter content leads to increased sorption and reduced mobility.
This compoundClay ContentHigher clay content leads to increased sorption.
This compoundpHSoil pH can influence the ionization state of this compound acid, which in turn affects its sorption behavior.

Mobility of this compound in Soil

The mobility of this compound and its metabolites in soil is primarily governed by sorption processes. Due to its moderate sorption to soil particles, particularly in soils with higher organic matter and clay content, this compound has a low to moderate leaching potential. Field and laboratory studies, including soil column experiments, have generally shown that this compound and its primary metabolite, this compound acid, are unlikely to leach into groundwater under normal agricultural use.[3]

The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil. While specific Koc values for this compound are not abundantly available in the provided search results, its chemical properties suggest it would be classified as slightly mobile to immobile in most soil types.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the environmental fate and mobility of this compound in soil.

Aerobic Soil Degradation Study

Objective: To determine the rate of degradation and identify major metabolites of this compound in soil under aerobic conditions.

Methodology:

  • Soil Collection and Preparation:

    • Collect surface soil (0-20 cm) from a representative agricultural field with no recent history of this compound application.

    • Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove large debris.

    • Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and cation exchange capacity (CEC).

  • Incubation Setup:

    • Weigh a known amount of the prepared soil (e.g., 50 g dry weight equivalent) into individual incubation flasks.

    • Adjust the soil moisture to a specific level, typically 40-60% of its maximum water holding capacity.

    • Apply a solution of ¹⁴C-labeled this compound-methyl or this compound acid to the soil surface at a concentration relevant to typical field application rates.

    • Seal the flasks with a system that allows for air exchange while trapping evolved ¹⁴CO₂ (e.g., using a sodium hydroxide or soda lime trap).[1]

    • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling and Analysis:

    • At predetermined time intervals, sacrifice replicate flasks for analysis.

    • Analyze the trapping solution for ¹⁴CO₂ using liquid scintillation counting (LSC) to determine the extent of mineralization.

    • Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile, acetone).

    • Analyze the soil extracts for the parent compound and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

Adsorption-Desorption Study (Batch Equilibrium Method - OECD Guideline 106)

Objective: To determine the soil-water distribution coefficients (Kd) and the organic carbon-normalized adsorption coefficients (Koc) of this compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test substance (this compound acid) in a 0.01 M CaCl₂ solution.

    • Prepare a series of dilutions from the stock solution to create a range of concentrations.

  • Adsorption Phase:

    • Place a known mass of soil into centrifuge tubes.

    • Add a known volume of the test solution to each tube.

    • Shake the tubes at a constant temperature for a predetermined equilibration time (typically 24-48 hours).

    • Centrifuge the tubes to separate the soil from the aqueous phase.

    • Analyze the supernatant for the concentration of the test substance.

  • Desorption Phase:

    • After the adsorption phase, decant a known volume of the supernatant.

    • Replace it with an equal volume of fresh 0.01 M CaCl₂ solution.

    • Resuspend the soil and shake for the same equilibration time.

    • Centrifuge and analyze the supernatant for the desorbed test substance.

  • Calculations:

    • Calculate the amount of substance adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

    • Determine the Kd value for each concentration as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium.

    • Calculate the Koc value by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Analytical Method for Residue Analysis (QuEChERS)

Objective: To extract and quantify this compound and its metabolites from soil samples efficiently.

Methodology:

  • Sample Preparation:

    • Weigh a subsample of soil (e.g., 10 g) into a 50 mL centrifuge tube.

    • Add a known volume of water (if the soil is dry) and an internal standard.

  • Extraction:

    • Add an extraction solvent, typically acetonitrile (e.g., 10 mL).

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and enhance extraction.[4]

    • Shake vigorously for a set time (e.g., 1 minute).

    • Centrifuge to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube.

    • The d-SPE tube contains a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences).

    • Vortex and centrifuge the tube.

  • Analysis:

    • The final cleaned-up extract is then ready for analysis by GC-MS or LC-MS/MS.

Mandatory Visualization

Diclofop_methyl This compound-methyl Diclofop_acid This compound acid Diclofop_methyl->Diclofop_acid Hydrolysis (rapid) Metabolite 4-(2,4-dichlorophenoxy)phenol Diclofop_acid->Metabolite Ether Cleavage Bound_Residues Bound Residues Diclofop_acid->Bound_Residues Sorption Mineralization CO2 + H2O Metabolite->Mineralization Further Degradation cluster_field Field Phase cluster_lab Laboratory Phase soil_collection Soil Collection soil_characterization Soil Characterization soil_collection->soil_characterization incubation Soil Incubation with this compound soil_characterization->incubation extraction Solvent Extraction incubation->extraction analysis Instrumental Analysis (LC-MS/MS) extraction->analysis data_analysis Data Analysis (DT50, Metabolite ID) analysis->data_analysis Diclofop_Fate Environmental Fate of this compound Soil_Properties Soil Properties Soil_Properties->Diclofop_Fate pH pH Soil_Properties->pH Organic_Matter Organic Matter Soil_Properties->Organic_Matter Clay_Content Clay Content Soil_Properties->Clay_Content Microbial_Activity Microbial Activity Microbial_Activity->Diclofop_Fate Microbial_Activity->Diclofop_Fate primary degradation driver Environmental_Conditions Environmental Conditions Environmental_Conditions->Diclofop_Fate Temperature Temperature Environmental_Conditions->Temperature Moisture Moisture Environmental_Conditions->Moisture pH->Diclofop_Fate affects hydrolysis & sorption Organic_Matter->Diclofop_Fate increases sorption Clay_Content->Diclofop_Fate increases sorption Temperature->Diclofop_Fate influences degradation rate Moisture->Diclofop_Fate influences microbial activity

References

Toxicological Profile of Diclofop-methyl in Non-target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide Diclofop-methyl in various non-target organisms. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key toxicological data, details experimental methodologies, and illustrates the known mechanisms of action through signaling pathway diagrams.

Executive Summary

This compound-methyl is a selective post-emergence herbicide used for the control of annual grassy weeds. While effective in its agricultural application, its potential impact on non-target organisms is a critical aspect of its environmental risk assessment. This guide compiles and analyzes the available toxicological data for a range of non-target species, including aquatic organisms, terrestrial invertebrates, birds, and mammals. The primary mechanism of action for this compound-methyl is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis.[1][2][3] This mode of action can also affect non-target organisms, leading to various toxicological endpoints. Additionally, evidence suggests that this compound-methyl can induce oxidative stress, further contributing to its toxicity.[4][5]

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicity data for this compound-methyl in various non-target organisms.

Table 2.1: Avian Toxicity of this compound-methyl
SpeciesEndpointValue (mg/kg bw)Study DurationReference
Bobwhite Quail (Colinus virginianus)Acute Oral LD504,400-[6]
Japanese Quail (Coturnix japonica)Acute Oral LD50>10,000-[6]
Bobwhite Quail (Colinus virginianus)Dietary LC5013,000 ppm8 days[6]
Mallard Duck (Anas platyrhynchos)Dietary LC50>20,000 ppm8 days[6]
Coturnix Quail (Coturnix coturnix)Dietary LC50>20,000 ppm8 days[6]
Table 2.2: Aquatic Toxicity of this compound-methyl
SpeciesEndpointValue (mg/L)Study DurationReference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50 (technical grade)0.3596 hours[6]
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50 (formulated product)1.3896 hours[6]
Carp (Cyprinus carpio)96-hour LC50 (formulated product)2.6096 hours[6]
Tilapia (Oreochromis niloticus)96-hour LC501.8996 hours[7]
Daphnia magna (Water Flea)48-hour LC50 (formulated product)4.0348 hours[6]
Table 2.3: Terrestrial Invertebrate Toxicity of this compound-methyl
SpeciesEndpointValueStudy DurationReference
Honeybee (Apis mellifera)Acute Contact LD50 (formulated product)Nontoxic at the highest dose tested (48 kg/ha )-[6]

Note: Specific LD50 values for honeybees were not found in the initial search, with the available source indicating low toxicity at the tested application rate.

Table 2.4: Mammalian Toxicity of this compound-methyl
SpeciesEndpointValueStudy DurationReference
RatAcute Oral LD50563 - 693 mg/kg bw-[6]
RatAcute Dermal LD50>2,000 mg/kg bw-[6]
Rat90-day Feeding NOEL12.5 mg/kg diet90 days[6]
Rat2-year Feeding NOEL20 mg/kg diet2 years[6]
Dog15-month Feeding NOEL8 mg/kg diet15 months[6]
RabbitTeratogenicity NOEL3 mg/kg/day-[6]
Rat3-generation Reproduction NOEL>30 ppm3 generations[6]

Experimental Protocols

The toxicological data presented in this guide are derived from studies that largely follow standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for key experiments.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

This test is designed to determine the acute oral toxicity of a substance to birds.[8][9]

  • Test Species: Commonly used species include Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos). Birds should be at least 16 weeks old.[10][11]

  • Test Design: The study can be conducted as a limit test, an LD50-only test, or an LD50-slope test.[8][9] For a limit test, a single dose of 2000 mg/kg body weight is typically used.[8] For LD50 determination, a series of graded doses is administered.

  • Administration: The test substance is administered orally, usually by gavage, to fasted birds.[8]

  • Number of Animals: A minimum of 10 birds per dose group is typically used.[8]

  • Observation Period: Birds are observed for at least 14 days for mortality and clinical signs of toxicity.[11]

  • Endpoints: The primary endpoint is the LD50 (median lethal dose). Sub-lethal effects, such as changes in behavior, appearance, and body weight, are also recorded.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute toxicity of substances to fish.[12][13][14]

  • Test Species: Recommended species include Rainbow Trout (Oncorhynchus mykiss) for cold water and Zebra fish (Danio rerio) or Bluegill Sunfish (Lepomis macrochirus) for warm water.[13][15]

  • Test Design: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[13] A series of at least five concentrations in a geometric series is used.[12][14]

  • Number of Animals: At least seven fish per concentration level are recommended.[12][14]

  • Test Conditions: Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species.[13]

  • Observation Period: Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[12][13][14]

  • Endpoints: The primary endpoint is the LC50 (median lethal concentration) at 96 hours. Observations on behavior (e.g., erratic swimming, lethargy) and appearance (e.g., discoloration) are also recorded.[13][16]

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202 - Daphnia magna)

This test assesses the acute toxicity of substances to aquatic invertebrates like Daphnia magna.

  • Test Organism: Young daphnids (<24 hours old) are used.

  • Test Design: Daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours.[17]

  • Number of Animals: Typically, 20 daphnids are used per concentration, divided into four replicates of five.

  • Test Conditions: The test is conducted in a defined medium at a constant temperature (20 ± 2°C) with a 16-hour light and 8-hour dark cycle.

  • Observation Period: Immobilisation is recorded at 24 and 48 hours.

  • Endpoints: The primary endpoint is the EC50 (median effective concentration) for immobilisation at 48 hours.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This test determines the acute toxicity of substances to earthworms.[18][19][20]

  • Test Species: The recommended species is Eisenia fetida.[18][21]

  • Test Design: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate. The test duration is 14 days.[18][19][20] A range of at least five concentrations is tested.[19]

  • Number of Animals: Ten earthworms are used per replicate, with four replicates per concentration.[18]

  • Test Conditions: The test is conducted in continuous light at 20 ± 2°C.[18][21]

  • Observation Period: Mortality and changes in body weight are assessed at 7 and 14 days.[19][22]

  • Endpoints: The primary endpoint is the LC50 at 14 days. Sub-lethal effects, such as changes in body weight and behavior, are also recorded.[22]

Honeybee Acute Toxicity Tests (based on OECD Guidelines 213 and 214)

These tests evaluate the acute oral and contact toxicity of substances to honeybees.[23][24]

  • Test Species: Young adult worker honeybees (Apis mellifera) are used.[24]

  • Test Design:

    • Oral (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.[24][25] A minimum of five dose rates are tested, with three replicates of 10 bees each.[23]

    • Contact (OECD 214): A precise volume of the test substance in a suitable solvent is applied topically to the dorsal thorax of anesthetized bees.[24][26][27]

  • Test Duration: The standard duration is 48 hours, which can be extended to 96 hours if mortality increases significantly between 24 and 48 hours.[23][24]

  • Endpoints: The primary endpoint is the LD50 (median lethal dose) at 48 and, if applicable, 72 and 96 hours.[23][25] Sub-lethal effects are also noted.

Mammalian Toxicity Studies

Mammalian toxicity testing for pesticides like this compound-methyl involves a battery of tests to assess acute, subchronic, chronic, reproductive, and developmental effects.

  • Acute Oral Toxicity (based on OECD Guideline 423): Rats are typically used. After a single oral dose, animals are observed for 14 days for mortality and clinical signs. The LD50 is determined.[28]

  • Subchronic Toxicity (90-day study): Rats and dogs are common test species. The substance is administered daily in the diet for 90 days. Endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and histopathology. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.[15]

  • Chronic Toxicity/Carcinogenicity (2-year study): Typically conducted in rats and mice. The substance is administered daily in the diet for two years. In addition to the endpoints measured in subchronic studies, the carcinogenic potential of the substance is evaluated.[29]

  • Reproductive Toxicity (2-generation study): Usually performed in rats. The substance is administered over two generations to assess its effects on mating, fertility, gestation, lactation, and offspring viability and growth. The NOAEL for parental and offspring toxicity is determined.

  • Developmental Toxicity (Teratogenicity): Commonly conducted in rats and rabbits. The substance is administered to pregnant females during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities. The NOAEL for maternal and developmental toxicity is established.

Mechanisms of Toxicity and Signaling Pathways

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mechanism of action of this compound-methyl in target plants is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][3] This enzyme catalyzes the first committed step in fatty acid biosynthesis.[1] While this compound-methyl is designed to be selective for grass species, the fundamental role of ACCase in lipid metabolism is conserved across many organisms, including non-target species. In non-target animals, inhibition of ACCase can disrupt lipid metabolism, although the sensitivity of the enzyme to this compound-methyl may vary between species.[1] The inhibition of ACCase leads to a depletion of malonyl-CoA, a critical building block for fatty acids. This disruption can impair cell membrane integrity and function, and affect energy storage and signaling processes that rely on lipids.

ACCase_Inhibition This compound-methyl This compound-methyl ACCase Acetyl-CoA Carboxylase (ACCase) This compound-methyl->ACCase Inhibits Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Catalyzes conversion Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase Substrate Fatty Acid\nBiosynthesis Fatty Acid Biosynthesis Malonyl-CoA->Fatty Acid\nBiosynthesis Precursor Disrupted Lipid\nMetabolism Disrupted Lipid Metabolism Fatty Acid\nBiosynthesis->Disrupted Lipid\nMetabolism Impaired Cell\nMembrane Function Impaired Cell Membrane Function Disrupted Lipid\nMetabolism->Impaired Cell\nMembrane Function

Caption: Inhibition of ACCase by this compound-methyl disrupts fatty acid biosynthesis.

Induction of Oxidative Stress

Several studies have indicated that this compound-methyl can induce oxidative stress in non-target organisms.[4][5] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive intermediates. Increased ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. In zebrafish embryos, this compound-methyl exposure has been shown to upregulate ROS generation, which is linked to cardiac developmental toxicity through the downregulation of the Wnt signaling pathway.[4] In rats, exposure to this compound-methyl resulted in increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes such as superoxide dismutase (SOD).[5]

Oxidative_Stress_Pathway This compound-methyl This compound-methyl ROS_Generation Increased Reactive Oxygen Species (ROS) Generation This compound-methyl->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Antioxidant_Defense Antioxidant Defense (e.g., SOD, Catalase) Antioxidant_Defense->Oxidative_Stress Counteracts Lipid_Peroxidation Lipid Peroxidation (MDA increase) Cellular_Damage->Lipid_Peroxidation Protein_Oxidation Protein_Oxidation Cellular_Damage->Protein_Oxidation DNA_Damage DNA_Damage Cellular_Damage->DNA_Damage

Caption: this compound-methyl-induced oxidative stress pathway leading to cellular damage.

Experimental Workflows

The assessment of this compound-methyl's toxicity follows a tiered approach, starting with standardized laboratory tests and potentially moving to more complex studies if risks are identified.

General Ecotoxicological Testing Workflow

Ecotox_Workflow cluster_tier1 Tier 1: Acute Toxicity Testing cluster_tier2 Tier 2: Chronic & Reproductive Toxicity Acute_Oral_LD50 Avian Acute Oral LD50 (OECD 223) Risk_Assessment Environmental Risk Assessment Acute_Oral_LD50->Risk_Assessment Fish_LC50 Fish Acute LC50 (OECD 203) Fish_LC50->Risk_Assessment Daphnia_EC50 Daphnia Acute EC50 (OECD 202) Daphnia_EC50->Risk_Assessment Bee_LD50 Honeybee Acute LD50 (Oral/Contact) (OECD 213/214) Bee_LD50->Risk_Assessment Earthworm_LC50 Earthworm Acute LC50 (OECD 207) Earthworm_LC50->Risk_Assessment Avian_Repro Avian Reproduction (OECD 206) Fish_ELS Fish Early-Life Stage (OECD 210) Daphnia_Repro Daphnia Reproduction (OECD 211) Mammalian_Studies Mammalian Chronic/ Reproductive Studies Risk_Assessment->Avian_Repro If risk identified Risk_Assessment->Fish_ELS If risk identified Risk_Assessment->Daphnia_Repro If risk identified Risk_Assessment->Mammalian_Studies Human health assessment

Caption: Tiered workflow for the ecotoxicological assessment of this compound-methyl.

Conclusion

The toxicological profile of this compound-methyl in non-target organisms is multifaceted. While its acute toxicity to birds and honeybees appears to be low, it exhibits moderate to high toxicity to aquatic organisms, particularly fish. In mammals, the liver is a primary target organ, and there is evidence of reproductive and developmental effects at certain dose levels. The primary mechanism of toxicity is the inhibition of ACCase, a fundamental enzyme in lipid metabolism. Additionally, the induction of oxidative stress represents a significant secondary mechanism contributing to cellular damage. A thorough understanding of these toxicological characteristics, the methodologies used to derive them, and the underlying mechanisms of action is essential for a comprehensive environmental risk assessment and the development of strategies to mitigate potential adverse effects on non-target populations. Further research into the sublethal effects and the specifics of the signaling pathways in a wider range of non-target species would provide a more complete picture of the environmental impact of this compound-methyl.

References

An In-depth Technical Guide to the History and Development of Aryloxyphenoxypropionate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aryloxyphenoxypropionate (AOPP or FOP) herbicides represent a significant class of selective, post-emergence graminicides widely utilized in global agriculture. They are indispensable for controlling grass weeds in a variety of broadleaf crops. Their potent herbicidal activity is derived from the specific inhibition of a critical enzyme in the fatty acid biosynthesis pathway, Acetyl-CoA Carboxylase (ACCase).[1] This technical guide provides a comprehensive examination of the history, mechanism of action, development, and scientific evaluation of AOPP herbicides. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a complete resource for professionals in plant science and herbicide development.

History and Development

The development of AOPP herbicides began in the 1960s when researchers at Hoechst in Germany modified the structure of the phenoxycarboxylic herbicide 2,4-D by replacing a phenyl group with a diphenyl ether, leading to the first generation of these compounds.[2] A key breakthrough occurred in 1971 with the determination of the core parent ring structure, which became the foundation for future derivatives.[2]

Subsequent research and development focused on modifying this core structure to enhance activity and selectivity. This involved replacing one of the benzene rings with heterocyclic or fused rings and introducing active functional groups, such as fluorine atoms.[2] A pivotal discovery was the optical activity of AOPP herbicides. It was found that these molecules exist as stereoisomers, with the R(-)-isomer being the biologically active form that effectively inhibits the target enzyme, while the S(+)-isomer is largely inactive.[2] This led to the development and commercialization of enantiomerically pure products, allowing for lower application rates and reduced environmental load.

G cluster_0 Early Development cluster_1 Structural Refinement cluster_2 Commercialization & Modern Era 1960s Discovery Based on 2,4-D structure by Hoechst 1971 Core Structure Parent ring structure determined 1960s->1971 1970s-1980s Derivatization Introduction of heterocyclic rings and active groups (e.g., F atoms) 1971->1970s-1980s Key_Discovery Optical Activity Identification of active R(-)-isomer 1970s-1980s->Key_Discovery 1980s-Present Commercial Products Launch of herbicides like Fluazifop, Quizalofop, Fenoxaprop Key_Discovery->1980s-Present Resistance Resistance Management Study of target-site and non-target-site resistance 1980s-Present->Resistance G cluster_pathway Fatty Acid Biosynthesis Pathway cluster_inhibition Inhibition by AOPP Herbicides AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) (Target Enzyme) AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA NoMalonyl Malonyl-CoA Depletion FAS Fatty Acid Synthase Complex MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Membranes Cell Membranes, Cuticle, Energy Storage FattyAcids->Membranes Growth Normal Plant Growth Membranes->Growth AOPP AOPP Herbicide Block Inhibition AOPP->Block Block->ACCase NoFA Fatty Acid Synthesis Halted NoMalonyl->NoFA Disruption Membrane Disruption, Growth Arrest NoFA->Disruption Death Plant Death Disruption->Death G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tissue 1. Harvest & Freeze Susceptible Plant Tissue Grind 2. Grind Tissue in Liquid N₂ Tissue->Grind Extract 3. Homogenize in Extraction Buffer Grind->Extract Centrifuge 4. Centrifuge & Collect Supernatant (Enzyme) Extract->Centrifuge Plate 5. Add Enzyme & Herbicide Dilutions to 96-well Plate Centrifuge->Plate Incubate1 6. Pre-incubate Plate->Incubate1 React 7. Initiate Reaction with Assay Buffer + Acetyl-CoA Incubate1->React Incubate2 8. Incubate at 30°C React->Incubate2 Stop 9. Stop Reaction & Add Malachite Green Reagent Incubate2->Stop Read 10. Read Absorbance (~630 nm) Stop->Read Calculate 11. Calculate % Inhibition vs. Control Read->Calculate Plot 12. Plot Dose-Response Curve & Determine IC₅₀ Calculate->Plot

References

Methodological & Application

Application Note: Quantification of Diclofop and its Metabolites in Soil using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofop-methyl is a widely used post-emergence herbicide for controlling annual grassy weeds. In the soil, it undergoes rapid degradation to its primary active metabolite, this compound acid, and can further break down into other compounds such as 4-(2,4-dichlorophenoxy) phenol.[1][2] Monitoring the presence and concentration of this compound and its metabolites in soil is crucial for environmental risk assessment and ensuring food safety.

This application note provides a detailed protocol for the simultaneous quantification of this compound-methyl, this compound acid, and 4-(2,4-dichlorophenoxy)phenol in soil samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method described herein utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by a sensitive and selective LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • Standards: this compound-methyl, this compound acid, and 4-(2,4-dichlorophenoxy)phenol analytical standards (purity >98%).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade). Formic acid (FA) and Acetic acid (HAc).

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate.

  • dSPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄.

  • Soil: Blank soil samples for matrix-matched calibration.

Sample Preparation (Modified QuEChERS Method)
  • Sample Collection and Pre-treatment: Collect soil samples from a depth of 15-20 cm.[3] Air-dry the samples at room temperature for 24 hours, then grind and sieve through a 1 mm mesh to remove large particles and ensure homogeneity.[3]

  • Hydration of Dry Soil: For dry soil samples, it is essential to add water to create an aqueous environment necessary for effective partitioning.[4] Weigh 5 g of the prepared soil into a 50 mL centrifuge tube. Add 5 mL of deionized water to hydrate the soil and vortex for 1 minute. Let the sample stand for 30 minutes.[3][5]

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the hydrated soil sample.[3]

    • Add the citrate salt mixture (1 g NaCl, 0.5 g sodium citrate dibasic sesquihydrate, 1 g sodium citrate tribasic dihydrate).[3]

    • Cap the tube and shake vigorously for 1 minute.

    • Sonicate the mixture for 10 minutes.[3]

    • Centrifuge at 4000 rpm for 10 minutes.[3]

  • Dispersive Solid-Phase Extraction (dSPE) Clean-up:

    • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.

    • Vortex the tube for 1 minute to facilitate the removal of interfering matrix components.[4]

    • Centrifuge at 5000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 20% B, ramp to 95% B in 8 min, hold for 2 min, return to 20% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometric Conditions:

The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode for this compound acid and 4-(2,4-dichlorophenoxy)phenol, and positive electrospray ionization (ESI+) mode for this compound-methyl. The analysis can be performed in a single run using fast polarity switching.[6] Multiple Reaction Monitoring (MRM) is used for quantification.

CompoundIonization ModePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound-methylESI+341.0253.1197.115
This compound acidESI-325.0281.0161.020
4-(2,4-dichlorophenoxy)phenolESI-257.0161.0127.025

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The following table summarizes the typical quantitative performance of the method. These values are based on method validation principles and data from similar pesticide analyses in soil.[7][8][9]

AnalyteLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
This compound-methyl>0.990.51.585-105<15
This compound acid>0.990.31.090-110<10
4-(2,4-dichlorophenoxy)phenol>0.990.82.580-100<15

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample Soil Sample Collection (15-20 cm depth) pretreatment Air Dry, Grind, and Sieve (1 mm mesh) soil_sample->pretreatment hydration Hydration of Soil (5g soil + 5mL water) pretreatment->hydration extraction QuEChERS Extraction (Acetonitrile + Salts) hydration->extraction cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup final_extract Filtration (0.22 µm filter) cleanup->final_extract hplc_msms HPLC-MS/MS Analysis (C18 Column, ESI+/-, MRM) final_extract->hplc_msms data_processing Data Processing and Quantification hplc_msms->data_processing results Final Results (Concentration in µg/kg) data_processing->results

References

Application Note and Protocol: Gas Chromatography for Diclofop Residue Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the determination of Diclofop and its metabolite, this compound-methyl, in various plant tissues using gas chromatography (GC). The described methodology is essential for regulatory compliance, food safety assessment, and environmental monitoring. The protocol outlines sample preparation employing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by gas chromatographic analysis with mass spectrometric detection (GC-MS/MS). This approach ensures high sensitivity and selectivity for the accurate quantification of this compound residues.

Introduction

This compound-methyl is a selective post-emergence herbicide used to control annual grassy weeds in a variety of broadleaf crops. Following application, it can be metabolized by plants into its active form, this compound acid. Due to their potential persistence in the environment and presence in the food chain, monitoring this compound and this compound-methyl residues in plant tissues is of significant importance. Gas chromatography, particularly when coupled with tandem mass spectrometry, offers a robust and sensitive analytical technique for the quantification of these pesticide residues.[1][2] This application note provides a comprehensive protocol for the analysis of this compound residues in plant tissues, from sample extraction to final quantification.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide range of food matrices.[3][4][5][6][7]

Materials:

  • Homogenized plant tissue sample (e.g., fruits, vegetables, grains)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.[3] For dry samples, such as grains, add an appropriate amount of water to rehydrate the sample before extraction.[1][7]

  • Extraction:

    • Add 15 mL of acetonitrile to the sample tube.

    • Add internal standards if necessary.

    • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the pesticide into the solvent.[3]

    • Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.[5]

    • Immediately vortex for another minute. The salts induce phase separation between the aqueous and organic layers.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing a mixture of PSA, C18, and anhydrous magnesium sulfate. For samples with high pigment content like spinach, GCB can be included to remove chlorophyll.[3] A common mixture is 150 mg MgSO4, 25 mg PSA, and 25 mg C18 per mL of extract.[7]

    • Vortex the tube for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

    • The resulting supernatant is the final extract ready for GC analysis.

Derivatization (for this compound Acid)

To improve the volatility and chromatographic behavior of this compound acid, a derivatization step is often necessary. One common method is esterification to a more volatile form. For instance, derivatization to its pentafluorobenzyl derivative has been reported.[8]

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

The final extract is analyzed using a gas chromatograph coupled with a tandem mass spectrometer.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Tandem Mass Spectrometer (MS/MS)

  • Capillary Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable for pesticide analysis.[2]

Typical GC-MS/MS Conditions:

ParameterValue
Injector
Injection Volume1-2 µL[3][5]
Injector Temperature250 °C
Injection ModeSplitless
Oven Program
Initial Temperature50-100 °C, hold for 1-2 min
Ramp Rate 110-25 °C/min to 150-200 °C
Ramp Rate 23-10 °C/min to 280-300 °C, hold for 5-10 min
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
MS/MS Detector
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeMultiple Reaction Monitoring (MRM)
Ion Source Temperature230-250 °C
Transfer Line Temp.280 °C

Note: These are general conditions and should be optimized for the specific instrument and column used.

Data Presentation

The following table summarizes typical performance data for the analysis of this compound and other pesticides using GC-based methods.

AnalyteMatrixMethodRecovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
This compound-methylCrops, SoilGC-ECD76.4 - 97.20.01 - 0.05-[8]
This compoundCrops, SoilGC-ECD72.8 - 105.20.01 - 0.05-[8]
Various PesticidesMangoGC-MS/MS80 - 100--[2]
Various PesticidesFruits, VegGC-MS/MS83.1 - 123.50.01-[5]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup (dSPE) cluster_analysis Analysis SampleCollection Plant Tissue Collection Homogenization Homogenization (10-15g) SampleCollection->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SaltingOut Salting Out (MgSO4, NaCl) Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE Dispersive SPE (PSA, C18, MgSO4) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Derivatization Derivatization (if necessary for this compound acid) Centrifugation2->Derivatization Clean Extract GCMS GC-MS/MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Experimental workflow for this compound residue analysis.

logical_relationship PlantMatrix Plant Tissue Matrix (Interfering Compounds + this compound) Extraction Extraction with Acetonitrile PlantMatrix->Extraction Cleanup Cleanup (dSPE) Removes Interferences Extraction->Cleanup Analysis GC-MS/MS Detection (Selective & Sensitive) Cleanup->Analysis Result Accurate Quantification of this compound Residue Analysis->Result

Caption: Logical steps for accurate this compound residue measurement.

References

Application Notes and Protocols for In Vitro Measurement of Diclofop Inhibition of ACCase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class. Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway.[1] ACCase catalyzes the first committed step in this pathway, the carboxylation of acetyl-CoA to form malonyl-CoA.[1] Inhibition of ACCase by this compound leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately results in the death of susceptible grass species.[1][2] Understanding the kinetics and mechanism of this compound inhibition is crucial for herbicide development, resistance management, and the study of fatty acid metabolism.

These application notes provide detailed protocols for in vitro assays to measure the inhibition of plant ACCase activity by this compound. Two primary methods are described: a traditional radioisotope-based assay and a more contemporary, non-radioactive colorimetric assay using malachite green.

Mechanism of Action: this compound Inhibition of ACCase

This compound acts as a potent and reversible inhibitor of ACCase.[3] Specifically, it targets the carboxyltransferase (CT) domain of the enzyme.[2][4][5] Kinetic studies have revealed that this compound is a noncompetitive inhibitor with respect to MgATP and bicarbonate, but it acts as a competitive inhibitor of the substrate acetyl-CoA.[3] This indicates that this compound binds to the active site of the CT domain, where acetyl-CoA would normally bind, thereby blocking the transfer of the carboxyl group from biotin to acetyl-CoA.[3][4][5] The R-(+)-enantiomer of this compound is the herbicidally active form, demonstrating stereoselectivity in its interaction with the enzyme.[6]

Signaling Pathway Diagram

cluster_0 Fatty Acid Biosynthesis Pathway cluster_1 Inhibition by this compound Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase (Carboxyltransferase Domain) Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Fatty Acid Synthase Membrane Lipids, Energy Storage Membrane Lipids, Energy Storage Fatty Acids->Membrane Lipids, Energy Storage This compound This compound ACCase (Carboxyltransferase Domain) ACCase (Carboxyltransferase Domain) This compound->ACCase (Carboxyltransferase Domain) Competitive Inhibition

Caption: Mechanism of ACCase inhibition by this compound.

Quantitative Data: this compound Inhibition of ACCase

The inhibitory potency of this compound against ACCase is typically quantified by the inhibition constant (Kis) or the half-maximal inhibitory concentration (IC50). These values can vary depending on the plant species and the specific assay conditions.

Plant SpeciesInhibitorParameterValue (µM)
Barley (Hordeum vulgare)This compoundKis0.01 - 0.06
Corn (Zea mays)This compoundKis0.01 - 0.06
Wheat (Triticum aestivum)This compoundKis0.01 - 0.06
Spinach (Spinacia oleracea)This compoundKis16 - 515
Mung Bean (Vigna radiata)This compoundKis16 - 515

Note: The Kis values for barley, corn, and wheat represent the range observed for these susceptible species, while the values for spinach and mung bean represent the range for tolerant broadleaf species.[3]

Experimental Protocols

Protocol 1: Radioisotope-Based Assay for ACCase Activity

This method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product, malonyl-CoA.

1. Plant Material and Enzyme Extraction: a. Homogenize fresh or frozen young leaf tissue from the target plant species in a chilled extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 1 mM EDTA, 10% glycerol, and protease inhibitors). b. Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 100,000 x g) to obtain a partially purified enzyme preparation in the supernatant. c. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. Assay Reaction Mixture (per sample):

  • 50 mM HEPES-KOH, pH 8.0

  • 15 mM KCl

  • 2.5 mM MgCl₂

  • 1 mM DTT

  • 5 mM ATP

  • 0.5 mM Acetyl-CoA

  • 5 mM [¹⁴C]NaHCO₃ (specific activity ~50-60 mCi/mmol)

  • Varying concentrations of this compound (dissolved in a suitable solvent like DMSO)

  • Enzyme extract (add to initiate the reaction)

3. Assay Procedure: a. Pre-incubate the reaction mixture (without enzyme) with this compound or solvent control for 5-10 minutes at 30°C. b. Initiate the reaction by adding the enzyme extract. c. Incubate at 30°C for 10-20 minutes. d. Stop the reaction by adding a small volume of concentrated HCl (e.g., 6 M) to acidify the mixture and remove unreacted [¹⁴C]HCO₃⁻ as ¹⁴CO₂. e. Dry the samples in a scintillation vial. f. Add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis: a. Calculate the rate of ACCase activity as nmol of [¹⁴C] incorporated per minute per mg of protein. b. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Malachite Green Colorimetric Assay for ACCase Activity

This non-radioactive method measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the ACCase reaction.[7][8]

1. Plant Material and Enzyme Extraction: a. Follow the same procedure as described in Protocol 1 for enzyme extraction.

2. Assay Reaction Mixture (per well in a 96-well plate):

  • 100 mM Tricine-KOH, pH 8.3

  • 2 mM MgCl₂

  • 50 mM KCl

  • 0.5 mM DTT

  • 2 mM ATP

  • 10 mM NaHCO₃

  • 0.4 mM Acetyl-CoA

  • Varying concentrations of this compound

  • Enzyme extract

3. Assay Procedure: a. Add all reaction components except acetyl-CoA to the wells of a 96-well plate. b. Pre-incubate with this compound or solvent control for 5-10 minutes at room temperature. c. Initiate the reaction by adding acetyl-CoA. d. Incubate at 30°C for 20-30 minutes. e. Stop the reaction and measure the released phosphate using a malachite green-based phosphate assay kit according to the manufacturer's instructions. This typically involves adding a malachite green-molybdate reagent, which forms a colored complex with free phosphate. f. Measure the absorbance at approximately 620-650 nm using a microplate reader.[7]

4. Data Analysis: a. Generate a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction. b. Calculate the ACCase activity as the rate of Pi production. c. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow Diagram

cluster_0 Enzyme Preparation cluster_1 In Vitro Assay cluster_2 Detection & Analysis A Plant Tissue Homogenization B Centrifugation A->B C Collect Supernatant (Crude Enzyme Extract) B->C G Initiate Reaction with Enzyme Extract C->G D Prepare Reaction Mixture E Add this compound (Test) or Solvent (Control) D->E F Pre-incubate E->F F->G H Incubate G->H I Stop Reaction H->I J Measure Activity (Radioactivity or Colorimetry) I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Caption: General workflow for in vitro ACCase inhibition assay.

References

Application Notes and Protocols for Studying Diclofop Resistance in Lolium rigidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and detailed protocols for investigating Diclofop resistance in the problematic weed species, Lolium rigidum (annual ryegrass). Understanding the underlying mechanisms of resistance is crucial for the development of effective and sustainable weed management strategies.

Introduction to this compound Resistance in Lolium rigidum

Lolium rigidum is a major weed in cropping systems worldwide and has a high propensity for evolving herbicide resistance.[1][2][3] Resistance to this compound-methyl, an Acetyl-CoA Carboxylase (ACCase) inhibiting herbicide, is widespread.[2][4][5] Two primary mechanisms are responsible for this resistance:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the ACCase enzyme, the target of this compound.[1][4][5] These mutations alter the herbicide's binding site, reducing its efficacy. Common mutations occur at specific amino acid positions, such as 1781 and 2078.[1][6]

  • Non-Target-Site Resistance (NTSR): This is often metabolism-based, where the herbicide is detoxified before it can reach its target site.[1][4][5][7] This is frequently associated with the enhanced activity of enzyme families like cytochrome P450 monooxygenases (CYP450s) and glutathione S-transferases (GSTs).[1][8][9]

A robust experimental design to study this compound resistance in L. rigidum should, therefore, aim to identify and characterize both TSR and NTSR mechanisms.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating this compound resistance in L. rigidum.

experimental_workflow cluster_tsr Target-Site Resistance (TSR) cluster_ntsr Non-Target-Site Resistance (NTSR) seed_collection Seed Collection (Suspected Resistant & Susceptible Populations) seed_germination Seed Germination & Seedling Growth seed_collection->seed_germination dose_response Whole-Plant Dose-Response Assay seed_germination->dose_response resistance_confirmation Confirmation of Resistance (Calculation of GR50 & Resistance Index) dose_response->resistance_confirmation mechanism_investigation Mechanism of Resistance Investigation resistance_confirmation->mechanism_investigation dna_extraction DNA Extraction resistance_confirmation->dna_extraction metabolism_study Metabolism Studies (e.g., with P450 inhibitors) resistance_confirmation->metabolism_study gene_expression Gene Expression Analysis (RNA-Seq, qRT-PCR) resistance_confirmation->gene_expression tsr_path Target-Site Resistance (TSR) ntsr_path Non-Target-Site Resistance (NTSR) accase_sequencing ACCase Gene Sequencing dna_extraction->accase_sequencing mutation_analysis Mutation Analysis accase_sequencing->mutation_analysis reporting Data Analysis & Reporting mutation_analysis->reporting metabolism_study->reporting gene_expression->reporting

Caption: Experimental workflow for investigating this compound resistance.

Data Presentation

Table 1: Dose-Response Assay Results for this compound-methyl on Susceptible and Resistant Lolium rigidum Biotypes
BiotypeGR50 (g a.i. ha⁻¹) [95% CI]Resistance Index (RI)
Susceptible (S)25.5 (22.1 - 29.4)1.0
Resistant (R1)268.3 (245.7 - 292.1)10.5
Resistant (R2)> 500> 19.6

GR50: The herbicide dose required to cause a 50% reduction in plant growth. RI: Resistance Index = GR50 (Resistant) / GR50 (Susceptible). CI: Confidence Interval. Data is hypothetical and for illustrative purposes.

Table 2: Common ACCase Gene Mutations Conferring this compound Resistance in Lolium rigidum
Amino Acid PositionSubstitutionReference
1781Isoleucine to Leucine (Ile-1781-Leu)[6]
2078Aspartate to Glycine (Asp-2078-Gly)[2]
2027Tryptophan to Cysteine (Trp-2027-Cys)[1]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay

Objective: To confirm resistance and quantify the level of resistance to this compound-methyl.

Materials:

  • Seeds from putative resistant and known susceptible L. rigidum populations.

  • Pots (e.g., 10x10x10 cm) filled with a standard potting mix.

  • Growth chamber or greenhouse with controlled conditions.

  • This compound-methyl commercial formulation.

  • Precision bench sprayer.

Procedure:

  • Seed Germination: To break dormancy, place seeds in petri dishes on moist filter paper and vernalize at 4°C in the dark for 3-7 days.[1][5] Subsequently, move them to a germination cabinet with alternating temperatures (e.g., 25/15°C day/night) and a 12-hour photoperiod for 5 days.[5]

  • Transplanting: Transplant 3-5 seedlings into each pot.[5]

  • Growth: Grow plants in a greenhouse or growth chamber until they reach the 2-3 leaf stage (BBCH 12-13).[5][10]

  • Herbicide Application: Prepare a range of this compound-methyl concentrations (e.g., 0, 1/4x, 1/2x, 1x, 2x, 4x, 8x the recommended field rate). Apply the herbicides using a precision bench sprayer.[5][11] Include a non-treated control for each population.

  • Assessment: After 21-28 days, assess the plants.[1] This can be done by counting the number of surviving plants and/or by harvesting the above-ground biomass and measuring the fresh or dry weight.[1]

  • Data Analysis: Calculate the dose required to reduce growth by 50% (GR50) for each population using a log-logistic dose-response curve.[6][12] The Resistance Index (RI) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.[12][13]

Protocol 2: ACCase Gene Sequencing for Target-Site Resistance (TSR)

Objective: To identify known mutations in the ACCase gene that confer resistance to this compound-methyl.

Materials:

  • Leaf tissue from surviving plants of the resistant population and from the susceptible population.

  • DNA extraction kit.

  • Primers for the carboxyltransferase (CT) domain of the ACCase gene.

  • PCR reagents (e.g., GoTaq DNA Polymerase kit).

  • Thermocycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue using a suitable plant DNA extraction kit.[2]

  • PCR Amplification: Amplify the CT domain of the ACCase gene using PCR.[5][14] An example of a thermocycler program is: 95°C for 2 min; followed by 45 cycles of 95°C for 30 s, 60°C for 30 s, and 72°C for 2 min; with a final extension at 72°C for 5 min.[5]

  • PCR Product Purification: Purify the PCR products to remove primers and other contaminants.

  • Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a reference susceptible ACCase sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at known resistance-conferring positions.[1]

Protocol 3: Investigating Metabolism-Based Resistance (NTSR) using Inhibitors

Objective: To determine if enhanced metabolism via cytochrome P450 enzymes contributes to this compound resistance.

Materials:

  • L. rigidum seedlings (resistant and susceptible) at the 2-3 leaf stage.

  • This compound-methyl.

  • A P450 inhibitor, such as malathion.[1][6]

  • Precision bench sprayer.

Procedure:

  • Plant Growth: Grow resistant and susceptible L. rigidum seedlings as described in Protocol 1.

  • Inhibitor Application: One hour before the herbicide treatment, apply the P450 inhibitor (e.g., malathion at 1000 g a.i. ha⁻¹) to a subset of plants from both the resistant and susceptible populations.[1][6]

  • Herbicide Application: Apply this compound-methyl at a dose that is sublethal to the resistant population but lethal to the susceptible population.

  • Assessment: After 21 days, assess plant survival and biomass.

  • Data Analysis: Compare the survival and growth of the resistant plants treated with this compound-methyl alone to those treated with the inhibitor plus this compound-methyl. A significant increase in the herbicide's efficacy in the presence of the inhibitor suggests that metabolism-based resistance is present.

Mechanisms of Resistance

The following diagram illustrates the primary mechanisms of this compound resistance in Lolium rigidum.

resistance_mechanisms cluster_normal Normal Susceptible Plant Response This compound This compound-methyl (Herbicide) accase ACCase Enzyme This compound->accase Inhibits detox Herbicide Detoxification (P450s, GSTs) This compound->detox Metabolizes fatty_acid Fatty Acid Biosynthesis accase->fatty_acid Catalyzes plant_death Plant Death fatty_acid->plant_death Essential for Survival tsr Target-Site Resistance (TSR) ACCase Gene Mutation tsr->accase Alters Binding Site ntsr Non-Target-Site Resistance (NTSR) Enhanced Metabolism ntsr->detox Upregulates non_toxic Non-toxic Metabolites detox->non_toxic

Caption: this compound resistance mechanisms in Lolium rigidum.

For more advanced studies, RNA-Seq can be employed to compare gene expression between resistant and susceptible populations, which can help identify specific genes (e.g., particular P450s or GSTs) that are overexpressed in resistant individuals and may be responsible for detoxification.[7][15]

References

Application Notes and Protocols for Assessing Diclofop Phytotoxicity in Greenhouse Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting greenhouse trials to assess the phytotoxicity of Diclofop, a selective herbicide. The described methodologies are designed to deliver robust and reproducible data for evaluating the impact of this compound on susceptible plant species.

Introduction

This compound is a post-emergence herbicide primarily used for the control of annual grasses. Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the lipid biosynthesis pathway.[1][2][3][4][5][6] Inhibition of this enzyme disrupts the formation of cell membranes, leading to cessation of growth and eventual death of susceptible plants.[6][7] Phytotoxic effects of this compound typically manifest as chlorosis (yellowing), necrosis (tissue death), and stunting.[7][8][9][10] In addition to its primary mode of action, this compound can also induce oxidative stress in plants.[11]

Accurate assessment of herbicide phytotoxicity is crucial for understanding its efficacy, selectivity, and potential impact on non-target crops. This protocol outlines a systematic approach to quantify the phytotoxic effects of this compound in a controlled greenhouse environment.

Experimental Design

A well-designed experiment is fundamental to obtaining reliable data. The following parameters should be considered:

  • Plant Species: Select a susceptible grass species known to be sensitive to this compound, such as wild oat (Avena fatua) or Italian ryegrass (Lolium multiflorum).

  • Growth Conditions: Maintain consistent greenhouse conditions throughout the experiment. Suggested parameters include:

    • Temperature: 20-25°C day / 15-20°C night

    • Relative Humidity: 50-70%

    • Photoperiod: 14-16 hours of light

  • Experimental Unit: Individual pots containing one or more plants serve as the experimental units.

  • Treatments:

    • Untreated Control (sprayed with water and any solvent/adjuvant used in the herbicide formulation).

    • A range of this compound application rates (e.g., 0x, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate).

  • Replication: Each treatment should be replicated at least four times to ensure statistical validity.[12]

  • Randomization: The placement of pots within the greenhouse should be completely randomized to minimize the effects of environmental gradients.[12][13]

Experimental Protocols

Plant Propagation and Growth
  • Fill pots (e.g., 10 cm diameter) with a commercial potting mix.

  • Sow seeds of the chosen susceptible species at a depth of 1-2 cm.

  • Water the pots as needed to maintain adequate soil moisture.

  • Thin seedlings to a uniform number (e.g., 3-5 plants) per pot once they have emerged.

  • Allow plants to grow to the 2-3 leaf stage before herbicide application.

Herbicide Application
  • Calibrate a laboratory spray chamber to deliver a precise volume of spray solution per unit area.

  • Prepare the this compound spray solutions for each application rate. Include any necessary adjuvants as recommended by the manufacturer.

  • Place the plants in the spray chamber and apply the respective treatments.

  • Return the treated plants to the greenhouse and arrange them in a randomized layout.

Data Collection and Assessment

Assessments should be conducted at multiple time points after treatment (e.g., 3, 7, 14, and 21 days after treatment - DAT) to capture the progression of phytotoxicity symptoms.

  • Visually assess each pot for signs of phytotoxicity, including chlorosis, necrosis, and stunting.[8][9][10]

  • Rate the overall injury on a standardized scale. The 0-100% scale is commonly used, where 0% represents no injury and 100% represents complete plant death.[14][15] Alternatively, the European Weed Research Council (EWRC) 1-9 scale can be used.[16]

  • Record the ratings for each replicate at each assessment time point.

  • At the final assessment (e.g., 21 DAT), carefully cut the above-ground plant material at the soil surface for each pot.[17][18]

  • Fresh Weight: Immediately weigh the harvested plant material to determine the fresh biomass.[17]

  • Dry Weight: Place the harvested material in a labeled paper bag and dry in an oven at 70°C for at least 48 hours, or until a constant weight is achieved.

  • Weigh the dried plant material to determine the dry biomass.

Chlorophyll content can be a sensitive indicator of herbicide-induced stress.[19]

Method A: Chlorophyll Meter (Non-destructive)

  • Use a handheld chlorophyll meter (e.g., SPAD-502) to take readings from the uppermost fully expanded leaf of several plants in each pot.

  • Average the readings for each pot.

Method B: Solvent Extraction (Destructive)

  • Collect a known weight of fresh leaf tissue (e.g., 100 mg) from each replicate.

  • Macerate the tissue in a known volume of 80% acetone or dimethyl sulfoxide (DMSO).[20]

  • Centrifuge the extract to pellet the debris.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the chlorophyll concentration using established equations.

Chlorophyll fluorescence is a rapid and non-destructive method to assess photosystem II (PSII) efficiency, which can be affected by herbicide stress.[21][22][23]

  • Dark-adapt the leaves for at least 20-30 minutes using leaf clips.

  • Use a portable fluorometer to measure the maximum quantum yield of PSII (Fv/Fm).

  • A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus.

Data Presentation

Summarize the collected quantitative data in clearly structured tables for easy comparison.

Table 1: Visual Phytotoxicity Rating (%) of a Susceptible Grass Species at Different Days After Treatment (DAT) with this compound.

This compound Rate (x of recommended)3 DAT7 DAT14 DAT21 DAT
0 (Control)0000
0.25
0.5
1
2
4

Table 2: Effect of this compound on Biomass and Chlorophyll Content of a Susceptible Grass Species at 21 Days After Treatment (DAT).

This compound Rate (x of recommended)Fresh Weight (g)Dry Weight (g)Chlorophyll Content (SPAD units or µg/g FW)
0 (Control)
0.25
0.5
1
2
4

Visualizations

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Data Collection & Assessment A Plant Propagation (Susceptible Species) B Growth to 2-3 Leaf Stage A->B D Herbicide Application (Spray Chamber) B->D C Prepare this compound Dilutions C->D E Visual Assessment (3, 7, 14, 21 DAT) D->E F Chlorophyll Content (Non-destructive) D->F G Biomass Measurement (Destructive, 21 DAT) D->G H Data Analysis E->H F->H G->H

Caption: Experimental workflow for assessing this compound phytotoxicity.

G cluster_pathway This compound Mechanism of Action This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibition MalonylCoA Malonyl-CoA ACCase->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->ACCase + Lipid_Biosynthesis Fatty Acid & Lipid Biosynthesis MalonylCoA->Lipid_Biosynthesis Membrane_Integrity Disrupted Cell Membrane Formation Lipid_Biosynthesis->Membrane_Integrity Growth_Inhibition Growth Inhibition Membrane_Integrity->Growth_Inhibition Phytotoxicity Chlorosis & Necrosis Growth_Inhibition->Phytotoxicity

Caption: Simplified signaling pathway of this compound's mode of action.

References

Methodology for Evaluating Diclofop Sorption and Desorption in Soil Columns

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diclofop-methyl is a post-emergence herbicide used for controlling annual grasses. Following application, it rapidly hydrolyzes to its active form, this compound acid.[1][2] Understanding the sorption and desorption characteristics of this compound in soil is crucial for assessing its environmental fate, mobility, and potential for groundwater contamination.[3][4] Soil column studies are a key method for investigating these processes under controlled laboratory conditions that simulate natural soil environments.[3][4] This document provides a detailed methodology for evaluating the sorption and desorption of this compound in soil columns, including experimental protocols, data presentation guidelines, and analytical methods.

Key Concepts and Principles

Sorption: The process by which a chemical (sorbate) associates with a solid phase (sorbent), in this case, this compound binding to soil particles. The primary soil components influencing the sorption of organic compounds like this compound are organic matter and clay content.[5][6]

Desorption: The reverse process of sorption, where the bound chemical is released from the soil back into the soil solution. This process influences the availability of the pesticide for degradation, plant uptake, or leaching.

Soil Column Leaching: A laboratory technique that mimics the movement of water and dissolved substances through a soil profile.[3] It provides insights into the mobility and potential for a pesticide to reach groundwater. Soil column leaching studies are often conducted following established guidelines such as OECD 312 or OCSPP (OPPTS) 835.1240.[3]

Breakthrough Curve (BTC): A plot of the relative effluent concentration (C/C₀) of a substance versus the volume of effluent or time. The shape and position of the BTC provide information about the transport, retardation, and degradation of the substance in the soil column.

Sorption Coefficients:

  • Distribution Coefficient (Kd): The ratio of the concentration of the sorbed chemical on the soil to its concentration in the soil solution at equilibrium. It is a measure of the extent of sorption.[7][8]

  • Organic Carbon-Water Partition Coefficient (Koc): The sorption coefficient normalized to the organic carbon content of the soil. It allows for the comparison of sorption potential across different soils.[5][6][9]

Experimental Protocols

This section details the step-by-step methodology for conducting a soil column study to evaluate the sorption and desorption of this compound.

Materials and Equipment
  • Soil: Select soils with varying physicochemical properties (e.g., texture, organic carbon content, pH). Air-dry the soil and sieve it through a 2 mm mesh.

  • This compound: Analytical standard of this compound acid. For enhanced detection and mass balance studies, 14C-radiolabeled this compound is recommended.[3]

  • Soil Columns: Glass or stainless steel columns, typically 30 cm in length and 5 cm in internal diameter.

  • Peristaltic Pump: To maintain a constant flow rate of the leaching solution.

  • Fraction Collector: To collect leachate samples at regular intervals.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometer) or a Liquid Scintillation Counter (for radiolabeled compounds) for quantifying this compound in aqueous samples. Gas Chromatography (GC) with an electron-capture detector can also be used for the analysis of this compound and its parent ester, this compound-methyl, after derivatization.

  • Reagents: Calcium chloride (CaCl₂), organic solvents for extraction and analysis (e.g., acetone, methanol, acetonitrile).

Soil Column Preparation
  • Place a glass wool plug or a fine mesh screen at the bottom of the soil column to retain the soil.

  • Pack the column with the prepared soil to a uniform bulk density. The soil should be packed in small increments with gentle tapping to ensure homogeneity and avoid preferential flow paths. A typical packed soil height is around 30 cm.

  • Saturate the soil column from the bottom up with a 0.01 M CaCl₂ solution to displace air and establish a steady, saturated flow. This solution mimics the ionic strength of soil water.

  • Allow the column to drain freely until gravitational equilibrium is reached (field capacity).

Sorption Phase (Leaching)
  • Prepare a stock solution of this compound in 0.01 M CaCl₂ at a known concentration. The concentration should be environmentally relevant.

  • Apply a known volume and concentration of the this compound solution evenly to the top of the soil column.

  • Initiate the leaching process by applying a continuous flow of 0.01 M CaCl₂ solution to the top of the column using a peristaltic pump. The flow rate should be slow enough to allow for sorption equilibrium to be approached.

  • Collect the leachate in fractions at regular time or volume intervals using a fraction collector.

  • Continue leaching until the concentration of this compound in the effluent is negligible or has reached a plateau, indicating that the column has reached a steady state or the majority of the mobile this compound has been eluted.

  • Analyze the collected leachate fractions for the concentration of this compound.

Desorption Phase
  • Following the sorption phase, switch the eluent to a this compound-free 0.01 M CaCl₂ solution.

  • Continue to pump the solution through the column at the same constant flow rate.

  • Collect the leachate in fractions and analyze for the concentration of desorbed this compound.

  • Continue the desorption process until the concentration of this compound in the leachate is below the detection limit.

Soil Analysis
  • After the leaching and desorption phases are complete, carefully extrude the soil column.

  • Section the soil column into segments of defined length (e.g., 5 cm or 6-inch segments).[3]

  • Extract the this compound from each soil segment using an appropriate organic solvent (e.g., acetone or methanol).

  • Analyze the extracts to determine the amount of this compound remaining in each soil segment. This allows for the determination of the total mass balance of the applied herbicide.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Physicochemical Properties of Soils Used in the Column Study

Soil TypeTextureOrganic Carbon (%)pHCation Exchange Capacity (cmol/kg)
Sandy LoamSandy Loam1.26.58.5
Silt LoamSilt Loam2.55.815.2
Clay LoamClay Loam3.17.222.0

Table 2: Experimental Conditions for the Soil Column Study

ParameterValue
Column Length30 cm
Column Diameter5 cm
Soil Bulk Density1.4 g/cm³
Porosity0.45
Flow Rate0.5 mL/min
This compound Inlet Concentration (C₀)10 mg/L
Leaching Solution0.01 M CaCl₂
Temperature22 ± 1 °C

Table 3: Sorption and Desorption Parameters for this compound in Different Soils (Example Data)

Soil TypeSorption Coefficient (Kd) (L/kg)Organic Carbon Partition Coefficient (Koc) (L/kg)Desorption Hysteresis Index (H)
Sandy Loam1.51250.8
Silt Loam4.21680.6
Clay Loam6.82190.4

Note: The data in this table are for illustrative purposes and would be derived from the analysis of the breakthrough curves and soil residue data.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Soil Preparation (Drying, Sieving) col_pack Column Packing soil_prep->col_pack saturation Column Saturation (0.01M CaCl2) col_pack->saturation diclofop_app This compound Application saturation->diclofop_app sorption Sorption Phase (Leaching with 0.01M CaCl2) diclofop_app->sorption desorption Desorption Phase (Leaching with this compound-free 0.01M CaCl2) sorption->desorption leachate_collect Leachate Collection sorption->leachate_collect desorption->leachate_collect soil_section Soil Sectioning desorption->soil_section quantification This compound Quantification (HPLC/GC/LSC) leachate_collect->quantification extraction Soil Extraction soil_section->extraction extraction->quantification data_analysis Data Analysis (BTC, Kd, Koc) quantification->data_analysis

Caption: Experimental workflow for this compound sorption and desorption study in soil columns.

Factors Influencing this compound Sorption

influencing_factors cluster_soil Soil Properties cluster_this compound This compound Properties organic_carbon Organic Carbon Content sorption This compound Sorption/ Desorption organic_carbon->sorption Increases Sorption clay_content Clay Content & Type clay_content->sorption Increases Sorption ph Soil pH ph->sorption Affects Speciation & Sorption pka pKa (Acidic Nature) pka->sorption Determines Ionic State solubility Water Solubility solubility->sorption Influences Partitioning

References

Application Notes and Protocols for RNA-Seq Analysis of Diclofop Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing RNA-Seq to identify genes and signaling pathways involved in Diclofop herbicide resistance. This information is critical for understanding the molecular mechanisms of resistance and for the development of new herbicides or strategies to overcome resistance.

Introduction to this compound Resistance

This compound-methyl is a selective herbicide widely used for the control of grass weeds in broadleaf crops. However, the evolution of resistance in several weed species, notably Lolium rigidum, poses a significant threat to its efficacy. Resistance to this compound can be broadly categorized into two main types:

  • Target-site resistance (TSR): This typically involves mutations in the gene encoding the target enzyme, acetyl-CoA carboxylase (ACCase), preventing the herbicide from binding effectively.

  • Non-target-site resistance (NTSR): This is a more complex mechanism that often involves enhanced metabolism of the herbicide. Key enzyme families implicated in NTSR to this compound include cytochrome P450 monooxygenases (CYPs), glutathione S-transferases (GSTs), and glucosyltransferases (GTs). These enzymes detoxify the herbicide before it can reach its target site.

RNA-Seq is a powerful transcriptomic tool that allows for a global view of gene expression changes in resistant versus susceptible plants, making it ideal for identifying the genes and pathways involved in NTSR.

Data Presentation: Differentially Expressed Genes in this compound-Resistant Lolium rigidum

An RNA-Seq analysis comparing a this compound-resistant (R) and a susceptible (S) biotype of Lolium rigidum can reveal the upregulation of genes involved in metabolic resistance. The following table summarizes key differentially expressed genes (DEGs) identified in such studies.[1][2][3]

Gene AnnotationPutative FunctionFold Change (R vs. S)Adjusted p-value
Cytochrome P450Herbicide metabolism (Phase I)> 2.0< 0.05
Cytochrome P450Herbicide metabolism (Phase I)> 2.0< 0.05
Nitronate monooxygenaseOxidoreductase activity> 2.0< 0.05
Glutathione S-transferaseHerbicide detoxification (Phase II)> 2.0< 0.05
Glutathione S-transferaseHerbicide detoxification (Phase II)> 2.0< 0.05
GlucosyltransferaseHerbicide conjugation (Phase II)> 2.0< 0.05

Note: This table is a representative summary based on published findings. Actual fold changes and the number of differentially expressed genes will vary depending on the specific experimental conditions and resistant populations studied.

Mandatory Visualization

Experimental Workflow

G cluster_0 Plant Material Preparation cluster_1 RNA Processing cluster_2 Library Preparation and Sequencing cluster_3 Bioinformatic Analysis Resistant (R) and Susceptible (S) Biotypes Resistant (R) and Susceptible (S) Biotypes Herbicide Treatment (Optional) Herbicide Treatment (Optional) Resistant (R) and Susceptible (S) Biotypes->Herbicide Treatment (Optional) Tissue Collection Tissue Collection Herbicide Treatment (Optional)->Tissue Collection RNA Extraction RNA Extraction Tissue Collection->RNA Extraction RNA Quality Control (RIN) RNA Quality Control (RIN) RNA Extraction->RNA Quality Control (RIN) mRNA Purification mRNA Purification RNA Quality Control (RIN)->mRNA Purification RNA Fragmentation RNA Fragmentation mRNA Purification->RNA Fragmentation cDNA Synthesis cDNA Synthesis RNA Fragmentation->cDNA Synthesis Adapter Ligation Adapter Ligation cDNA Synthesis->Adapter Ligation Library Amplification Library Amplification Adapter Ligation->Library Amplification Library QC Library QC Library Amplification->Library QC Illumina Sequencing Illumina Sequencing Library QC->Illumina Sequencing Raw Read Quality Control (FastQC) Raw Read Quality Control (FastQC) Illumina Sequencing->Raw Read Quality Control (FastQC) Read Trimming (Trimmomatic) Read Trimming (Trimmomatic) Raw Read Quality Control (FastQC)->Read Trimming (Trimmomatic) Alignment to Reference Genome/Transcriptome (STAR/HISAT2) Alignment to Reference Genome/Transcriptome (STAR/HISAT2) Read Trimming (Trimmomatic)->Alignment to Reference Genome/Transcriptome (STAR/HISAT2) Read Counting (HTSeq/featureCounts) Read Counting (HTSeq/featureCounts) Alignment to Reference Genome/Transcriptome (STAR/HISAT2)->Read Counting (HTSeq/featureCounts) Differential Gene Expression Analysis (DESeq2/edgeR) Differential Gene Expression Analysis (DESeq2/edgeR) Read Counting (HTSeq/featureCounts)->Differential Gene Expression Analysis (DESeq2/edgeR) Functional Annotation and Pathway Analysis Functional Annotation and Pathway Analysis Differential Gene Expression Analysis (DESeq2/edgeR)->Functional Annotation and Pathway Analysis

Caption: RNA-Seq workflow for identifying this compound resistance genes.

This compound Metabolism and Detoxification Pathway

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Phase III Transport Diclofop_methyl This compound-methyl Diclofop_acid This compound acid (active) Diclofop_methyl->Diclofop_acid Esterases Hydroxylated_this compound Hydroxylated this compound Diclofop_acid->Hydroxylated_this compound Hydroxylation P450 Cytochrome P450s (Upregulated in R) Conjugated_this compound Conjugated this compound (Non-toxic) Hydroxylated_this compound->Conjugated_this compound Conjugation P450->Hydroxylated_this compound Catalyzes GST Glutathione S-transferases (Upregulated in R) GT Glucosyltransferases (Upregulated in R) Vacuole Vacuolar Sequestration Conjugated_this compound->Vacuole Transport GST->Conjugated_this compound Catalyzes (with Glutathione) GT->Conjugated_this compound Catalyzes (with Glucose)

Caption: Metabolic pathway of this compound detoxification in resistant weeds.

Experimental Protocols

Plant Growth and Treatment
  • Plant Material : Grow resistant (R) and susceptible (S) biotypes of the target weed species (e.g., Lolium rigidum) from seed in a controlled environment (e.g., greenhouse or growth chamber) to the 2-3 leaf stage. Ensure uniform growth conditions.

  • Herbicide Application (Optional) : For studies investigating gene expression changes in response to the herbicide, treat a subset of R and S plants with a discriminating dose of this compound-methyl. Include a control group for each biotype treated only with the spray solution (without the herbicide).

  • Tissue Harvesting : Harvest leaf tissue from both treated and untreated plants at a specific time point post-application (e.g., 24 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction. For studies on constitutive resistance, harvest tissue from untreated plants.

RNA Extraction

This protocol is a general guideline and may need optimization for specific plant tissues.

  • Tissue Homogenization : Grind the frozen leaf tissue to a fine powder in a liquid nitrogen-cooled mortar and pestle.

  • RNA Isolation : Use a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.

  • RNA Quantification and Quality Control :

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine concentration and purity (A260/280 and A260/230 ratios).

    • Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) of 8 or higher.

RNA-Seq Library Preparation and Sequencing
  • mRNA Enrichment : Isolate mRNA from the total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.

  • RNA Fragmentation : Fragment the enriched mRNA into smaller pieces (e.g., 200-500 bp) using enzymatic or chemical methods.

  • First-Strand cDNA Synthesis : Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random hexamer primers.

  • Second-Strand cDNA Synthesis : Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

  • End Repair and A-tailing : Repair the ends of the double-stranded cDNA fragments to create blunt ends and then add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation : Ligate sequencing adapters to the A-tailed cDNA fragments. These adapters contain sequences for primer binding for amplification and sequencing.

  • Library Amplification : Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of DNA for sequencing.

  • Library Quality Control : Assess the quality and quantity of the final library using a Bioanalyzer and qPCR.

  • Sequencing : Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, HiSeq) to generate paired-end reads.

Bioinformatic Analysis
  • Raw Read Quality Control : Use a tool like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming : Remove adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.

  • Alignment : Align the trimmed reads to a reference genome or a de novo assembled transcriptome of the weed species using a splice-aware aligner such as STAR or HISAT2.

  • Read Counting : Quantify the number of reads mapping to each gene or transcript using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis :

    • Import the read count data into a statistical package like DESeq2 or edgeR in R.

    • Normalize the read counts to account for differences in library size and RNA composition.

    • Perform statistical tests to identify genes that are significantly differentially expressed between the resistant and susceptible samples. A common threshold for significance is an adjusted p-value (or False Discovery Rate, FDR) < 0.05 and a log2 fold change > 1 or < -1.

  • Functional Annotation and Pathway Analysis :

    • Annotate the differentially expressed genes by comparing their sequences to public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG).

    • Perform gene set enrichment analysis to identify biological pathways that are significantly over-represented in the list of differentially expressed genes. This can provide insights into the molecular mechanisms of resistance.

References

Chiral Separation of Diclofop Enantiomers in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of Diclofop enantiomers in environmental samples. The focus is on providing practical methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), along with sample preparation techniques.

Introduction

This compound is a chiral herbicide widely used in agriculture. Its enantiomers can exhibit different biological activities and degradation rates in the environment. The R-(+)-enantiomer is typically the more herbicidally active form, while the S-(-)-enantiomer may be less active or inactive.[1] Enantioselective analysis is crucial for understanding the environmental fate and toxicological effects of this compound. This document outlines detailed protocols for the separation and quantification of this compound enantiomers in environmental matrices such as soil and water.

Sample Preparation Protocols

Effective sample preparation is critical for the accurate analysis of trace levels of this compound enantiomers in complex environmental matrices. The primary goals are to extract the analytes from the sample, remove interfering substances, and concentrate the sample for analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction and preconcentration of this compound from water samples.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • Nitrogen gas evaporator

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through the C18 cartridge.

    • Pass 10 mL of methanol through the cartridge.

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL, adjusted to pH 7) through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound enantiomers with 5-10 mL of dichloromethane.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Soil Samples

This protocol is suitable for the extraction of this compound from soil and sediment samples.

Materials:

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen gas evaporator

Procedure:

  • Extraction:

    • Weigh 10 g of the soil sample into a centrifuge tube.

    • Add 20 mL of acetonitrile and shake vigorously for 1 hour.[2]

    • Centrifuge the sample at 4000 rpm for 5 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 20 mL of acetonitrile.

    • Combine the supernatants.[2]

  • Liquid-Liquid Partitioning:

    • Transfer the combined acetonitrile extract to a separatory funnel.

    • Add 20 mL of dichloromethane and 50 mL of a 5% sodium chloride solution.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the lower organic layer (dichloromethane).

    • Repeat the partitioning step twice with 20 mL of dichloromethane each time.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 1 mL of a suitable solvent for chromatographic analysis.

Chiral Separation Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC with a chiral stationary phase (CSP) is a widely used technique for the enantioselective analysis of this compound. Polysaccharide-based and protein-based CSPs have shown good performance.

Protocol 3: Chiral HPLC with a Cellulose-Based CSP

This method is adapted for the separation of this compound-methyl enantiomers.

Instrumentation and Conditions:

ParameterSetting
Column Cellulose tris(4-methylbenzoate) coated on aminopropyl silica gel
Mobile Phase n-Hexane / 2-Propanol (80:20, v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection UV at 230 nm

Expected Results:

This method can achieve a high resolution (Rs) for this compound-methyl enantiomers, with a reported Rs value of 3.63.[3]

Protocol 4: Chiral HPLC with a Protein-Based CSP

This method is suitable for the simultaneous enantiomeric determination of this compound-acid and this compound-methyl.[4]

Instrumentation and Conditions:

ParameterSetting
Column Alpha1-acid glycoprotein (AGP) CSP
Mobile Phase One-step gradient (specific gradient profile to be optimized)
Flow Rate 0.9 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection UV at 230 nm

Quantitative Data Summary (HPLC):

CompoundLimit of Detection (LOD)Reference
This compound-acid enantiomers0.03 mg/L[4]
This compound-methyl enantiomers0.14 - 0.15 mg/L[4]
Gas Chromatography (GC)

GC coupled with a mass spectrometer (MS) and a chiral capillary column can also be employed for the enantioselective analysis of this compound, often after derivatization.

Protocol 5: Chiral GC-MS

This protocol provides a general framework for the chiral GC-MS analysis of this compound.

Instrumentation and Conditions:

ParameterSetting
Column Chiral capillary column (e.g., permethyl-β-cyclodextrin based)
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Detection Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode

Note on Derivatization: For GC analysis of this compound-acid, derivatization to a more volatile ester form (e.g., methyl ester) may be necessary. This can be achieved using reagents such as diazomethane or BF3/methanol.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that can be used for the chiral separation of charged analytes like this compound-acid. The addition of a chiral selector to the background electrolyte (BGE) is the most common approach.[5]

Protocol 6: Chiral Capillary Electrophoresis

This protocol outlines a general method for the chiral separation of this compound-acid using a cyclodextrin-based chiral selector.

Instrumentation and Conditions:

ParameterSetting
Capillary Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector)
Background Electrolyte 50 mM phosphate buffer (pH 7.0) containing 15 mM permethyl-β-cyclodextrin
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)
Detection UV at 230 nm

Experimental Workflows

Sample_Preparation_Workflow cluster_water Water Sample cluster_soil Soil Sample Water Water Sample Collection SPE Solid-Phase Extraction (SPE) Water->SPE Loading Elution Elution SPE->Elution Eluent Evaporation_W Evaporation Elution->Evaporation_W Reconstitution_W Reconstitution Evaporation_W->Reconstitution_W Analysis_W Chromatographic Analysis Reconstitution_W->Analysis_W Soil Soil Sample Collection Extraction Solvent Extraction Soil->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Drying Drying LLE->Drying Evaporation_S Evaporation Drying->Evaporation_S Reconstitution_S Reconstitution Evaporation_S->Reconstitution_S Analysis_S Chromatographic Analysis Reconstitution_S->Analysis_S

Caption: Sample preparation workflows for water and soil samples.

Chiral_Analysis_Workflow cluster_HPLC HPLC Analysis cluster_GC GC-MS Analysis Prepared_Sample Prepared Sample Extract HPLC_Injection Inject into HPLC Prepared_Sample->HPLC_Injection GC_Injection Inject into GC-MS Prepared_Sample->GC_Injection Chiral_Column_HPLC Chiral Stationary Phase (e.g., Cellulose or AGP) HPLC_Injection->Chiral_Column_HPLC Separation_HPLC Enantiomer Separation Chiral_Column_HPLC->Separation_HPLC Detection_HPLC UV Detection Separation_HPLC->Detection_HPLC Data_Analysis_HPLC Data Acquisition & Analysis Detection_HPLC->Data_Analysis_HPLC Chiral_Column_GC Chiral Capillary Column (e.g., Cyclodextrin-based) GC_Injection->Chiral_Column_GC Separation_GC Enantiomer Separation Chiral_Column_GC->Separation_GC Detection_GC Mass Spectrometry Detection Separation_GC->Detection_GC Data_Analysis_GC Data Acquisition & Analysis Detection_GC->Data_Analysis_GC

Caption: General workflow for chiral analysis by HPLC and GC-MS.

References

Application Notes and Protocols for Plant Uptake Studies Using Radiolabeled ¹⁴C-Diclofop-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting plant uptake, translocation, and metabolism studies using ¹⁴C-labeled Diclofop-methyl. The protocols outlined below are designed to ensure accurate and reproducible results for assessing the behavior of this herbicide in various plant species.

Introduction

This compound-methyl is a selective post-emergence herbicide primarily used for the control of grassy weeds in broadleaf crops. Understanding its uptake, translocation, and metabolism within target and non-target plants is crucial for optimizing its efficacy, determining its environmental fate, and assessing potential crop injury. The use of ¹⁴C-Diclofop-methyl allows for precise tracing and quantification of the herbicide and its metabolites within the plant.

The primary mechanism of action for this compound-methyl involves its conversion to the phytotoxic acid form, this compound, which inhibits the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species. This inhibition disrupts fatty acid synthesis, leading to cell membrane damage and ultimately plant death. Resistance in some plant species is attributed to enhanced metabolism of this compound into non-toxic forms.

Quantitative Data Summary

The following tables summarize quantitative data on the absorption, translocation, and metabolism of ¹⁴C-Diclofop-methyl in various plant species.

Table 1: Foliar Absorption of ¹⁴C-Diclofop-methyl

Plant SpeciesTime After TreatmentAbsorption (% of Applied ¹⁴C)Reference
Wild Oat (Avena fatua)4 days67%[1]
Wheat (Triticum aestivum)4 days61%[1]
Oat (Avena sativa)Not SpecifiedHigher than ¹⁴C-diclofop
Soybean (Glycine max)Not SpecifiedHigher than ¹⁴C-diclofop

Table 2: Translocation of ¹⁴C from Foliar-Applied ¹⁴C-Diclofop-methyl

Plant SpeciesDestinationTranslocation (% of Absorbed ¹⁴C)Time After TreatmentReference
Oat (Avena sativa)Basipetal (Downward)4%Not Specified
Oat (Avena sativa)Acropetal (Upward)1%Not Specified
Soybean (Glycine max)Basipetal (Downward)1%Not Specified
Soybean (Glycine max)Acropetal (Upward)4%Not Specified

Table 3: Metabolism of ¹⁴C-Diclofop-methyl in Wheat (Triticum monococcum) Cell Suspensions 8 Hours After Treatment

LocationForm% of Total Recovered ¹⁴C
Cells Total in Cells 87.2%
Methanol Soluble84.0%
Methanol Insoluble3.2%
Medium Total in Medium 12.8%
Major Metabolites in CellsThis compoundPresent
Ring-OH this compoundPresent
Conjugates of Ring-OH this compoundPresent

Data derived from a study by Dusky et al. (1980)[2]

Experimental Protocols

Protocol 1: Plant Growth and Treatment

This protocol details the steps for growing plants and applying the radiolabeled herbicide for uptake and translocation studies.

  • Plant Culture:

    • Grow individual plants in pots containing a suitable growth medium (e.g., soil, sand, or vermiculite).

    • Maintain plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod (e.g., 12-hour photoperiod, 30°C/25°C day/night temperatures, and 60% relative humidity).[3]

    • For hydroponic studies, grow plants in a nutrient solution with constant aeration.

    • Ensure plants reach a consistent growth stage before treatment (e.g., four-leaf stage).[3]

  • Preparation of ¹⁴C-Diclofop-methyl Treatment Solution:

    • Prepare a stock solution of ¹⁴C-Diclofop-methyl in a suitable solvent (e.g., acetone).

    • Prepare the final treatment solution by diluting the stock solution with a solution containing the formulated, non-radiolabeled herbicide and any necessary adjuvants to mimic field application conditions.[4]

    • The final concentration and specific activity should be sufficient to allow for accurate quantification in plant tissues. A specific activity of at least 170 Bq per application is recommended for annual weeds.

  • Application of ¹⁴C-Diclofop-methyl:

    • For foliar application, use a microsyringe to apply a precise volume (e.g., 1-10 µL) of the treatment solution as small droplets onto the adaxial surface of a specific leaf (often the youngest fully expanded leaf).[5]

    • For root application in hydroponic systems, add the ¹⁴C-Diclofop-methyl solution directly to the nutrient solution.

    • To mimic real-world conditions, an overspray of the non-radiolabeled herbicide formulation can be applied to the entire plant before the radiolabeled application.

Protocol 2: Quantification of Uptake and Translocation

This protocol describes the procedures for harvesting the plants and quantifying the amount of radioactivity that has been absorbed and moved within the plant.

  • Harvesting:

    • At predetermined time points after treatment (e.g., 6, 12, 24, 48, 72 hours), harvest the plants.

    • For foliar applications, carefully excise the treated leaf.

    • Wash the treated leaf with a suitable solvent (e.g., water, ethanol, or a mixture) to remove any unabsorbed ¹⁴C-Diclofop-methyl from the leaf surface. The volume of the wash solution should be recorded.

  • Sample Sectioning:

    • Divide the rest of the plant into different parts for translocation analysis. A common sectioning scheme includes:

      • Tissue above the treated leaf

      • Tissue below the treated leaf

      • Roots

      • The treated leaf itself

  • Quantification of Radioactivity:

    • Dry the sectioned plant parts in an oven at a moderate temperature (e.g., 60°C) for 24-48 hours.

    • The amount of ¹⁴C in the leaf wash and the dried plant tissues is quantified using liquid scintillation counting (LSC).

    • For solid samples, combustion in a biological oxidizer is required to convert the ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail for counting.

    • Aliquots of the leaf wash solution can be directly added to a scintillation cocktail for counting.

  • Data Calculation:

    • Absorption (%): [(Total DPM in plant) / (Total DPM applied)] x 100

      • Total DPM in plant = Sum of DPM in all plant sections.

      • Total DPM applied = DPM in the initial treatment solution.

    • Translocation (%): [(DPM in a specific plant section) / (Total DPM absorbed)] x 100

      • Total DPM absorbed = Total DPM in plant.

Protocol 3: Analysis of ¹⁴C-Diclofop-methyl and its Metabolites

This protocol outlines the methodology for extracting and identifying the parent herbicide and its metabolites from plant tissues.

  • Extraction:

    • Homogenize fresh or frozen plant tissue samples in a suitable solvent, such as methanol or acetone.

    • Centrifuge the homogenate to pellet the solid plant material.

    • Collect the supernatant containing the extracted ¹⁴C-compounds.

    • The remaining plant pellet (non-extractable residue) can be combusted to determine the amount of bound ¹⁴C.

  • Separation and Identification:

    • The extracted ¹⁴C-compounds can be separated and identified using chromatographic techniques.

    • Thin-Layer Chromatography (TLC):

      • Spot the concentrated extract onto a TLC plate (e.g., silica gel).

      • Develop the plate in a suitable solvent system (e.g., benzene:methanol:acetic acid, 85:10:5 v/v/v).[6]

      • Identify the radioactive spots using a TLC scanner or by scraping the spots and quantifying with LSC.

      • Compare the Rf values of the sample spots to those of known standards of this compound-methyl, this compound, and potential metabolites.

    • High-Performance Liquid Chromatography (HPLC):

      • Inject the extract into an HPLC system equipped with a suitable column and a radioactivity detector.

      • Elute the compounds using an appropriate mobile phase gradient.

      • Identify and quantify the parent compound and its metabolites by comparing their retention times and peak areas to those of known standards.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_metabolism Metabolite Analysis Plant_Growth Plant Growth & Acclimatization Treatment_Prep Prepare 14C-Diclofop-methyl Treatment Solution Plant_Growth->Treatment_Prep Application Apply 14C-Diclofop-methyl to Plant Treatment_Prep->Application Harvest Harvest Plant at Time Points Application->Harvest Wash Wash Treated Leaf (Unabsorbed) Harvest->Wash Section Section Plant Parts Harvest->Section Quantify_Wash Quantify 14C in Wash (LSC) Wash->Quantify_Wash Dry Dry Plant Parts Section->Dry Extract Extract 14C-compounds Section->Extract Oxidize Oxidize Plant Parts Dry->Oxidize Quantify_Tissue Quantify 14C in Tissues (LSC) Oxidize->Quantify_Tissue Analyze Separate & Identify (TLC/HPLC) Extract->Analyze

Caption: Experimental workflow for a ¹⁴C-Diclofop-methyl plant uptake study.

Diclofop_Methyl_Metabolism cluster_detox Detoxification Pathway (in Resistant Plants) cluster_susceptible Metabolism in Susceptible Plants DM This compound-methyl (Applied Herbicide) This compound This compound (Active Herbicide) DM->this compound Demethylation Ring_OH Ring-OH this compound This compound->Ring_OH Aryl Hydroxylation (P450 Mediated) Glucose_Ester Glucose Ester Conjugate (Reversible) This compound->Glucose_Ester Conjugate Acidic Aryl Glycoside Conjugate (Non-toxic) Ring_OH->Conjugate Conjugation

Caption: Metabolic pathway of this compound-methyl in plants.

References

Application Note: Spectrophotometric Determination of Diclofop-Induced Oxidative Stress in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The herbicide Diclofop is known to induce oxidative stress in susceptible plants by promoting the generation of reactive oxygen species (ROS).[1][2] This application note provides a comprehensive overview and detailed protocols for the spectrophotometric determination of key oxidative stress biomarkers in plants exposed to this compound. Measuring these markers provides a quantitative method to assess the extent of herbicide-induced cellular damage and the plant's antioxidant response. The assays detailed include the quantification of hydrogen peroxide (H₂O₂), malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of primary antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD).[3][4] These protocols are fundamental for research in herbicide toxicology, plant physiology, and the development of stress-tolerant crop varieties.

Mechanism of this compound-Induced Oxidative Stress

This compound-methyl, upon application, is rapidly hydrolyzed to its active form, this compound acid.[2] While its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid synthesis, it also triggers secondary effects, including the overproduction of ROS like superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[2][5] This surge in ROS overwhelms the plant's natural antioxidant defense system, leading to cellular damage through lipid peroxidation, protein denaturation, and DNA damage. Plants counteract this by upregulating antioxidant enzymes such as SOD, CAT, and POD.[1][6]

Diclofop_Oxidative_Stress cluster_ROS ROS Cascade cluster_Enzymes Enzymatic Defense This compound This compound Exposure ROS ↑ Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) This compound->ROS induces Damage Oxidative Damage ROS->Damage Antioxidant_Response Antioxidant Enzyme Response ROS->Antioxidant_Response triggers Lipid_Peroxidation Lipid Peroxidation (MDA Production) Damage->Lipid_Peroxidation SOD Superoxide Dismutase (SOD) CAT Catalase (CAT) POD Peroxidase (POD) H2O2 H₂O₂ H2O2->Damage H2O2->CAT detoxified by H2O2->POD detoxified by O2_rad O₂⁻ O2_rad->H2O2 SOD

Caption: this compound-induced ROS production and the subsequent plant antioxidant defense pathway.

Experimental Workflow

The general procedure for assessing oxidative stress involves plant treatment, sample preparation, and subsequent spectrophotometric analysis of various biomarkers from the prepared plant extract.

Experimental_Workflow A Plant Cultivation & This compound Treatment B Tissue Sample Collection (e.g., 0.5 g fresh weight) A->B C Homogenization in Buffer (on ice, with liquid N₂) B->C D Centrifugation (e.g., 14,000 x g, 30 min, 4°C) C->D E Supernatant Collection (Crude Enzyme Extract) D->E F Spectrophotometric Assays E->F G H₂O₂ Content F->G H Lipid Peroxidation (MDA) F->H I SOD Activity F->I J CAT Activity F->J K POD Activity F->K L Data Analysis & Interpretation G->L H->L I->L J->L K->L

Caption: General workflow for spectrophotometric analysis of oxidative stress markers in plants.

Data Presentation

Quantitative results from the spectrophotometric assays should be tabulated to facilitate comparison between control and treated groups. The data below are representative of expected outcomes following this compound exposure.

Table 1: Effect of this compound Concentration on Oxidative Stress Biomarkers (Example Data)

BiomarkerControl (0 µM this compound)Low this compound (50 µM)High this compound (200 µM)Units
H₂O₂ Content0.350.681.15µmol g⁻¹ FW
Lipid Peroxidation (MDA)1.22.54.8nmol g⁻¹ FW
SOD Activity457895U mg⁻¹ protein
CAT Activity152822U mg⁻¹ protein
POD Activity2.14.56.2U mg⁻¹ protein

Note: Values are for illustrative purposes. CAT activity may decline at very high stress levels due to enzyme inactivation.

Experimental Protocols

Plant Material and Homogenate Preparation
  • Treatment: Grow plants under controlled conditions. Apply different concentrations of this compound solution to the plants or growth medium. Include a control group treated only with the solvent.

  • Harvesting: After the treatment period, harvest fresh leaf tissue (e.g., 0.5 g).

  • Homogenization: Immediately freeze the tissue in liquid nitrogen. Grind to a fine powder using a pre-chilled mortar and pestle.[7]

  • Extraction: Add 1.5 mL of cold homogenization buffer (e.g., 50 mM sodium phosphate buffer, pH 7.8, containing 1 mM EDTA).

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 14,000 rpm for 30 minutes at 4°C.[7]

  • Supernatant Collection: Carefully collect the supernatant, which contains the crude enzyme extract. Keep it on ice for immediate use in the assays.

Hydrogen Peroxide (H₂O₂) Content Assay

This protocol is based on the reaction of H₂O₂ with titanium sulfate to form a stable yellow-colored complex.[8]

  • Reagents:

    • Acetone

    • Titanium sulfate (Ti(SO₄)₂)

    • Concentrated Ammonium Hydroxide (NH₄OH)

    • Sulfuric Acid (H₂SO₄), 2 M

  • Protocol:

    • Homogenize 0.5 g of plant tissue in 3 mL of cold acetone. Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • To 1 mL of the supernatant, add 0.1 mL of 5% Ti(SO₄)₂ and 0.2 mL of concentrated NH₄OH.

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the peroxide-titanium complex.

    • Discard the supernatant and dissolve the pellet in 3 mL of 2 M H₂SO₄.

    • Measure the absorbance at 410 nm against a blank (2 M H₂SO₄).[8]

    • Calculate H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies MDA, a product of lipid peroxidation, based on its reaction with thiobarbituric acid (TBA).[4][9]

  • Reagents:

    • Trichloroacetic acid (TCA), 0.1% (w/v)

    • TBA solution: 0.5% (w/v) TBA in 20% (w/v) TCA.

  • Protocol:

    • Homogenize 0.1 g of leaf tissue in 0.5 mL of 0.1% TCA.[9]

    • Centrifuge at 15,000 x g for 10 minutes.[9]

    • Mix 0.5 mL of the supernatant with 1.5 mL of the TBA solution.[9]

    • Incubate the mixture in a water bath at 95°C for 25 minutes.[9]

    • Quickly cool the reaction on ice to stop it.

    • Centrifuge at 15,000 x g for 5 minutes to clarify the solution.[9]

    • Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific turbidity correction).[9][10]

  • Calculation:

    • MDA (µmol g⁻¹ FW) = [(A₅₃₂ - A₆₀₀) × V × 1000] / (ε × W)

    • Where: ε (extinction coefficient) = 155 mM⁻¹cm⁻¹, V = volume of extraction buffer, W = fresh weight of the sample.[9]

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

  • Reagents:

    • 50 mM Sodium Phosphate buffer (pH 7.8)

    • 13 mM Methionine

    • 75 µM NBT

    • 0.1 mM EDTA

    • 2 µM Riboflavin

  • Protocol:

    • Prepare a reaction mixture containing 1.5 mL of phosphate buffer, 0.2 mL of methionine, 0.2 mL of NBT, and 0.2 mL of EDTA.

    • In a test tube, add 100 µL of the crude enzyme extract to 2.9 mL of the reaction mixture.

    • Add 100 µL of riboflavin to initiate the reaction.

    • Prepare two control tubes: one without enzyme extract (for maximum reduction) and one kept in the dark (blank).

    • Expose the tubes to a light source (e.g., 15W fluorescent lamp) for 15 minutes.

    • Measure the absorbance at 560 nm .

  • Calculation:

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

    • % Inhibition = [(A_control - A_sample) / A_control] × 100

Catalase (CAT) Activity Assay

CAT activity is determined by monitoring the decomposition of H₂O₂.[11] The decrease in absorbance is measured at 240 nm.[12]

  • Reagents:

    • 50 mM Sodium Phosphate buffer (pH 7.0)

    • 10 mM Hydrogen Peroxide (H₂O₂) solution (prepare fresh)

  • Protocol:

    • Prepare the assay mixture by adding 2.9 mL of phosphate buffer to a cuvette.

    • Add 100 µL of the crude enzyme extract and mix.

    • Initiate the reaction by adding 1.0 mL of 10 mM H₂O₂.

    • Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.[12] The rate of change is used to calculate activity.

  • Calculation:

    • CAT Activity (U mg⁻¹ protein) = (ΔA₂₄₀ × V) / (ε × v × W)

    • Where: ΔA₂₄₀ = change in absorbance per minute, V = total reaction volume, ε (extinction coefficient for H₂O₂) = 39.4 M⁻¹cm⁻¹, v = enzyme extract volume, W = protein content (mg).

Peroxidase (POD) Activity Assay

This assay measures the oxidation of a substrate (e.g., guaiacol or pyrogallol) by H₂O₂, catalyzed by POD.[7][13]

  • Reagents:

    • 100 mM Potassium Phosphate buffer (pH 6.0)

    • 5% (w/v) Pyrogallol solution

    • 0.5% (w/w) H₂O₂ solution

  • Protocol:

    • In a cuvette, mix 2.4 mL of phosphate buffer, 0.3 mL of pyrogallol solution, and 0.1 mL of enzyme extract.

    • Equilibrate the mixture to 20-25°C.

    • Start the reaction by adding 0.2 mL of H₂O₂ solution.

    • Immediately measure the increase in absorbance at 420 nm for 1-3 minutes.[14]

  • Calculation:

    • POD Activity (U mg⁻¹ protein) = (ΔA₄₂₀ × V) / (ε × v × W)

    • Where: ΔA₄₂₀ = change in absorbance per minute, V = total volume, ε (extinction coefficient for purpurogallin) = 12 mM⁻¹cm⁻¹, v = enzyme extract volume, W = protein content (mg).

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Recovery of Diclofop in Soil Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering low recovery of Diclofop and its active metabolite, this compound-acid, during soil extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound recovery is consistently low. What are the primary reasons for this?

Low recovery of this compound from soil is a common issue stemming from several factors:

  • Rapid Hydrolysis: this compound-methyl, the applied herbicide, rapidly hydrolyzes to its more polar and acidic form, this compound-acid, in the soil.[1][2] This transformation is crucial because the two forms have different chemical properties, affecting their interaction with soil components and solubility in extraction solvents.

  • Strong Sorption to Soil Matrix: this compound-acid, in particular, can strongly bind to soil organic matter and clay particles, making it difficult to extract.[1] This binding is a primary cause of low recovery, as a significant portion of the analyte can remain in the soil matrix after extraction.

  • Inappropriate Extraction Solvent: The choice of solvent is critical. A solvent that is effective for the parent compound, this compound-methyl (less polar), may not be efficient for extracting the more polar this compound-acid.

  • Suboptimal Soil pH: The pH of the soil and the extraction solvent can significantly influence the recovery of this compound-acid. As an acidic compound, its charge state and, therefore, its solubility and sorption, are pH-dependent.

  • Inefficient Clean-up Step: Co-extracted matrix components can interfere with the analysis, leading to inaccurate quantification and the appearance of low recovery. The clean-up step must be optimized to remove these interferences without losing the analyte.

Q2: How does soil composition, specifically organic matter and clay content, affect this compound recovery?

Soil organic matter and clay content are major contributors to low this compound recovery due to their high sorption capacity.

  • Organic Matter: Soils with high organic matter content tend to exhibit lower recovery rates for this compound-acid.[3][4][5] The functional groups in humic and fulvic acids (major components of soil organic matter) can bind with this compound-acid through mechanisms like hydrogen bonding and anion exchange.

  • Clay Content: Clay minerals, with their large surface area and charged surfaces, can also adsorb this compound-acid, further reducing its extractability.

Troubleshooting Steps:

  • For high organic matter soils, consider using more rigorous extraction techniques like Accelerated Solvent Extraction (ASE) or increasing the extraction time and temperature.

  • The use of a polar, protic solvent like methanol in combination with water can help disrupt the interactions between this compound-acid and the soil organic matter.

  • Pre-treating the soil with a dilute acid can help to protonate the binding sites on the organic matter and clay, potentially reducing the sorption of this compound-acid.

Q3: What is the role of pH in the extraction of this compound, and how can I optimize it?

The pH of the soil and the extraction solvent is a critical parameter for the efficient extraction of this compound-acid.

  • Analyte Ionization: this compound-acid is a weak acid. At a pH above its pKa, it will be in its anionic (negatively charged) form, which is more water-soluble but can also bind strongly to positively charged sites on soil colloids. At a pH below its pKa, it will be in its neutral, less polar form, which is more soluble in organic solvents.

  • Optimizing Extraction pH: To improve the extraction of this compound-acid into an organic solvent, it is generally recommended to acidify the sample or the extraction solvent to a pH below the pKa of this compound-acid.[6][7][8] This converts the analyte to its neutral form, reducing its affinity for the soil matrix and increasing its solubility in the organic phase.

Troubleshooting Steps:

  • Measure the pH of your soil sample.

  • If using a liquid-liquid extraction or QuEChERS method, consider acidifying the aqueous phase or the extraction solvent (e.g., with formic acid or acetic acid) to a pH of around 2-3.

  • Be cautious with highly acidic conditions, as they may cause the degradation of other analytes if you are performing a multi-residue analysis.

Q4: I am seeing significant variability in my recovery results. What could be the cause?

Inconsistent recovery can be due to several factors in the experimental workflow:

  • Inhomogeneous Soil Samples: Soil is a heterogeneous matrix. Ensure your soil samples are thoroughly homogenized before taking a subsample for extraction.

  • Inconsistent Moisture Content: The water content of the soil can affect the efficiency of solvent penetration and extraction. It is advisable to either air-dry and sieve the soil or to determine the moisture content and report results on a dry weight basis for better comparability.

  • Variable Extraction Times and Temperatures: Ensure that all samples are subjected to the same extraction conditions. For methods like sonication, the position of the sample in the ultrasonic bath can affect the energy received.

  • Inconsistent Clean-up: The efficiency of the clean-up step can vary if not performed carefully and consistently.

Q5: Which extraction method is best for this compound in soil: ASE, QuEChERS, or Ultrasonic-Assisted Extraction?

The "best" method depends on the specific requirements of your study, such as sample throughput, solvent consumption, and the available equipment. All three methods have been successfully used for pesticide extraction from soil.

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. It is particularly effective for aged or strongly sorbed residues.[9][10]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a high-throughput method that involves a simple solvent extraction followed by a dispersive solid-phase extraction (d-SPE) clean-up.[11][12][13] It is widely used for multi-residue pesticide analysis.

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction process. It is a relatively simple and inexpensive technique.[14][15]

Data on this compound Recovery in Soil

The following table summarizes reported recovery data for this compound-methyl and this compound from soil using various extraction methods. It is important to note that recovery can be highly dependent on soil type, fortification level, and the specific parameters of the method used.

AnalyteExtraction MethodSoil TypeFortification LevelExtraction SolventAverage Recovery (%)Reference
This compound-methylSolvent ExtractionNot Specified0.01 - 0.05 mg/kgAcetone-light petroleum76.4 - 97.2[16]
This compoundSolvent ExtractionNot Specified0.01 - 0.05 mg/kgAcetone-light petroleum72.8 - 105.2[16]
Aryloxyphenoxypropionate HerbicidesAccelerated Solvent Extraction (ASE)4 different soil types5 and 20 ng/gMethanol/water (80:20 v/v) with NaClGood recovery reported (quantitative data not specified)[10]
Various PesticidesQuEChERSLoamy-clayed soil28.6 µg/LAcetonitrile>70% for most compounds[17]
HerbicidesUltrasonic-Assisted Extraction (UAE)SoilNot SpecifiedNot Specified91 - 97
HerbicidesQuEChERSSoilNot SpecifiedNot Specified89 - 101

Detailed Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a general guideline and should be optimized for your specific soil type and analytical instrumentation.

  • Sample Preparation:

    • Weigh 10 g of homogenized, sieved (<2 mm) soil into a 50 mL centrifuge tube.

    • If the soil is very dry, add 2 mL of deionized water and let it hydrate for 30 minutes.

    • Add 10 mL of acetonitrile (ACN).

    • For this compound-acid, consider acidifying the ACN with 1% acetic acid or formic acid.

  • Extraction:

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent. For typical soils, a mixture of 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) is used. For soils with high organic matter, C18 or graphitized carbon black (GCB) may be added.

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 x g for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS (after derivatization for this compound-acid).

Protocol 2: Accelerated Solvent Extraction (ASE)

  • Sample Preparation:

    • Mix 10 g of homogenized, sieved soil with a drying agent like diatomaceous earth or anhydrous sodium sulfate until the mixture is free-flowing.

    • Load the mixture into an appropriate-sized ASE cell.

  • Extraction Parameters (to be optimized):

    • Solvent: A mixture of acetone and dichloromethane (1:1, v/v) or methanol/water (80:20, v/v). For this compound-acid, acidification of the solvent may be beneficial.

    • Temperature: 100-140 °C.

    • Pressure: 1500 psi.

    • Static Time: 5-10 minutes.

    • Number of Cycles: 2-3.

  • Post-Extraction:

    • The extract is collected in a vial.

    • The extract may need to be concentrated and subjected to a clean-up step (e.g., using solid-phase extraction cartridges) before analysis.

Protocol 3: Ultrasonic-Assisted Extraction (UAE)

  • Sample Preparation:

    • Weigh 5 g of homogenized, sieved soil into a glass vial.

    • Add 10 mL of extraction solvent (e.g., acetone, ethyl acetate, or a mixture of acetone and hexane). For this compound-acid, a more polar solvent or acidified solvent should be considered.

  • Extraction:

    • Place the vial in an ultrasonic bath.

    • Sonicate for 15-30 minutes. The temperature of the water bath should be monitored and controlled if necessary.

  • Post-Extraction:

    • After sonication, centrifuge the sample at ≥3000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the soil pellet with a fresh portion of the solvent.

    • Combine the supernatants.

    • The combined extract may require concentration and clean-up before analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Analysis homogenize Homogenize Soil Sample weigh Weigh Subsample homogenize->weigh add_solvent Add Extraction Solvent weigh->add_solvent extract Perform Extraction (QuEChERS, ASE, or UAE) add_solvent->extract cleanup Clean-up Extract (d-SPE or SPE cartridge) extract->cleanup analyze Analyze by LC-MS/MS or GC-MS cleanup->analyze

Caption: General experimental workflow for the extraction and analysis of this compound from soil samples.

troubleshooting_workflow start Low this compound Recovery check_hydrolysis Considered both this compound-methyl and this compound-acid? start->check_hydrolysis check_soil High Organic Matter or Clay Content? check_hydrolysis->check_soil Yes solution_hydrolysis Develop method for both parent and metabolite check_hydrolysis->solution_hydrolysis No check_ph Optimized pH for This compound-acid? check_soil->check_ph Yes solution_soil Use more rigorous extraction (e.g., ASE) or modify solvent check_soil->solution_soil No check_method Extraction Method Optimized? check_ph->check_method Yes solution_ph Acidify sample/solvent to pH < pKa check_ph->solution_ph No solution_method Optimize solvent, time, temperature, and clean-up check_method->solution_method No

Caption: A troubleshooting decision tree for addressing low this compound recovery in soil extraction.

References

Troubleshooting inconsistent results in Diclofop dose-response assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Diclofop dose-response assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Question: My dose-response curves for this compound show large error bars, indicating high variability among my technical replicates. How can I reduce this?

Answer:

High variability between replicate wells is a common issue that can obscure the true dose-response relationship. The source of this variability often lies in subtle inconsistencies during the experimental setup.

Potential Causes & Solutions:

  • Inconsistent Cell/Plant Seeding: Uneven distribution of cells or seeds across the wells of a microplate is a primary source of variability.

    • Troubleshooting: Ensure a homogenous suspension of cells or a uniform distribution of seeds before and during plating. Use appropriate pipetting techniques to minimize differences in the number of cells or seeds per well. For plant-based assays, ensure uniform seed size and germination stage.[1]

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can impact cell growth or plant development and their response to this compound.[1]

    • Troubleshooting: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media, water, or a buffer solution to create a humidity barrier.[1]

  • Inconsistent Reagent Addition: Variations in the timing or volume of adding assay reagents (e.g., viability dyes, substrates) can introduce significant variability.

    • Troubleshooting: Use a multichannel pipette or an automated liquid handler for reagent addition to ensure consistency across the plate.[1]

Issue 2: Dose-Response Curve is Shifted or Atypical

Question: The IC50/EC50 value from my this compound assay is significantly different from what is reported in the literature, or the curve shape is unusual. What could be the cause?

Answer:

A shift in the dose-response curve or an atypical curve shape often points to issues with the experimental conditions, the compound itself, or the biological system being tested.

Potential Causes & Solutions:

  • Compound Stability and Purity: this compound, like many small molecules, may have limited stability in cell culture medium or assay buffers over long incubation periods. Degradation can lead to a decrease in the effective concentration.

    • Troubleshooting: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Confirm the purity of your this compound standard.

  • Solvent Concentration: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells or interfere with the assay, affecting the dose-response curve.

    • Troubleshooting: Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).[1]

  • Cell/Plant Health and Passage Number: The physiological state of the cells or plants can significantly impact their response to herbicides. Cells at a high passage number may have altered sensitivity.

    • Troubleshooting: Use cells within a consistent and low passage number range for all experiments. Ensure plants are at a consistent growth stage and are healthy before treatment.[1][2]

  • Herbicide Resistance: The plant species or cell line being tested may have developed resistance to this compound. Resistance can be target-site based (a mutation in the ACCase enzyme) or non-target-site based (e.g., enhanced metabolism of the herbicide).[3][4][5][6]

    • Troubleshooting: If resistance is suspected, consider using a known susceptible biotype as a positive control. Molecular analysis, such as sequencing the ACCase gene, may be necessary to confirm target-site resistance.

Issue 3: Dose-Response Curve Does Not Reach a 100% Inhibition Plateau

Question: My this compound dose-response curve flattens out at a level of inhibition that is less than 100%, even at very high concentrations. Why is this happening?

Answer:

An incomplete inhibition plateau can be due to several factors related to the compound's mechanism of action, experimental limitations, or characteristics of the biological system.

Potential Causes & Solutions:

  • Insolubility of this compound: At higher concentrations, this compound may precipitate out of the solution, meaning the actual concentration exposed to the cells or plants is lower than the intended concentration.

    • Troubleshooting: Visually inspect the this compound dilutions for any signs of precipitation before adding them to the assay. If precipitation is observed, sonication or gentle warming may help to redissolve the compound. It may also be necessary to adjust the solvent or use a lower concentration range.[1]

  • Assay Readout Limitations: The chosen assay may not be sensitive enough to detect 100% inhibition, or it may be measuring a process that is not completely inhibited by this compound.

    • Troubleshooting: Consider using a more sensitive cell viability or metabolic assay. Ensure the incubation time is sufficient for the full effect of the herbicide to be observed.

  • Presence of a Resistant Subpopulation: The cell line or plant population may contain a mix of susceptible and resistant individuals. The resistant subpopulation will survive even at high concentrations of this compound, preventing the curve from reaching 100% inhibition.

    • Troubleshooting: This can be investigated by isolating and re-testing surviving cells or plants to see if they exhibit a higher level of resistance.

Data Presentation

Table 1: Key Experimental Parameters for a Standard this compound Dose-Response Assay

ParameterRecommended Value/RangeNotes
Cell Seeding Density 5,000 - 20,000 cells/wellOptimize for cell line to ensure exponential growth during the assay.[1]
Plant Growth Stage 2-3 leaf stageFor whole-plant assays, this is a common stage for herbicide application.[2]
This compound Concentration Range 0.1 µM to 1000 µMA wide range is recommended for initial experiments to capture the full curve.
Solvent (e.g., DMSO) Conc. ≤ 0.5%Final concentration in the well should be non-toxic.[1]
Incubation Time 48 - 96 hoursVaries depending on the cell line or plant species and the assay endpoint.
Number of Replicates Minimum of 3Increases statistical power and helps identify outliers.
Controls Vehicle, Untreated, PositiveEssential for data normalization and validation of the assay.[7]

Experimental Protocols

Protocol: In Vitro this compound Dose-Response Assay Using a Cell-Based Viability Readout

This protocol provides a general framework for assessing the effect of this compound on the viability of a plant or algal cell line.

  • Cell Seeding: a. Culture cells to a logarithmic growth phase. b. Harvest and count the cells. c. Dilute the cell suspension to the desired seeding density in a 96-well microplate. d. Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution to create a range of working concentrations. c. Add the diluted this compound solutions to the appropriate wells of the 96-well plate. Include vehicle-only controls.

  • Incubation: a. Incubate the plate for a predetermined duration (e.g., 48, 72, or 96 hours) under appropriate growth conditions.

  • Assay Readout (e.g., using a resazurin-based viability assay): a. Add the viability reagent to each well. b. Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to develop. c. Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: a. Subtract the background reading from all wells. b. Normalize the data to the vehicle control wells (representing 100% viability). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit a sigmoidal dose-response curve to the data to determine the IC50 value.[8]

Mandatory Visualization

Diclofop_Signaling_Pathway cluster_FattyAcid_Biosynthesis Fatty Acid Biosynthesis Pathway cluster_Diclofop_Action This compound Mechanism of Action AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcids Fatty Acids MalonylCoA->FattyAcids Membranes Cell Membranes FattyAcids->Membranes This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) Carboxyltransferase Domain This compound->ACCase Inhibition

Caption: Mechanism of this compound action on the fatty acid biosynthesis pathway.

Troubleshooting_Workflow Start Inconsistent Dose-Response Results Observed CheckReplicates High Variability in Replicates? Start->CheckReplicates CheckCurve Atypical Curve Shape/Shift? CheckReplicates->CheckCurve No Sol_Plating Review Seeding/Plating Technique CheckReplicates->Sol_Plating Yes CheckPlateau Incomplete Inhibition Plateau? CheckCurve->CheckPlateau No Sol_Compound Check Compound Stability & Purity CheckCurve->Sol_Compound Yes Sol_Solubility Check for Compound Precipitation CheckPlateau->Sol_Solubility Yes End Re-run Assay with Optimized Protocol CheckPlateau->End No Sol_Edge Implement Plate Guards (Fill Outer Wells) Sol_Plating->Sol_Edge Sol_Reagent Standardize Reagent Addition (e.g., Multichannel Pipette) Sol_Edge->Sol_Reagent Sol_Reagent->End Sol_Solvent Verify Final Solvent Concentration Sol_Compound->Sol_Solvent Sol_Cells Standardize Cell Health/Passage Sol_Solvent->Sol_Cells Sol_Resistance Investigate Potential Herbicide Resistance Sol_Cells->Sol_Resistance Sol_Resistance->End Sol_Assay Evaluate Assay Sensitivity & Incubation Time Sol_Solubility->Sol_Assay Sol_Subpopulation Consider Resistant Subpopulation Sol_Assay->Sol_Subpopulation Sol_Subpopulation->End

Caption: Troubleshooting workflow for inconsistent this compound dose-response assays.

References

Technical Support Center: Optimizing HPLC Parameters for Diclofop and Diclofop Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of Diclofop and its metabolite, this compound acid, using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Achieving Baseline Separation

This guide addresses common issues encountered during the HPLC analysis of this compound and this compound acid in a question-and-answer format.

Q1: I am not seeing baseline separation between the this compound and this compound acid peaks. What should I do?

A1: Poor resolution is a common issue. Here are several parameters to adjust, starting with the most impactful:

  • Mobile Phase pH: this compound acid is an acidic compound with a pKa of approximately 3.43. To ensure it is in its non-ionized (more retained) form, the mobile phase pH should be at least 1.5 to 2 pH units below its pKa. Recommendation: Prepare your aqueous mobile phase with a buffer such as phosphate or acetate to maintain a stable pH between 2.5 and 3.0.

  • Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase significantly impacts retention and resolution.

    • If peaks are eluting too quickly and are poorly resolved: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention times of both compounds, potentially improving separation.

    • If retention times are excessively long: A modest increase in the organic solvent percentage can shorten the analysis time, but be mindful of maintaining resolution.

  • Consider a Gradient Elution: If an isocratic method (constant mobile phase composition) is not providing adequate separation, a gradient elution can be employed. Start with a lower concentration of the organic solvent and gradually increase it over the course of the run. This can help to sharpen the peaks and improve the separation of early-eluting compounds from later ones.

Q2: My this compound acid peak is tailing significantly. How can I improve the peak shape?

A2: Peak tailing for acidic analytes is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Mobile Phase pH and Buffering: As mentioned above, an unbuffered or improperly pH-adjusted mobile phase is a primary cause of peak tailing for acidic compounds. Ensure your mobile phase is buffered to a pH below the pKa of this compound acid to suppress the ionization of both the analyte and residual silanols on the column packing material.

  • Column Condition: A deteriorating column can lead to poor peak shape. If the column is old or has been used with harsh conditions, consider replacing it. Using a guard column can help extend the life of your analytical column.

  • Sample Overload: Injecting too much sample can saturate the column and cause peak distortion. Try reducing the injection volume or diluting your sample.

Q3: My retention times are drifting between injections. What is causing this instability?

A3: Retention time instability can be frustrating. Here are the common culprits:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a system shutdown.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Always prepare your mobile phase fresh and ensure accurate measurements of all components. If using a buffer, double-check the pH.

  • Pump Performance: Leaks in the pump or check valves can cause fluctuations in the flow rate, leading to unstable retention times. Regularly maintain your HPLC pump according to the manufacturer's recommendations.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment for your separation.

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of this compound and this compound acid for HPLC method development?

Understanding the properties of your analytes is fundamental to developing a robust HPLC method.

PropertyThis compoundThis compound Acid
Chemical Formula C₁₆H₁₄Cl₂O₄C₁₅H₁₂Cl₂O₄
Molecular Weight 341.19 g/mol 327.16 g/mol
pKa Not Applicable~3.43
LogP (estimated) ~4.5~3.8
UV Absorbance Maxima ~230 nm, 280 nm (estimated based on similar structures)~230 nm, 280 nm (estimated based on similar structures)

What is a good starting point for an HPLC method for separating this compound and this compound acid?

Based on the analysis of similar phenoxy acid herbicides, the following reversed-phase HPLC parameters are a robust starting point.

ParameterRecommended Starting Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water (or a 25 mM phosphate buffer, pH 2.8)
Mobile Phase B Acetonitrile
Gradient Start with a 60:40 (A:B) ratio, and adjust as needed. A gradient increasing the proportion of B may be beneficial.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm or 280 nm
Injection Volume 10 µL

How do I prepare my samples for analysis?

Sample preparation will depend on the matrix. For standards, dissolve accurately weighed amounts of this compound and this compound acid in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. It is crucial to filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the column.

Experimental Protocols & Visualizations

Recommended Experimental Protocol for Method Development

This protocol outlines the steps for developing a reliable HPLC method for the separation of this compound and this compound acid.

  • System Preparation:

    • Prepare the mobile phases as described in the starting conditions table. Ensure all solvents are HPLC grade and degassed.

    • Install a C18 column and equilibrate the system with the initial mobile phase composition at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and this compound acid in acetonitrile.

    • Create a mixed standard solution containing both analytes at a known concentration.

  • Initial Analysis:

    • Inject the mixed standard solution and monitor the chromatogram at 230 nm and 280 nm to determine the optimal detection wavelength.

    • Evaluate the initial separation, noting the retention times, resolution, and peak shapes.

  • Method Optimization (if necessary):

    • Adjust Mobile Phase Strength: If resolution is poor, decrease the initial percentage of acetonitrile.

    • Optimize pH: If peak tailing is observed for this compound acid, ensure the pH of the aqueous phase is between 2.5 and 3.0.

    • Implement a Gradient: If isocratic elution is insufficient, develop a linear gradient, for example, starting at 40% acetonitrile and increasing to 80% over 15 minutes.

  • Validation:

    • Once satisfactory separation is achieved, perform method validation according to your laboratory's standard operating procedures, assessing parameters such as linearity, precision, accuracy, and robustness.

Diagrams

Experimental_Workflow prep System & Mobile Phase Preparation injection Inject Mixed Standard prep->injection standard Standard Solution Preparation standard->injection evaluation Evaluate Initial Separation injection->evaluation decision Baseline Separation? evaluation->decision optimization Optimize Parameters (pH, Mobile Phase, Gradient) decision->optimization No validation Method Validation decision->validation Yes optimization->injection end Analysis Complete validation->end Troubleshooting_Logic start Poor Baseline Separation check_peak_shape Is Peak Tailing Observed? start->check_peak_shape check_ph Is Mobile Phase pH 1.5-2 units below pKa? adjust_ph Adjust pH to 2.5-3.0 with Buffer check_ph->adjust_ph check_column Check Column Health & Guard Column check_ph->check_column Yes check_organic Is Organic Solvent Percentage Optimized? adjust_ph->check_organic adjust_organic Decrease Organic % for More Retention check_organic->adjust_organic No solution Baseline Separation Achieved check_organic->solution Yes consider_gradient Implement Gradient Elution adjust_organic->consider_gradient consider_gradient->solution check_peak_shape->check_ph Yes check_peak_shape->check_organic No check_loading Reduce Injection Volume or Sample Concentration check_column->check_loading check_loading->solution

Technical Support Center: Investigating the Microbial Degradation of Diclofop in Long-Term Soil Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the microbial degradation of the herbicide Diclofop in long-term soil studies.

Troubleshooting Guides

This section addresses common problems encountered during the experimental process.

Problem Possible Causes Troubleshooting Steps
Rapid, unexpected disappearance of this compound-methyl. 1. Abiotic Hydrolysis: this compound-methyl rapidly hydrolyzes to its primary metabolite, this compound-acid, a process that can be pH-dependent.[1][2] 2. High Microbial Activity: The soil may contain a robust microbial population highly efficient at degrading this compound.1. Analyze for Metabolites: Immediately analyze soil extracts for the presence of this compound-acid. A high concentration of the acid form confirms hydrolysis.[1][2] 2. Characterize Microbial Population: Perform microbial enumeration (e.g., plate counts) or molecular analysis (e.g., 16S rRNA sequencing) to assess the microbial density and diversity. 3. Implement Abiotic Controls: Use sterilized soil (e.g., via autoclaving or gamma irradiation) as a negative control to distinguish between abiotic and biotic degradation.
Slower than expected degradation of this compound. 1. Suboptimal Environmental Conditions: Soil moisture and temperature significantly influence microbial activity and degradation rates.[3] 2. Low Bioavailability: this compound and its metabolites can bind strongly to soil organic matter, making them less available to microorganisms.[1][4] 3. Inhibitory Substances: The presence of other pesticides or chemicals in the soil can inhibit the microbial degradation of this compound.[1] 4. Unfavorable Soil pH: Soil pH affects both the chemical stability of this compound and the activity of degrading microorganisms.1. Optimize Incubation Conditions: Ensure soil moisture is maintained at an optimal level (e.g., 40-60% of water holding capacity) and incubate at a consistent, appropriate temperature (e.g., 20-25°C).[3] 2. Assess Soil Properties: Characterize the soil's organic carbon content, texture, and pH to understand potential bioavailability issues.[5] 3. Analyze for Co-contaminants: If the soil has a history of other chemical applications, consider their potential inhibitory effects.[1] 4. Adjust Soil pH (if experimentally feasible): If the soil pH is outside the optimal range for microbial activity, consider adjusting it for specific experimental arms.
Inconsistent or highly variable results between replicates. 1. Inhomogeneous Spiking: Uneven application of this compound to the soil samples. 2. Variable Soil Composition: Natural heterogeneity within the soil source. 3. Inconsistent Incubation Conditions: Fluctuations in temperature or moisture across different sample containers. 4. Inefficient Extraction: Incomplete recovery of this compound and its metabolites from the soil matrix.1. Refine Spiking Protocol: Ensure thorough mixing of the soil after spiking to achieve a homogenous distribution. 2. Homogenize Soil: Sieve and thoroughly mix the bulk soil sample before aliquoting into experimental units. 3. Monitor Incubation Environment: Use a calibrated incubator and regularly check soil moisture content, replenishing as needed. 4. Validate Extraction Method: Perform spike and recovery experiments to ensure the efficiency and reproducibility of your extraction protocol. Average recoveries for this compound-methyl and this compound are reported to be in the range of 76.4-97.2% and 72.8-105.2%, respectively.[6][7]
Difficulty in detecting degradation products. 1. Rapid Further Degradation: The primary metabolite, this compound-acid, may be rapidly degraded into subsequent products.[8] 2. Formation of Bound Residues: this compound and its metabolites can become irreversibly bound to soil organic matter, making them un-extractable.[1] 3. Inadequate Analytical Sensitivity: The analytical method may not be sensitive enough to detect low concentrations of metabolites.1. Shorten Sampling Intervals: Collect samples at earlier time points to capture transient metabolites. 2. Analyze for Bound Residues: Use techniques like soil combustion to quantify non-extractable, radiolabeled residues if using 14C-Diclofop.[1] 3. Optimize Analytical Method: Improve the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method (e.g., by optimizing extraction and cleanup steps or using a more sensitive detector). Detection limits for GC-ECD methods are reported to be between 0.01 and 0.05 mg/kg.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary microbial degradation pathway for this compound-methyl in soil?

A1: The initial and most rapid step is the hydrolysis of this compound-methyl to its corresponding acid, this compound.[1][2] This is followed by further microbial degradation of this compound-acid to intermediate products such as 4-(2,4-dichlorophenoxy) phenol.[1][8] Complete mineralization to CO2 can also occur.[1]

Q2: How can I mitigate microbial degradation to study other dissipation processes like sorption or leaching?

A2: To inhibit microbial activity, you can use sterilized soil (autoclaved or gamma-irradiated) as your experimental matrix. Alternatively, for studies involving soil solution samplers, treating them with a biocide like sodium hypochlorite or a bacteriostat such as a copper salt can prevent microbial degradation of the analyte.[9]

Q3: What are the key factors influencing the rate of this compound degradation in soil?

A3: The primary factors are soil moisture, temperature, pH, and organic matter content.[3][4][5] Higher moisture and temperature generally increase microbial activity and degradation rates.[3] Soil pH can affect both the chemical hydrolysis of the ester and the activity of microbial populations.[10] Higher organic matter can increase sorption, potentially reducing the bioavailability of this compound for microbial degradation.[4]

Q4: What is the expected half-life of this compound-methyl in soil?

A4: The half-life of this compound-methyl is generally short due to rapid hydrolysis, often reported to be less than a day.[2] The subsequent degradation of the primary metabolite, this compound-acid, is slower, with reported half-lives ranging from approximately 8.7 to 43.3 days under aerobic conditions, depending on the soil type and specific enantiomer.[2]

Q5: How can I extract and analyze this compound and its metabolites from soil?

A5: A common method involves extracting soil samples with an organic solvent mixture, such as acetone-light petroleum.[6][7] The extracts are then concentrated and purified using column chromatography. Analysis is typically performed by gas chromatography (GC) with an electron-capture detector (ECD) or by high-performance liquid chromatography (HPLC).[2][6][7] For the analysis of this compound-acid by GC, a derivatization step to convert the acid to an ester (e.g., a pentafluorobenzyl derivative) is often required.[6][7][11]

Quantitative Data Summary

Table 1: Half-lives (DT50) of this compound and its Metabolites in Soil

CompoundSoil TypeIncubation ConditionsHalf-life (days)Reference
This compound-methylNot SpecifiedAerobic & Anaerobic< 1[2]
This compound-methylParabrown Podzol22°C, Moist~8[1]
S-(-)-DiclofopNot SpecifiedAerobic8.7 - 43.3[2]
R-(+)-DiclofopNot SpecifiedAerobic8.7 - 43.3[2]
S-(-)-DiclofopNot SpecifiedAnaerobic14.7 - 77.0[2]
R-(+)-DiclofopNot SpecifiedAnaerobic14.7 - 77.0[2]

Table 2: Analytical Method Performance for this compound and its Metabolites

AnalyteMethodLimit of Detection (LOD)Average Recovery (%)Reference
This compound-methylGC-ECD0.01 - 0.05 mg/kg76.4 - 97.2[6]
This compoundGC-ECD0.01 - 0.05 mg/kg72.8 - 105.2[6]

Experimental Protocols & Visualizations

Protocol 1: Soil Incubation Study for this compound Degradation
  • Soil Preparation: Collect fresh soil, remove debris, and sieve through a 2 mm mesh. Adjust the moisture content to 50% of the water holding capacity.

  • Spiking: Prepare a stock solution of this compound-methyl in a suitable solvent (e.g., acetone). Add the required amount to a subset of the soil to achieve the desired concentration. Allow the solvent to evaporate in a fume hood.

  • Homogenization: Thoroughly mix the spiked soil with the remaining bulk soil to ensure a uniform distribution of the herbicide.

  • Incubation: Dispense known quantities of the treated soil (e.g., 50 g) into individual incubation vessels (e.g., glass jars). Seal the jars with perforated lids to allow gas exchange while minimizing moisture loss. Incubate in the dark at a constant temperature (e.g., 22°C).[1]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample triplicate vessels for analysis.

  • Extraction and Analysis: Extract the soil samples and analyze the extracts for this compound-methyl and its degradation products using an appropriate analytical method (see Protocol 2).

  • Controls: Include a set of sterile soil samples (autoclaved) as an abiotic control and untreated soil samples to monitor background microbial activity.

Protocol 2: Extraction and Analysis of this compound Residues by GC-ECD
  • Extraction: To a 20 g soil sample, add 80 mL of methanol and 20 mL of 1 mol/L hydrochloric acid.[12] Shake for 1 hour. Filter the mixture and rinse the filter cake with additional methanol.

  • Liquid-Liquid Partitioning: Combine the filtrate with a 6% sodium chloride solution and extract the analytes into methylene chloride by shaking in a separatory funnel.[12]

  • Cleanup (if necessary): Pass the concentrated extract through a chromatographic column containing alumina and Florisil to remove interfering co-extractives.[6][7]

  • Derivatization (for this compound-acid): Evaporate the extract to dryness and add a derivatizing agent (e.g., pentafluorobenzyl bromide) to convert the acidic metabolite to its ester form, which is more amenable to GC analysis.

  • GC-ECD Analysis: Inject an aliquot of the final extract into a gas chromatograph equipped with an electron-capture detector (GC-ECD) for quantification.

Diagrams

Diclofop_Degradation_Pathway DM This compound-methyl DA This compound-acid DM->DA Rapid Hydrolysis (biotic/abiotic) DPP 4-(2,4-dichlorophenoxy) phenol DA->DPP Microbial Cleavage BR Bound Residues DA->BR Sorption MIN Mineralization (CO2) DPP->MIN Further Degradation

Caption: Microbial degradation pathway of this compound-methyl in soil.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Spiking This compound Spiking Soil_Collection->Spiking Homogenization Homogenization Spiking->Homogenization Incubation Incubation at Controlled Temp & Moisture Homogenization->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Extract Cleanup Extraction->Cleanup Analysis GC or HPLC Analysis Cleanup->Analysis Data_Processing Data_Processing Analysis->Data_Processing Data Processing & Kinetics

Caption: Workflow for a long-term soil degradation study.

Troubleshooting_Tree Start Problem: Slow Degradation Check_Conditions Check Incubation Conditions (Temp, Moisture) Start->Check_Conditions Check_Soil Analyze Soil Properties (pH, OM) Start->Check_Soil Is_Optimal Is_Optimal Check_Conditions->Is_Optimal Are they optimal? Is_Favorable Is_Favorable Check_Soil->Is_Favorable Are they favorable? Check_Metabolites Analyze for Metabolites Metabolites_Present Metabolites_Present Check_Metabolites->Metabolites_Present Are metabolites (e.g., this compound-acid) accumulating? No_Cond Action: Optimize Conditions Is_Optimal->No_Cond No Yes_Cond Proceed to next check Is_Optimal->Yes_Cond Yes Yes_Cond->Check_Soil No_Soil Consider Bioavailability Issues (High Sorption) Is_Favorable->No_Soil No Yes_Soil Proceed to next check Is_Favorable->Yes_Soil Yes Yes_Soil->Check_Metabolites Yes_Met Issue: Inhibition of metabolite degradation. Consider co-contaminants. Metabolites_Present->Yes_Met Yes No_Met Issue: Low overall microbial activity or inhibition of initial step. Metabolites_Present->No_Met No

Caption: Troubleshooting logic for slow this compound degradation.

References

Addressing antagonistic effects in tank mixtures of Diclofop with broadleaf herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists investigating the antagonistic effects of tank-mixing Diclofop with broadleaf herbicides. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate and overcome challenges in your weed control experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when this compound is tank-mixed with broadleaf herbicides, leading to reduced efficacy in controlling grass weeds.

Q1: My tank mixture of this compound and a broadleaf herbicide is showing reduced control of grass weeds. What is causing this?

A: This phenomenon is known as antagonism, where the herbicidal activity of the grass herbicide (this compound) is reduced by the presence of the broadleaf herbicide in the mixture.[1][2] Several mechanisms can contribute to this, including:

  • Reduced Absorption and Translocation: The broadleaf herbicide can interfere with the absorption of this compound through the leaf surface and its movement (translocation) within the plant to its site of action.[3][4]

  • Enhanced Metabolism: Some broadleaf herbicides, particularly synthetic auxins like 2,4-D, can stimulate the grass weed to produce enzymes (e.g., cytochrome P450 monooxygenases) that rapidly break down this compound into non-toxic forms, reducing its effectiveness.[4][5]

  • Physicochemical Incompatibility: Interactions between the different herbicide formulations in the spray tank can sometimes lead to reduced activity.[6]

Q2: Which broadleaf herbicides are known to be antagonistic with this compound?

A: Antagonism with Acetyl-CoA Carboxylase (ACCase) inhibitors like this compound has been observed with several broadleaf herbicides, most notably:

  • Synthetic Auxins (WSSA/HRAC Group 4): This group, which includes 2,4-D, MCPA, and dicamba, is frequently reported to cause significant antagonism.[4][7][8]

  • Bentazon (WSSA/HRAC Group 6): This herbicide is also a well-documented antagonist of ACCase inhibitors.[3][9]

  • Other Herbicides: Antagonism has also been reported with other broadleaf herbicides under specific conditions. It is crucial to consult herbicide labels and conduct small-scale tests when considering new tank mixtures.[9]

Q3: How can I mitigate or overcome this antagonistic effect in my experiments?

A: Several strategies can be employed to manage antagonism:

  • Sequential Application: Applying the herbicides separately with a sufficient time interval is a highly effective method. Apply this compound first and allow time for it to be absorbed and translocated before applying the broadleaf herbicide. A common recommendation is to wait 1 to 3 days between applications.[1][10]

  • Increase the this compound Rate: Increasing the application rate of this compound within the labeled limits can sometimes compensate for the antagonistic effect.[11] However, this may not always be the most cost-effective or environmentally sustainable option.

  • Use of Adjuvants: Certain adjuvants, such as crop oil concentrates (COC) or methylated seed oils (MSO), can enhance the absorption of this compound and help overcome antagonism.[11][12][13] Ammonium sulfate (AMS) can also be beneficial, particularly in overcoming issues related to hard water.[12][14]

  • Alternative Application Technology: Research has shown that using a dual-boom sprayer, which applies the two herbicides simultaneously but through separate nozzle systems, can reduce antagonism by minimizing contact between the herbicides before they reach the plant.[11][15]

Q4: What is the ideal timing for sequential applications to avoid antagonism?

A: For sequential applications, it is generally recommended to apply this compound first. Allow at least 24 hours, and ideally up to 3 days, before applying the broadleaf herbicide.[1] This allows sufficient time for the this compound to be absorbed by the grass weed and move to its target site without interference. Conversely, applying the broadleaf herbicide first can sometimes require a longer waiting period (e.g., up to 5 days) before applying the grass herbicide.[10]

Q5: Will adding a surfactant to my tank mix solve the antagonism problem?

A: While surfactants are important for improving spray coverage and herbicide uptake, simply adding a standard non-ionic surfactant (NIS) may not be sufficient to overcome strong antagonism.[12] More aggressive adjuvants like methylated seed oils (MSO) or crop oil concentrates (COC) have shown better results in enhancing graminicide performance in antagonistic tank mixes.[12][13]

Quantitative Data on Antagonism

The following tables summarize data from various studies, quantifying the reduction in grass weed control due to tank-mixing this compound and other ACCase inhibitors with broadleaf herbicides.

Table 1: Reduction in Grass Weed Control with this compound Tank Mixtures

Grass Weed SpeciesBroadleaf HerbicideThis compound Rate (kg a.i./ha)Broadleaf Herbicide Rate (kg a.i./ha)Control with this compound Alone (%)Control with Tank Mix (%)Reduction in Control (%)Reference
Wild Oat (Avena fatua)MCPA1.0Not Specified964850[8]
Wild Oat (Avena fatua)2,4-D1.0Not Specified963168[8]
Wild Oat (Avena fatua)Dicamba1.0Not Specified961485[8]
Italian Ryegrass (Lolium multiflorum)2,4-D AmineNot SpecifiedNot SpecifiedNot SpecifiedReducedSignificant[9]
Italian Ryegrass (Lolium multiflorum)Thifensulfuron + TribenuronNot SpecifiedNot SpecifiedNot SpecifiedReducedSignificant[9]

Table 2: Effect of Mitigation Strategies on Antagonism

Grass Weed SpeciesAntagonistic Tank MixMitigation StrategyResultReference
Volunteer CornClethodim + 2,4-DIncrease Clethodim RateOvercame antagonism[13]
Volunteer CornClethodim + 2,4-DAddition of Oil-Enhancing AdjuvantOvercame antagonism at lower Clethodim rate[13]
Various GrassesSethoxydim + BentazonSequential Application (24h apart)Prevented antagonism[11]
Various GrassesACCase Inhibitor + Broadleaf HerbicideSeparate Boom ApplicationIncreased efficacy by 7-15% compared to tank-mix[11][15]

Experimental Protocols

Protocol 1: Evaluating Herbicide Antagonism in a Greenhouse Setting

This protocol outlines a whole-plant bioassay to determine the level of antagonism between this compound and a broadleaf herbicide.

  • Plant Material: Grow a susceptible grass weed species (e.g., barnyardgrass, wild oat) in pots containing a suitable growing medium.[16] Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Treatment: Apply herbicides when the grass weeds have reached the 3-4 leaf stage.

  • Treatment Groups:

    • Untreated Control

    • This compound applied alone at various rates (e.g., 0.25x, 0.5x, 1x, 2x the recommended field rate)

    • Broadleaf herbicide applied alone at its recommended rate

    • Tank mixture of this compound (at various rates) and the broadleaf herbicide (at its recommended rate)

  • Herbicide Application: Use a laboratory spray chamber to ensure uniform application. Calibrate the sprayer to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.

  • Data Collection:

    • Visually assess weed control (0-100% scale, where 0 = no effect and 100 = complete death) at 7, 14, and 21 days after treatment.

    • At 21 days after treatment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Use Colby's method to determine if the interaction is antagonistic, synergistic, or additive. The expected response (E) for a mixture is calculated as: E = (X + Y) - (XY/100), where X is the percent control from herbicide A alone, and Y is the percent control from herbicide B alone. If the observed response is significantly less than the expected response, the interaction is antagonistic.[2]

Protocol 2: Investigating Herbicide Absorption and Translocation using Radiolabeled Herbicides

This protocol provides a general workflow for studying the effect of a broadleaf herbicide on the absorption and translocation of ¹⁴C-labeled this compound.

  • Plant Preparation: Grow the target grass weed species to the 3-4 leaf stage.

  • Treatment Solution: Prepare a treatment solution containing the formulated broadleaf herbicide and ¹⁴C-Diclofop. The final concentration of this compound should be equivalent to the field application rate.

  • Application: Apply a single droplet (e.g., 1 µL) of the treatment solution to the adaxial surface of the second leaf of each plant.

  • Time Points: Harvest plants at various time points after application (e.g., 6, 24, 48, 72 hours).

  • Leaf Wash: At each time point, wash the treated leaf with a solution (e.g., acetone:water, 1:1 v/v) to remove unabsorbed ¹⁴C-Diclofop from the leaf surface. Analyze the radioactivity in the leaf wash using liquid scintillation counting (LSC).

  • Plant Sectioning: Divide the plant into the following sections: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Oxidation and LSC: Combust (oxidize) each plant section to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and quantified using LSC.

  • Data Calculation:

    • Absorption: (Total radioactivity applied - radioactivity in leaf wash) / Total radioactivity applied * 100

    • Translocation: Radioactivity in all plant parts except the treated leaf / Total absorbed radioactivity * 100

  • Phosphor Imaging (Optional): At each time point, press a representative plant onto a phosphor imaging screen to visualize the distribution of the radiolabeled herbicide.

Signaling Pathways and Experimental Workflows

Diclofop_Signaling_Pathway cluster_Plastid Plastid Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Biosynthesis Membranes Cell Membranes Fatty_Acids->Membranes Component ACCase->Malonyl_CoA Catalyzes conversion Inhibition Inhibition of Fatty Acid Synthesis ACCase->Inhibition This compound This compound (FOP) This compound->ACCase Inhibits Broadleaf_Herbicide Broadleaf Herbicide (e.g., 2,4-D) Broadleaf_Herbicide->this compound Reduces Absorption & Translocation Broadleaf_Herbicide->this compound Enhances Metabolism Cell_Death Cell Death Inhibition->Cell_Death

Caption: Mechanism of this compound action and antagonistic interference by broadleaf herbicides.

Troubleshooting_Workflow Start Reduced grass control observed with this compound tank mix Q1 Is the broadleaf herbicide a known antagonist (e.g., 2,4-D, bentazon)? Start->Q1 A1_Yes Implement Mitigation Strategy Q1->A1_Yes Yes A1_No Investigate other factors: - Weed growth stage - Environmental conditions - Water quality - Application accuracy Q1->A1_No No Seq_App Sequential Application: Apply this compound 1-3 days before broadleaf herbicide A1_Yes->Seq_App Rate_Inc Increase this compound Rate (within label limits) A1_Yes->Rate_Inc Adjuvant Use appropriate adjuvant (e.g., MSO, COC) A1_Yes->Adjuvant Dual_Boom Consider dual-boom sprayer if available A1_Yes->Dual_Boom Evaluate Evaluate efficacy of mitigation strategy Seq_App->Evaluate Rate_Inc->Evaluate Adjuvant->Evaluate Dual_Boom->Evaluate

Caption: Troubleshooting workflow for addressing antagonistic effects in this compound tank mixtures.

References

Technical Support Center: Enhancing the Stability of Diclofop Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Diclofop stock solutions for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a concentrated stock solution of this compound-methyl?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing concentrated stock solutions of this compound-methyl, with a solubility of up to 100 mg/mL. For in vivo experiments, a co-solvent system such as 10% DMSO in corn oil can be used. Other organic solvents like acetone, dichloromethane, ethyl acetate, and ethanol can also be used, but their suitability may depend on the specific experimental requirements.

Q2: What are the optimal storage conditions for this compound-methyl stock solutions to ensure stability?

A2: For long-term stability, it is recommended to store this compound-methyl stock solutions at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound-methyl stock solution shows precipitation after storage. What should I do?

A3: Precipitation can occur if the solution is stored at a temperature where the solvent's solubilizing capacity is reduced, or if the concentration is too high. Gentle warming and/or sonication can often help to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. Refer to the troubleshooting guide below for a more detailed workflow.

Q4: How stable is this compound-methyl in aqueous solutions?

A4: this compound-methyl is susceptible to hydrolysis in aqueous solutions, and its stability is pH-dependent. The half-life in water at 25°C is 31.7 days at pH 7, but this decreases significantly to 0.52 days at pH 9. It is more stable in acidic conditions, with a half-life of 363 days at pH 5. Therefore, it is recommended to prepare fresh aqueous working solutions from a concentrated stock just before use.

Q5: Can I expose my this compound-methyl stock solution to light?

A5: No, this compound-methyl is known to be decomposed by UV irradiation. It is crucial to store stock solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Troubleshooting Guide

Issue: Precipitation or Crystallization in Stock Solution

This guide provides a systematic approach to resolving precipitation issues with your this compound-methyl stock solutions.

G start Precipitate Observed in This compound Stock Solution check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage warm_sonicate Gentle Warming and/or Sonication check_storage->warm_sonicate Conditions Correct prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Conditions Incorrect check_dissolution Precipitate Redissolves? warm_sonicate->check_dissolution continue_use Solution is Ready for Use (Consider Aliquoting) check_dissolution->continue_use Yes check_dissolution->prepare_fresh No verify_solvent Verify Solvent Quality (Anhydrous, Purity) prepare_fresh->verify_solvent lower_concentration Consider Lowering Stock Concentration verify_solvent->lower_concentration end Discard Old Stock and Use Freshly Prepared Solution lower_concentration->end

Caption: Troubleshooting workflow for precipitated this compound stock solutions.

Data Presentation

Table 1: Solubility of this compound-methyl in Common Laboratory Solvents
SolventSolubility (g/L) at 20-22°CMolar Concentration (mM)
Acetone24907298
Diethyl Ether22806682
Xylene25307415
Ethanol110322
Methanol400 ( g/100ml at 22°C is 40g, so 400g/L)1172
Dimethyl Sulfoxide (DMSO)100,000 (100 mg/mL)293,090
Water0.0030.0088

Molar concentrations were calculated based on the molecular weight of this compound-methyl (341.19 g/mol ).

Table 2: Stability of this compound-methyl in Aqueous Solution at 25°C
pHHalf-life (days)
5363
731.7
90.52

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound-methyl Stock Solution in DMSO

Materials:

  • This compound-methyl (powder, solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.001 L x 341.19 g/mol = 0.0341 g (or 34.1 mg)

  • Weighing: Carefully weigh out 34.1 mg of this compound-methyl powder on an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound-methyl.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

Materials:

  • 100 mM this compound-methyl stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the desired final concentration in your cell culture medium. For example, to prepare a 100 µM working solution in 10 mL of medium:

    • Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of sterile culture medium. This results in a 1 mM intermediate solution.

    • Add 100 µL of the 1 mM intermediate solution to 9.9 mL of cell culture medium to achieve a final concentration of 10 µM.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause shearing of media components.

  • Immediate Use: It is best to prepare the final working solution immediately before adding it to your cell cultures due to the limited stability of this compound-methyl in aqueous environments.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action: ACCase Inhibition

This compound-methyl is a selective herbicide that primarily targets the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. Inhibition of ACCase disrupts the production of new membranes, leading to a cessation of growth and eventual cell death in the meristematic tissues of the plant.

G cluster_0 Fatty Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA ACCase ACCase (Acetyl-CoA Carboxylase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Precursor Membranes Cell Membranes FattyAcids->Membranes Building Block ACCase->MalonylCoA Catalyzes Effect Disruption of Membrane Integrity and Growth Arrest ACCase->Effect Disruption leads to This compound This compound-methyl Inhibition Inhibition This compound->Inhibition Inhibition->ACCase

Caption: Inhibition of ACCase by this compound disrupts fatty acid synthesis.

General Experimental Workflow for Assessing Stock Solution Stability

This workflow outlines a general procedure to periodically check the stability and integrity of your this compound-methyl stock solutions.

G start Prepare and Aliquot New Stock Solution (T=0) storage Store Aliquots at -20°C and -80°C start->storage timepoint Select Time Points (e.g., 1, 3, 6 months) storage->timepoint analysis Analyze an Aliquot (e.g., HPLC, LC-MS) timepoint->analysis compare Compare with T=0 (Purity, Concentration) analysis->compare decision Is Degradation Significant? compare->decision good Stock is Stable Continue Use decision->good No bad Discard Remaining Stock Prepare Fresh Solution decision->bad Yes

Caption: Experimental workflow for monitoring this compound stock solution stability over time.

Technical Support Center: Minimizing Diclofop-Methyl Hydrolysis During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the hydrolysis of Diclofop-methyl to its acid metabolite, this compound acid, during sample preparation. Adhering to proper techniques is crucial for obtaining accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound-methyl and why is its hydrolysis a concern?

A1: this compound-methyl is a selective post-emergence herbicide used to control grassy weeds. It is an ester that can undergo hydrolysis to form this compound acid, its primary metabolite. This conversion can occur both in the environment and during laboratory sample preparation. From an analytical perspective, the uncontrolled hydrolysis of this compound-methyl to this compound acid during sample processing can lead to an underestimation of the parent compound and an overestimation of the metabolite, resulting in inaccurate residue data.

Q2: What are the main factors that promote the hydrolysis of this compound-methyl?

A2: The primary factors that promote the hydrolysis of this compound-methyl are:

  • pH: The rate of hydrolysis is significantly influenced by pH. Alkaline conditions (high pH) dramatically accelerate the breakdown of this compound-methyl to this compound acid. The molecule is more stable in acidic to neutral conditions.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, keeping samples and extracts cool is essential.

  • Enzymatic Activity: Plant tissues contain enzymes called carboxylesterases that can rapidly hydrolyze ester-containing compounds like this compound-methyl.[1][2] The activity of these enzymes can persist even after sample collection if not properly managed.

Q3: Which solvents are recommended for extracting this compound-methyl while minimizing hydrolysis?

A3: Acetonitrile is a commonly recommended solvent for the extraction of a wide range of pesticide residues, including this compound-methyl, particularly in the context of multi-residue methods like QuEChERS.[3][4] Acidifying the extraction solvent, for instance, by adding 0.1% (v/v) acetic acid to acetonitrile, has been shown to dramatically improve the stability of pH-sensitive pesticides.[4][5] Acetone has been reported to be less suitable for some unstable pesticides.[4][5]

Q4: Can the QuEChERS method be used for this compound-methyl analysis, and are there any necessary modifications?

A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis and can be adapted for this compound-methyl. However, to minimize hydrolysis, using a buffered version of the QuEChERS method is highly recommended. The AOAC (Association of Official Agricultural Chemists) and EN (European Standard) buffered QuEChERS methods help to control the pH of the sample extract, thereby stabilizing pH-sensitive pesticides.[6] For base-sensitive compounds, buffering is a required step.[7]

Q5: How can I inhibit enzymatic hydrolysis during sample preparation?

A5: Enzymatic hydrolysis can be minimized by:

  • Immediate Freezing: Freezing samples immediately after collection and keeping them frozen until analysis slows down enzymatic activity.

  • Use of Esterase Inhibitors: Specific chemical inhibitors can be added during the extraction process to block the activity of carboxylesterases. Organophosphates like paraoxon and bis(p-nitrophenyl)phosphate (BNPP) are known inhibitors of these enzymes.[1][8] However, their use requires careful consideration of potential analytical interferences and safety precautions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound-methyl Hydrolysis during extraction: The pH of the extraction solvent may be too high.Use a buffered QuEChERS method (e.g., AOAC or EN) to maintain a stable, slightly acidic pH.[6] Alternatively, acidify your extraction solvent (e.g., acetonitrile with 0.1% acetic acid).[4][5]
Enzymatic degradation: Active carboxylesterases in the sample matrix are degrading the analyte.1. Ensure samples are kept frozen until the moment of extraction. 2. Consider adding a carboxylesterase inhibitor like paraoxon to the extraction solvent (use with caution and validate its effect).[8][9]
High temperature during processing: Elevated temperatures accelerate hydrolysis.Perform extraction and sample processing steps at room temperature or below. Use refrigerated centrifuges and avoid exposing extracts to heat sources.
High and variable levels of this compound acid Inconsistent hydrolysis during sample preparation: Variability in pH, temperature, or time between extraction and analysis.Standardize your sample preparation workflow meticulously. Ensure consistent timing for each step and maintain a controlled temperature and pH environment for all samples.
Poor reproducibility of results Matrix effects: Co-extracted substances from the sample matrix can interfere with the analysis, and the extent of hydrolysis can vary between samples.1. Use matrix-matched calibration standards for improved accuracy.[7] 2. Employ a robust cleanup step (e.g., dispersive solid-phase extraction - dSPE) as part of your QuEChERS protocol to remove interfering compounds.

Quantitative Data Summary

Table 1: General Stability of this compound-methyl under Different Conditions

Condition Matrix Half-life (t½) Reference
AerobicSoil8 - 30 days[10]
AnaerobicSoil> 150 days[3]
pH 5AqueousStable[11]
pH 7AqueousStable[11]
pH 9AqueousRapid hydrolysis[11]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Wheat Samples to Minimize this compound-methyl Hydrolysis

This protocol is adapted from standard QuEChERS methods with modifications to enhance the stability of this compound-methyl.

1. Sample Preparation:

  • Homogenize 500 g of the wheat sample (grain or whole plant) using a high-speed blender with dry ice to prevent heating.
  • Weigh 15 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

2. Extraction:

  • Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.
  • Add an appropriate internal standard if used.
  • Cap the tube and shake vigorously for 1 minute.
  • Add the contents of a buffered extraction salt packet (e.g., containing 6 g MgSO₄ and 1.5 g NaCl).
  • Immediately shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an 8 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 1200 mg MgSO₄ and 400 mg of Primary Secondary Amine (PSA) sorbent.
  • Shake vigorously for 30 seconds.
  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take a 1 mL aliquot of the cleaned extract and transfer it to an autosampler vial.
  • Add a small amount of a stabilizing agent, such as 10 µL of 5% formic acid in acetonitrile, to ensure the final extract remains acidic.
  • The sample is now ready for analysis by LC-MS/MS or GC-MS.

Workflow Diagram: Modified QuEChERS Protocol

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. dSPE Cleanup cluster_final_prep 4. Final Preparation Homogenize Homogenize 500g Wheat with Dry Ice Weigh Weigh 15g into 50mL Tube Homogenize->Weigh Add_Solvent Add 15mL Acetonitrile (1% Acetic Acid) Weigh->Add_Solvent Shake1 Shake Vigorously (1 min) Add_Solvent->Shake1 Add_Salts Add Buffered Extraction Salts Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 8mL Supernatant to dSPE Tube Centrifuge1->Transfer_Supernatant Shake3 Shake Vigorously (30 sec) Transfer_Supernatant->Shake3 Centrifuge2 Centrifuge (≥3000 rcf, 5 min) Shake3->Centrifuge2 Transfer_Aliquot Transfer 1mL to Vial Centrifuge2->Transfer_Aliquot Add_Stabilizer Add Acidic Stabilizer Transfer_Aliquot->Add_Stabilizer Analyze Analyze by LC-MS/MS or GC-MS Add_Stabilizer->Analyze

Caption: Modified QuEChERS workflow for this compound-methyl analysis.

Signaling Pathways and Logical Relationships

Hydrolysis of this compound-methyl

The hydrolysis of this compound-methyl can be initiated by chemical (pH-dependent) or biological (enzyme-catalyzed) pathways.

Hydrolysis_Pathway cluster_catalysts Hydrolysis Catalysts Diclofop_Methyl This compound-methyl (Ester) Diclofop_Acid This compound Acid (Carboxylic Acid) Diclofop_Methyl->Diclofop_Acid Hydrolysis High_pH High pH (Alkaline Conditions) High_pH->Diclofop_Acid Carboxylesterases Carboxylesterases (Enzymes in Matrix) Carboxylesterases->Diclofop_Acid Troubleshooting_Logic Start Low this compound-methyl Recovery? Check_pH Is Extraction pH Acidic? Start->Check_pH Check_Temp Was Sample Kept Cool During Prep? Check_pH->Check_Temp Yes Solution_Acidify Acidify Extraction Solvent Check_pH->Solution_Acidify No Consider_Enzymes Could Enzymes be Active? Check_Temp->Consider_Enzymes Yes Solution_Cool Use Cooling Steps (e.g., Dry Ice, Cooled Centrifuge) Check_Temp->Solution_Cool No Solution_Inhibitor Consider Adding Esterase Inhibitor Consider_Enzymes->Solution_Inhibitor Yes End Re-analyze Consider_Enzymes->End No Solution_Acidify->End Solution_Cool->End Solution_Inhibitor->End

References

Technical Support Center: Accounting for Photodegradation of Diclofop in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing field trials that account for the photodegradation of the herbicide Diclofop.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a critical factor for this compound field trials?

A: Photodegradation is a process where a chemical compound, in this case, this compound, is broken down by exposure to light, particularly ultraviolet (UV) radiation from the sun. This is a critical factor in field trials because the degradation of this compound can lead to an underestimation of its persistence in the environment and a miscalculation of its herbicidal efficacy and potential carryover to subsequent crops. Ignoring photodegradation can result in inaccurate data on application rates and environmental fate.

Q2: What are the primary factors that influence the rate of this compound photodegradation in the field?

A: The rate of this compound photodegradation is influenced by a combination of environmental and chemical factors. Key environmental factors include the intensity and wavelength of solar radiation, the ambient temperature, and the pH of the medium (e.g., soil moisture, leaf surface). Chemical factors include the formulation of the this compound product and the presence of photosensitizers, which are substances that can accelerate photodegradation.

Q3: What are the major photoproducts of this compound, and are they of environmental concern?

A: The primary photoproduct of this compound is 4-(2,4-dichlorophenoxy)phenol. This and other degradation products may have different toxicological and environmental profiles than the parent compound, making it important to monitor their formation and persistence during field trials.

Q4: How can I incorporate controls in my field trial to specifically measure photodegradation?

A: To specifically measure photodegradation, you should include control plots that are shielded from sunlight. This can be achieved by using UV-blocking films or covers. By comparing the dissipation of this compound in light-exposed plots to the light-excluded plots, the contribution of photodegradation to the overall dissipation can be quantified. It is also important to have control plots with no this compound application to monitor for any background contamination.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent this compound concentrations across replicate plots. Uneven application of the herbicide. Variability in sunlight exposure due to shading from terrain or vegetation. Differences in soil moisture or pH across plots.Ensure a calibrated and uniform application method. Choose a study site with minimal topographical variation and uniform vegetation. Characterize and record soil properties for each plot to use as covariates in statistical analysis.
Faster than expected degradation of this compound. High intensity of solar radiation during the trial period. Presence of photosensitizing substances in the soil or on plant surfaces. High soil moisture and temperature can accelerate degradation.Monitor and record meteorological data (light intensity, temperature, rainfall) throughout the trial. Analyze soil and water for the presence of known photosensitizers. Consider these factors when interpreting the results.
This compound residues are detected in control plots. Contamination from spray drift from adjacent treated plots. Contaminated application equipment. Runoff from treated plots.Use buffer zones between treated and control plots. Thoroughly clean all application equipment before use. Design the experimental layout to prevent runoff between plots.

Experimental Protocols

Protocol 1: Field Trial Design to Account for Photodegradation

  • Site Selection: Choose a field site with uniform soil type, topography, and minimal shading.

  • Plot Layout: Establish replicate plots for each treatment group, including:

    • Treatment Group: Application of this compound under ambient sunlight.

    • Photodegradation Control Group: Application of this compound with plots covered by UV-blocking filters.

    • Untreated Control Group: No this compound application to monitor for background levels.

  • Herbicide Application: Apply this compound uniformly across the designated plots using calibrated spray equipment.

  • Sample Collection: Collect soil and/or plant samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days after application).

  • Sample Analysis: Analyze samples for this compound and its major photoproducts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Compare the dissipation rates of this compound between the treatment and photodegradation control groups to determine the contribution of photodegradation.

Quantitative Data Summary

The following table summarizes hypothetical data from a field trial investigating this compound photodegradation.

Time (Days) This compound Concentration (mg/kg soil) - Sunlight Exposed This compound Concentration (mg/kg soil) - UV-Protected
02.002.00
11.501.80
31.051.55
70.651.20
140.250.80
280.050.45

Visual Guides

Field_Trial_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring & Analysis cluster_interpretation Data Interpretation SiteSelection Site Selection (Uniform Soil & Topography) PlotLayout Plot Layout (Treatment, UV-Protected, Control) SiteSelection->PlotLayout Application This compound Application (Calibrated Equipment) PlotLayout->Application Sampling Soil & Plant Sampling (Time Intervals) Application->Sampling Analysis Chemical Analysis (HPLC or GC-MS) Sampling->Analysis DataAnalysis Data Analysis (Compare Dissipation Rates) Analysis->DataAnalysis Conclusion Conclusions (Quantify Photodegradation) DataAnalysis->Conclusion

Caption: Workflow for a field trial designed to account for this compound photodegradation.

Diclofop_Photodegradation_Pathway This compound This compound Photoproduct 4-(2,4-dichlorophenoxy)phenol This compound->Photoproduct Sunlight (UV Radiation) OtherProducts Other Degradation Products Photoproduct->OtherProducts Further Degradation

Caption: Simplified photodegradation pathway of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results Cause1 Uneven Application Problem->Cause1 Cause2 Variable Sunlight Problem->Cause2 Cause3 Soil Heterogeneity Problem->Cause3 Solution1 Calibrate Equipment Cause1->Solution1 Solution2 Uniform Site Selection Cause2->Solution2 Solution3 Characterize Soil Cause3->Solution3

Caption: Logical diagram for troubleshooting inconsistent field trial results.

Technical Support Center: Calibrating Electron-Capture Detector for Sensitive Diclofop Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating electron-capture detectors (ECDs) for the sensitive analysis of Diclofop.

Troubleshooting Guide

This guide addresses common issues encountered during the calibration and operation of an ECD for this compound analysis.

Problem Potential Cause Troubleshooting Steps
No or Low Peak Response Leaks in the system (injector, detector fittings)Check for leaks using an electronic leak detector, paying close attention to the septum, column fittings, and detector base.[1][2]
Incorrect column installation depthEnsure the column is installed at the manufacturer's recommended distance into the detector.[1]
Contaminated injector liner or columnClean or replace the injector liner and trim the first few inches of the column.[2]
Inactive or degraded this compound standardPrepare fresh calibration standards.[3]
Improper make-up gas flow rateOptimize the make-up gas flow rate according to the instrument manual to ensure proper ionization within the detector.[1]
High Background Noise or Baseline Instability Contaminated carrier or make-up gasEnsure high-purity gases (>99.9995%) are used and that gas traps (moisture, oxygen) are installed and functioning correctly.[1][4][5]
Contaminated detectorPerform a detector bakeout according to the manufacturer's instructions. In some cases, a hydrogen bakeout or steam cleaning may be necessary, but consult the manufacturer first.[6]
Leaks introducing oxygen into the systemThoroughly check for and eliminate any system leaks.[1][2] Negative peaks in the baseline can be an indicator of an oxygen leak.[1]
Column bleedCondition the column properly before connecting it to the detector.[1]
Non-linear Calibration Curve Concentration of standards is outside the linear dynamic range of the ECDPrepare a new set of calibration standards with concentrations within the expected linear range of the detector (typically 10³ to 10⁴).[3][7]
Adsorption of analyte in the injector or columnUse a deactivated injector liner and a column suitable for pesticide analysis.[3]
Inconsistent injection volumeUse an autosampler for precise and repeatable injections.[3]
ECD is a concentration-dependent detectorMaintain a constant carrier gas flow rate, especially when using temperature programming.[1][3]
Negative Peaks Presence of a compound with a higher electron affinity than the background currentThis is a characteristic of ECDs for certain compounds. If it interferes with the this compound peak, chromatographic conditions may need to be adjusted.
Contaminated detectorA dirty ECD can sometimes produce negative dips at the beginning or end of a peak.[5]
Oxygen leak in the systemThe presence of oxygen can cause negative peaks.[1]

Frequently Asked Questions (FAQs)

Q1: What is the principle of an Electron-Capture Detector (ECD)?

A1: The ECD contains a radioactive source (typically Nickel-63) that emits beta particles (electrons). These electrons ionize the carrier gas (usually nitrogen or a mix of argon and methane), creating a stable background current. When an electronegative compound like this compound, which contains chlorine atoms, passes through the detector, it "captures" some of these electrons. This capture causes a decrease in the standing current, which is measured as a positive peak by the data system.[1][5][8]

Q2: Why is make-up gas necessary for an ECD with capillary columns?

A2: Capillary columns typically operate at low carrier gas flow rates. Make-up gas is added at a higher flow rate to ensure a stable electron cloud is generated within the detector cell, which is crucial for consistent and sensitive detection.[1] Nitrogen and a 5% methane in argon mixture are common make-up gases.[1]

Q3: How often should I bake out the ECD?

A3: The frequency of bakeouts depends on the cleanliness of your samples and the overall system hygiene. If you observe increased background noise, baseline instability, or ghost peaks, a bakeout is recommended.[4] Always follow the instrument manufacturer's guidelines for bakeout procedures to avoid damaging the detector.

Q4: What are the ideal carrier and make-up gases for ECD analysis of this compound?

A4: High-purity nitrogen or a mixture of 5% methane in argon are the recommended make-up gases for ECDs.[1] For the carrier gas, helium is commonly used with capillary columns.[9] It is critical that all gases are free of oxygen and moisture, so the use of appropriate gas purifiers is essential.[1][5]

Q5: What should I do if I see a decrease in sensitivity over time?

A5: A gradual loss of sensitivity can be due to several factors. Start by checking for leaks and ensuring proper gas flow rates.[1] Contamination of the injector, column, or the detector itself is a common cause.[2][4] A dirty 63Ni foil within the detector can also lead to reduced sensitivity.[1] If routine maintenance doesn't resolve the issue, the detector may need professional servicing.

Experimental Protocol: Calibration of ECD for this compound Analysis

This protocol outlines the steps for preparing calibration standards and performing a multi-point calibration for the quantitative analysis of this compound using GC-ECD.

1. Preparation of Stock and Calibration Standards:

  • Primary Stock Standard: Accurately weigh a known amount of analytical grade this compound-methyl and dissolve it in a suitable solvent (e.g., toluene or ethyl acetate) to prepare a primary stock solution of a high concentration (e.g., 100 µg/mL).[10]

  • Working Stock Standard: Dilute the primary stock standard to create a working stock solution (e.g., 1 µg/mL).

  • Calibration Standards: Perform serial dilutions of the working stock standard to prepare a minimum of five to six calibration standards covering the expected concentration range of your samples.[10] A typical range for ECD analysis might be from 0.001 µg/mL to 0.1 µg/mL.[10]

2. GC-ECD Instrumentation and Conditions:

  • Gas Chromatograph: A GC equipped with an ECD is required.

  • Injector: Use a split/splitless injector, typically in splitless mode for trace analysis, with a deactivated glass liner.[9]

  • Column: A capillary column suitable for pesticide analysis, such as a TG-5MS (30 m, 0.25 mm ID, 0.25 µm film thickness), is recommended.[9]

  • Gases: Use high-purity helium as the carrier gas and high-purity nitrogen as the make-up gas.[9] Ensure oxygen and moisture traps are in place.

  • Typical Operating Conditions:

    • Injector Temperature: 250 °C[9]
    • Oven Temperature Program: Initial temperature of 100°C (hold for 1 min), ramp at 20°C/min to 180°C, then ramp at 5°C/min to 270°C, and finally ramp at 20°C/min to 320°C (hold for 2 min).[9] This program should be optimized for your specific column and analyte.
    • Detector Temperature: 320 °C[9]
    • Carrier Gas Flow: Constant flow of approximately 1 mL/min.[9]
    • Make-up Gas Flow: Approximately 15 mL/min.[9]

3. Calibration Curve Generation:

  • Inject each calibration standard (e.g., 1 µL) into the GC-ECD system.

  • Record the peak area or peak height for the this compound peak at its characteristic retention time.

  • Plot a calibration curve of peak area/height versus the concentration of the standards.

  • Perform a linear regression analysis on the data points. The linearity of the response should be evaluated, and a correlation coefficient (r²) close to 1.000 indicates a good fit.

Quantitative Data Summary

The following table summarizes typical operating parameters and performance metrics for this compound analysis using GC-ECD.

Parameter Value Reference
Linear Dynamic Range 10³ - 10⁴[3][7]
Detection Limit 0.01 - 0.05 mg/kg (in soil and crops)[11]
Calibration Range 0.001 - 0.1 µg/mL[10]
Injector Temperature 250 °C[9]
Detector Temperature 320 °C[9]
Carrier Gas (Helium) Flow Rate ~1 mL/min[9]
Make-up Gas (Nitrogen) Flow Rate ~15 mL/min[9]

Visual Workflow

The following diagram illustrates the logical workflow for troubleshooting common ECD issues during this compound analysis.

ECD_Troubleshooting start Start: ECD Problem Observed (e.g., No/Low Peak, High Noise, Non-Linearity) check_leaks Check for System Leaks (Injector, Column, Detector) start->check_leaks leaks_found Leaks Found? check_leaks->leaks_found fix_leaks Fix Leaks and Retest leaks_found->fix_leaks Yes check_gas Verify Gas Purity and Traps leaks_found->check_gas No end_good Problem Resolved fix_leaks->end_good gas_issue Gas Issue? check_gas->gas_issue replace_gas Replace Gas Cylinder/ Traps and Retest gas_issue->replace_gas Yes check_column Inspect Column and Liner gas_issue->check_column No replace_gas->end_good column_issue Column/Liner Issue? check_column->column_issue replace_column Trim/Replace Column and Liner, Retest column_issue->replace_column Yes check_standards Verify Standard Preparation and Injection column_issue->check_standards No replace_column->end_good standard_issue Standard/Injection Issue? check_standards->standard_issue prepare_new_standards Prepare Fresh Standards and Retest standard_issue->prepare_new_standards Yes check_detector_params Review Detector Parameters (Temp, Flow Rates) standard_issue->check_detector_params No prepare_new_standards->end_good params_issue Incorrect Parameters? check_detector_params->params_issue optimize_params Optimize Parameters and Retest params_issue->optimize_params Yes detector_contamination Suspect Detector Contamination params_issue->detector_contamination No optimize_params->end_good bakeout Perform Detector Bakeout detector_contamination->bakeout bakeout->end_good end_bad Contact Service Engineer bakeout->end_bad If problem persists

Caption: Troubleshooting workflow for an Electron-Capture Detector.

References

Validation & Comparative

Comparative Analysis of Diclofop and Fenoxaprop-p-ethyl on Acetyl-CoA Carboxylase (ACCase) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 13, 2025

This guide provides a detailed comparative analysis of two prominent aryloxyphenoxypropionate (FOP) herbicides, Diclofop and Fenoxaprop-p-ethyl, focusing on their inhibitory effects on the enzyme Acetyl-CoA Carboxylase (ACCase). This document is intended for researchers, scientists, and professionals in drug development and agricultural science, offering objective performance comparisons supported by experimental data.

Introduction and Mechanism of Action

This compound and Fenoxaprop-p-ethyl are selective, post-emergence herbicides widely used for controlling grass weeds in broadleaf crops.[1][2] Both belong to the aryloxyphenoxypropionate (FOPs) chemical class, which functions by inhibiting the ACCase enzyme.[2][3] ACCase is a critical biotin-dependent enzyme that catalyzes the first committed step in the biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA.[4]

The inhibition of ACCase halts the production of fatty acids, which are essential components for building cell membranes and storing energy.[3] This disruption of lipid synthesis leads to a loss of cell membrane integrity, cessation of growth at the meristematic tissues (growing points), and ultimately, cell death in susceptible grass species.[1][5] The herbicidal activity is primarily directed at the plastidic isoform of ACCase found in monocots, which explains their selectivity and tolerance in dicot species that possess a less sensitive ACCase enzyme structure.[1][5]

Both this compound and Fenoxaprop target the carboxyltransferase (CT) domain of the ACCase enzyme.[6][7] Their binding to this site is reversible and noncompetitive with respect to the acetyl-CoA substrate, effectively blocking the transfer of a carboxyl group and halting the entire fatty acid synthesis pathway.[6]

acetyl_coa Acetyl-CoA accase ACCase Enzyme (Carboxyltransferase Domain) acetyl_coa->accase Substrate atp ATP + HCO3- atp->accase adp ADP + Pi accase->adp malonyl_coa Malonyl-CoA accase->malonyl_coa Catalysis fas Fatty Acid Synthesis (e.g., cell membranes) malonyl_coa->fas herbicides This compound / Fenoxaprop herbicides->accase Inhibition

Caption: Mechanism of ACCase inhibition by FOP herbicides.

Quantitative Comparison of Inhibitory Potency

The inhibitory effectiveness of herbicides is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Ki is a more direct measure of binding affinity. Lower values for both parameters indicate higher potency.

It is important to note that the active herbicidal form of Fenoxaprop-p-ethyl is its de-esterified acid, Fenoxaprop.[8] The ethyl ester is considered a pro-herbicide that is hydrolyzed to the active acid form within the plant.[9]

ParameterHerbicideValueTarget Enzyme SourceCitation
Ki This compound0.01 - 0.06 µMACCase from various grass species (e.g., wheat, corn, barley)[6]
IC50 This compound0.1 - 2.0 µMChloroplasts from Avena sativa[9]
pIC50 *Fenoxaprop (acid)7.2 ± 0.1ACCase CT-domain from Avena sativa[8]

*pIC50 is the negative logarithm of the IC50 value in molar concentration. A pIC50 of 7.2 corresponds to an IC50 of approximately 0.063 µM or 63 nM.

The data indicates that both herbicides are potent inhibitors of ACCase from susceptible grass species, with inhibitory constants in the low micromolar to nanomolar range. Fenoxaprop (acid) appears to be a particularly potent inhibitor of Avena sativa (wild oat) ACCase.[8]

Experimental Protocol: ACCase Inhibition Assay

Determining the inhibitory potential of compounds like this compound and Fenoxaprop-p-ethyl requires a robust in vitro enzyme assay. The malachite green colorimetric assay is a widely used, non-radioactive method for this purpose.[10][11] It measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the ACCase-catalyzed reaction.

Detailed Methodology (Malachite Green Assay)
  • Enzyme Extraction:

    • Homogenize 1 gram of fresh leaf tissue from a susceptible grass species in liquid nitrogen.[12]

    • Resuspend the resulting powder in 10 mL of ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 20 mM DTT, and protease inhibitors).[12]

    • Filter the homogenate and centrifuge at approximately 25,000 x g for 20 minutes at 4°C to pellet cell debris.[12]

    • The resulting supernatant, containing the crude enzyme extract, is collected and its protein concentration is determined (e.g., via Bradford assay).

  • Inhibition Assay:

    • In a 96-well microplate, prepare reaction mixtures containing the enzyme extract (standardized to a final concentration, e.g., 0.53 µM), and a series of herbicide concentrations (e.g., 0, 0.1, 1, 10, 100 µM).[10][13]

    • Add the assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 120 mM NaHCO₃, and 25 mM ATP).[10][13]

    • Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding acetyl-CoA to a final concentration of 4.5 mM.[10][13]

    • Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 32°C).

    • Terminate the reaction by adding an acidic malachite green reagent. This reagent complexes with the free inorganic phosphate (Pi) generated, producing a colored product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the colored product on a microplate reader at approximately 630 nm.[11]

    • Express the ACCase activity at each herbicide concentration as a percentage of the activity in the no-herbicide control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model to calculate the IC50 value.[11][13]

start Start: Plant Tissue (e.g., grass leaves) homogenize 1. Enzyme Extraction (Homogenization & Centrifugation) start->homogenize extract Crude Enzyme Extract homogenize->extract setup 2. Reaction Setup (Enzyme + Buffer + Herbicide) extract->setup initiate 3. Initiate Reaction (Add Acetyl-CoA) setup->initiate stop 4. Stop & Develop Color (Add Malachite Green Reagent) initiate->stop measure 5. Measure Absorbance (~630 nm) stop->measure analyze 6. Data Analysis (Calculate IC50) measure->analyze end End: IC50 Value analyze->end

Caption: Workflow for an in vitro ACCase inhibition assay.

Summary and Conclusion

Both this compound and Fenoxaprop-p-ethyl are highly effective inhibitors of the ACCase enzyme in susceptible grass species. The available kinetic data suggests that Fenoxaprop, in its active acid form, may exhibit slightly higher potency against certain species like Avena sativa. Both herbicides share the same fundamental mechanism of action, binding to the carboxyltransferase domain of ACCase and halting fatty acid production. The choice between these herbicides in an agricultural or research context may depend on factors such as target weed species, crop tolerance, and the potential for herbicide resistance, which often arises from mutations in the ACCase target site.[4] The experimental protocols outlined provide a standardized framework for further comparative studies and for screening novel ACCase inhibitors.

References

Unraveling the Resistance: The Role of Cytochrome P450 in Diclofop Metabolism in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the enzymatic basis of herbicide resistance, providing experimental validation protocols and data.

The evolution of herbicide resistance in weed populations poses a significant threat to global food security. A primary mechanism conferring this resistance is the enhanced metabolism of herbicides by enzymes within the weed, preventing the active compound from reaching its target site. Among the key players in this detoxification process are the cytochrome P450 monooxygenases (P450s), a diverse superfamily of enzymes. This guide provides a comparative overview of the role of P450s in the metabolism of the herbicide Diclofop, a widely used aryloxyphenoxypropionate herbicide, in resistant weed species. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the metabolic pathways and experimental workflows.

Comparative Efficacy of P450-Mediated this compound Metabolism

Metabolic resistance to this compound often involves the overexpression or altered activity of specific P450 enzymes. The following table summarizes quantitative data from various studies, highlighting the differences in this compound metabolism and resistance levels between susceptible (S) and resistant (R) weed biotypes.

Weed SpeciesP450 Gene(s) ImplicatedResistance Factor (RF) to this compound-methylReversal of Resistance with P450 Inhibitor (e.g., Malathion)Reference
Lolium rigidumCYP81A10v7>18-foldPartial reversal observed for other herbicides, suggesting complex resistance mechanisms.[1][1][2]
Lolium rigidumNot specifiedHighMalathion pre-treatment reversed resistance to some herbicides, indicating P450 involvement.[3][3]
Echinochloa phyllopogonCYP81A12, CYP81A21Broad-spectrum resistance, including to ACCase inhibitors.Not specified for this compound, but overexpression of these P450s confers broad herbicide resistance.[4][4][5][6]
Descurainia sophiaCYP77B341.87 to 3.08-fold (to tribenuron-methyl)Malathion reversed resistance to multiple herbicides, demonstrating P450-mediated metabolism.[7][7]

Experimental Protocols for Validating P450 Involvement

Validating the role of cytochrome P450 in this compound metabolism is crucial for understanding and managing herbicide resistance. Below are detailed methodologies for key experiments.

P450 Inhibition Assay with Malathion

This assay is a common indirect method to implicate P450s in herbicide resistance. Malathion, an organophosphate insecticide, is a known inhibitor of P450 enzymes.[7][8]

Objective: To determine if the inhibition of P450 activity by malathion can reverse this compound resistance in a weed population.

Materials:

  • Resistant (R) and susceptible (S) weed seedlings

  • This compound-methyl herbicide

  • Malathion (technical grade)

  • Acetone

  • Tween 20 or other suitable surfactant

  • Potting mix

  • Growth chamber or greenhouse with controlled conditions

  • Spraying equipment

Procedure:

  • Grow R and S weed biotypes to the 2-3 leaf stage in pots.

  • Prepare a stock solution of malathion in acetone. For application, dilute the stock solution in water containing a surfactant (e.g., 0.1% Tween 20) to the desired concentration (e.g., 1000 g ai/ha).

  • Apply the malathion solution to a subset of both R and S plants. A control group for each biotype should be treated with a solution containing only water, acetone, and surfactant.

  • After a set pre-treatment interval (e.g., 1-2 hours), apply a range of this compound-methyl doses to both the malathion-treated and untreated plants.

  • Return the plants to the growth chamber or greenhouse.

  • Assess plant survival and biomass reduction after a specified period (e.g., 21 days).

  • Calculate the GR50 (the herbicide dose required to cause a 50% reduction in growth) for each treatment. A significant reduction in the GR50 for the R biotype in the presence of malathion indicates P450-mediated resistance.

Excised Leaf Assay for Herbicide Metabolism

This method provides a more direct measurement of the rate of herbicide metabolism within the plant tissue, minimizing the confounding effects of herbicide uptake and translocation.[9][10]

Objective: To quantify and compare the rate of this compound metabolism in excised leaves of R and S weed biotypes.

Materials:

  • Resistant (R) and susceptible (S) weed plants

  • Radiolabeled ([¹⁴C]) this compound-methyl

  • Incubation buffer (e.g., MES buffer)

  • Scintillation vials

  • Liquid scintillation cocktail and counter

  • High-performance liquid chromatography (HPLC) system

  • Solvents for extraction (e.g., acetonitrile, methanol)

Procedure:

  • Excise young, fully expanded leaves from both R and S plants.

  • Place the excised leaves in a petri dish containing the incubation buffer.

  • Add radiolabeled this compound-methyl to the buffer to a final known concentration.

  • Incubate the leaves under controlled light and temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, remove the leaves, rinse them to remove unabsorbed herbicide, and immediately freeze them in liquid nitrogen to stop metabolic activity.

  • Homogenize the frozen leaves and extract the herbicide and its metabolites using appropriate solvents.

  • Analyze the extracts using HPLC to separate the parent this compound molecule from its metabolites.

  • Quantify the amount of parent herbicide and metabolites at each time point using a liquid scintillation counter.

  • Calculate the rate of this compound metabolism (e.g., half-life) for both R and S biotypes. A significantly faster metabolism rate in the R biotype is strong evidence for metabolic resistance.

RNA-Seq and Gene Expression Analysis

This molecular approach helps to identify specific P450 genes that are overexpressed in resistant populations.[11]

Objective: To identify candidate P450 genes involved in this compound resistance through comparative transcriptome analysis.

Materials:

  • Resistant (R) and susceptible (S) weed plants

  • Liquid nitrogen

  • RNA extraction kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for transcriptome assembly and differential gene expression analysis

  • Quantitative real-time PCR (qRT-PCR) system and reagents for validation

Procedure:

  • Collect leaf tissue from multiple individuals of both R and S populations and immediately freeze in liquid nitrogen.

  • Extract total RNA from the samples.

  • Prepare cDNA libraries and perform RNA sequencing using an NGS platform.

  • Assemble the transcriptome and annotate the contigs to identify putative P450 genes.

  • Perform a differential gene expression analysis to identify P450 genes that are significantly upregulated in the R population compared to the S population.

  • Validate the differential expression of candidate P450 genes using qRT-PCR.

Visualizing the Mechanisms

Diagrams generated using Graphviz (DOT language) illustrate the key processes involved in P450-mediated this compound metabolism and the experimental workflow to validate it.

Diclofop_Metabolism_Pathway cluster_phase1 Phase I: P450-mediated Oxidation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration Diclofop_methyl This compound-methyl Diclofop_acid This compound Acid (Active Herbicide) Diclofop_methyl->Diclofop_acid Esterase Hydroxylated_this compound Hydroxylated this compound (Less Toxic) Diclofop_acid->Hydroxylated_this compound Cytochrome P450 (e.g., Aryl Hydroxylation) Conjugated_this compound Glycoside Conjugate Hydroxylated_this compound->Conjugated_this compound Glucosyltransferase (GT) Vacuole Vacuole Conjugated_this compound->Vacuole Sequestration P450_System P450 System P450_System->Hydroxylated_this compound CPR Cytochrome P450 Reductase (CPR) CPR->P450_System e- NADPH NADPH NADPH->CPR e-

Caption: P450-mediated metabolic pathway of this compound in resistant weeds.

Experimental_Workflow cluster_whole_plant Whole Plant Assays cluster_biochemical Biochemical Assays cluster_molecular Molecular Analysis Dose_Response 1. Dose-Response Assay (R vs S populations) P450_Inhibition 2. P450 Inhibition Assay (with Malathion) Dose_Response->P450_Inhibition Metabolism_Study 3. Herbicide Metabolism Study (Excised Leaf Assay with [¹⁴C] this compound) P450_Inhibition->Metabolism_Study RNA_Seq 4. RNA-Seq Analysis (Identify upregulated P450s) Metabolism_Study->RNA_Seq Gene_Validation 5. Gene Expression Validation (qRT-PCR) RNA_Seq->Gene_Validation Functional_Validation 6. Functional Validation (Heterologous expression of candidate P450s) Gene_Validation->Functional_Validation Validation Validation of P450 role in this compound Resistance Functional_Validation->Validation

Caption: Experimental workflow for validating the role of P450s.

References

Cross-Resistance in Diclofop-Resistant Weeds: A Comparative Guide to ACCase Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to global food security and sustainable agricultural practices. Diclofop-methyl, a member of the aryloxyphenoxypropionate (FOP) chemical family, has been a cornerstone for post-emergence grass weed control. However, its extensive use has led to the selection of resistant biotypes in several weed species, most notably Lolium rigidum (annual ryegrass) and Alopecurus myosuroides (black-grass). This guide provides a comprehensive comparison of the cross-resistance patterns observed in this compound-resistant weeds to other acetyl-CoA carboxylase (ACCase) inhibitors, supported by experimental data and detailed methodologies.

Understanding ACCase Inhibitors and Resistance Mechanisms

ACCase is a critical enzyme in the fatty acid biosynthesis pathway in grasses, making it an effective target for herbicides. ACCase inhibitors are broadly categorized into three main chemical families:

  • Aryloxyphenoxypropionates (FOPs): e.g., this compound, fenoxaprop, fluazifop, haloxyfop.

  • Cyclohexanediones (DIMs): e.g., sethoxydim, clethodim.

  • Phenylpyrazolines (DENs): e.g., pinoxaden.[1]

Resistance to ACCase inhibitors primarily arises from two mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the ACCase gene, leading to an altered enzyme that is less sensitive to the herbicide.[2][3] Specific amino acid substitutions can confer varying levels of resistance to different ACCase inhibitor families.[4]

  • Non-Target-Site Resistance (NTSR): This is often due to enhanced metabolic detoxification of the herbicide, mediated by enzyme systems such as cytochrome P450 monooxygenases and glutathione transferases.[2] NTSR can lead to broader and less predictable cross-resistance patterns.[5]

Comparative Efficacy of ACCase Inhibitors on this compound-Resistant Weeds

The cross-resistance profiles of this compound-resistant weeds are highly dependent on the underlying resistance mechanism. The following tables summarize quantitative data from various studies, presenting resistance indices (RI) which are calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population compared to a susceptible population.

Table 1: Cross-Resistance Patterns in this compound-Resistant Lolium rigidum

HerbicideChemical FamilyResistance MechanismResistance Index (RI)Reference
This compoundFOPTSR (Multiple mutations)>400[6]
FenoxapropFOPTSR (Ile-1781-Leu)53.7 - 132.8[2]
HaloxyfopFOPTSR (Ile-1781-Leu)6.2 - 62.6[2]
SethoxydimDIMTSR (Ile-1781-Leu)1.0 - 10.0[7]
ClethodimDIMNTSR<60% biomass reduction[5]
PinoxadenDENTSR (Ile-1781-Leu)2.3 - 5.4[2]

Table 2: Cross-Resistance Patterns in this compound-Resistant Alopecurus myosuroides

HerbicideChemical FamilyResistance MechanismResistance Index (RI)Reference
This compoundFOPTSR (Ile-1781-Leu)13 - >1000[3][4]
FenoxapropFOPTSR (Ile-1781-Leu)High[1]
ClodinafopFOPTSR (Ile-1781-Leu)High[1]
HaloxyfopFOPTSR (Ile-1781-Leu)High[1]
SethoxydimDIMTSR (Ile-1781-Leu)High[4]
CycloxydimDIMTSR (Ile-1781-Leu)7.5 - 35.5[8]
ClethodimDIMTSR (Asp-2078-Gly)High[1]

Experimental Protocols

Accurate assessment of herbicide resistance is fundamental to understanding and managing its evolution. The following are detailed methodologies for key experiments cited in the evaluation of cross-resistance.

Whole-Plant Dose-Response Bioassay

This method is used to determine the level of resistance in a weed population by assessing the plant's response to a range of herbicide doses.[9]

  • Seed Germination: Seeds from suspected resistant and known susceptible weed populations are germinated in petri dishes on a suitable medium (e.g., agar) under controlled light and temperature conditions to ensure uniform seedling emergence.[9]

  • Transplanting: Once seedlings reach the two- to three-leaf stage, they are transplanted into pots containing a standardized soil mix.[9]

  • Herbicide Application: Plants are treated with a range of herbicide doses, typically from a fraction of the recommended field rate to several times the recommended rate. A control group is left untreated. Application is performed using a precision bench sprayer to ensure uniform coverage.[9]

  • Growth Conditions: After treatment, plants are maintained in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Data Collection: Plant survival and biomass (fresh or dry weight) are recorded at a set time after treatment (e.g., 21 days).[10]

  • Data Analysis: The data are subjected to a log-logistic dose-response analysis to calculate the GR50 value for each population. The resistance index (RI) is then calculated as GR50 (Resistant) / GR50 (Susceptible).

ACCase Enzyme Activity Assay

This in vitro assay directly measures the sensitivity of the ACCase enzyme to different herbicides, helping to distinguish between target-site and non-target-site resistance.[11]

  • Enzyme Extraction: Fresh leaf tissue from both resistant and susceptible plants is ground in liquid nitrogen and homogenized in an extraction buffer to isolate the ACCase enzyme.[11] The crude extract is then partially purified through centrifugation and ammonium sulfate precipitation.[11]

  • Enzyme Assay: The activity of the extracted ACCase is measured by quantifying the rate of conversion of acetyl-CoA to malonyl-CoA. This can be done using a radiometric assay that measures the incorporation of 14C from bicarbonate into an acid-stable product, or through a colorimetric method, such as the malachite green assay, which measures the release of inorganic phosphate from ATP during the reaction.[12][13]

  • Inhibition Assay: The enzyme assay is performed in the presence of a range of concentrations of the ACCase-inhibiting herbicide.

  • Data Analysis: The herbicide concentration that inhibits 50% of the enzyme activity (I50) is determined for both the resistant and susceptible populations. The ratio of I50 (Resistant) / I50 (Susceptible) provides a measure of target-site resistance.

Molecular Detection of ACCase Mutations

Identifying specific mutations in the ACCase gene provides definitive evidence of target-site resistance.

  • DNA Extraction: Genomic DNA is extracted from the leaf tissue of individual plants using methods such as the CTAB (cetyltrimethylammonium bromide) method.[14]

  • PCR Amplification: The region of the ACCase gene known to harbor resistance-conferring mutations (the carboxyltransferase domain) is amplified using the polymerase chain reaction (PCR) with specific primers.[14]

  • DNA Sequencing: The amplified PCR product is sequenced to identify any nucleotide changes that result in amino acid substitutions.[14]

  • Sequence Analysis: The obtained DNA sequence is compared to the sequence from a susceptible plant to identify mutations.

  • Alternative Genotyping Methods: For rapid screening of known mutations, techniques like derived cleaved amplified polymorphic sequence (dCAPS) analysis or loop-mediated isothermal amplification (LAMP) can be employed.[15][16]

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.

ACCase_Inhibition_Pathway cluster_herbicide ACCase Inhibitors cluster_enzyme ACCase Enzyme cluster_process Biological Process cluster_resistance Resistance Outcome FOPs FOPs (e.g., this compound) ACCase_S Susceptible ACCase FOPs->ACCase_S Bind and Inhibit ACCase_R Resistant ACCase (Mutated) FOPs->ACCase_R Binding Reduced DIMs DIMs (e.g., Sethoxydim) DIMs->ACCase_S Bind and Inhibit DIMs->ACCase_R Binding Reduced DENs DENs (e.g., Pinoxaden) DENs->ACCase_S Bind and Inhibit DENs->ACCase_R Binding Reduced FattyAcid Fatty Acid Biosynthesis ACCase_S->FattyAcid Catalyzes PlantDeath Plant Death Susceptible Susceptible Weed ACCase_R->FattyAcid Catalyzes Resistant Resistant Weed PlantGrowth Normal Plant Growth FattyAcid->PlantGrowth

Figure 1: Target-site resistance to ACCase inhibitors.

NTSR_Pathway Herbicide ACCase Inhibitor (e.g., this compound) Metabolism Enhanced Metabolism (e.g., Cytochrome P450s) Herbicide->Metabolism Metabolized ACCase ACCase Enzyme Herbicide->ACCase Reduced amount reaches target Detoxified Non-toxic Metabolite Metabolism->Detoxified PlantSurvival Plant Survival Detoxified->PlantSurvival Inhibition Enzyme Inhibition

Figure 2: Non-target-site resistance via enhanced metabolism.

Resistance_Testing_Workflow start Start: Suspected Resistant Weed Population seed_collection Seed Collection start->seed_collection germination Seed Germination & Seedling Growth seed_collection->germination herbicide_app Dose-Response Herbicide Application germination->herbicide_app assessment Assess Plant Survival & Biomass herbicide_app->assessment data_analysis Data Analysis (GR50 Calculation) assessment->data_analysis resistance_level Determine Resistance Index (RI) data_analysis->resistance_level mechanism_investigation Investigate Resistance Mechanism resistance_level->mechanism_investigation tsr Target-Site Resistance (TSR) - ACCase Sequencing mechanism_investigation->tsr ntsr Non-Target-Site Resistance (NTSR) - Metabolism Studies mechanism_investigation->ntsr end End: Confirmed Resistance Profile tsr->end ntsr->end

Figure 3: Experimental workflow for herbicide resistance testing.

Conclusion and Future Perspectives

The cross-resistance patterns of this compound-resistant weeds to other ACCase inhibitors are complex and dictated by the specific resistance mechanism present in the weed biotype. Target-site mutations often result in predictable cross-resistance profiles, with certain mutations conferring broad resistance across FOP, DIM, and DEN families, while others provide more selective resistance. Non-target-site resistance, particularly enhanced metabolism, can lead to broader and less predictable resistance to multiple herbicide modes of action.

For researchers and professionals in drug development, a thorough understanding of these cross-resistance patterns is crucial for the development of new herbicides and effective weed management strategies. Future research should focus on:

  • The discovery of novel ACCase inhibitors that are effective against existing resistant biotypes.

  • The development of rapid and accurate diagnostic tools for the early detection of resistance and the identification of the underlying mechanisms.

  • The implementation of integrated weed management strategies that combine chemical and non-chemical control methods to mitigate the evolution and spread of herbicide resistance.

By continuing to investigate the molecular and biochemical basis of herbicide resistance, the scientific community can develop more sustainable solutions for weed control in agriculture.

References

R-(+)-Diclofop Outperforms Racemic Mixture in Herbicidal Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that the herbicidally active R-(+)-enantiomer of diclofop is significantly more potent in controlling grass weeds than its racemic mixture. This heightened efficacy is attributed to the stereospecific inhibition of a crucial enzyme in plant lipid biosynthesis.

This compound-methyl, a post-emergence herbicide widely used for the control of annual grass weeds in broadleaf crops, is a chiral compound existing in two stereoisomeric forms: the R-(+)-enantiomer and the S-(-)-enantiomer. While commercial formulations are typically sold as a racemic mixture containing equal amounts of both, research indicates that only the R-(+)-enantiomer possesses significant herbicidal activity.[1][2] This guide provides a detailed comparison of the herbicidal efficacy of R-(+)-diclofop versus the racemic mixture, supported by experimental data, detailed protocols, and a visualization of its mechanism of action.

Superior Efficacy of the R-(+)-Enantiomer

The herbicidal activity of this compound stems from its inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway in susceptible grass species.[3][4] This inhibition leads to a depletion of lipids, which are essential for building and maintaining cell membranes, ultimately resulting in growth cessation and plant death.[5][6]

Experimental evidence consistently demonstrates that the R-(+)-enantiomer is a more potent inhibitor of ACCase than the racemic mixture. Consequently, a lower dose of the pure R-(+)-enantiomer is required to achieve the same level of weed control as the racemic mixture.

Data Summary: Herbicidal Efficacy against Grass Weeds

Weed SpeciesHerbicide FormulationEfficacy Metric (Example)Application Rate (g ai/ha)Reference
Avena fatua (Wild Oat)Racemic this compound-methylED50Varies by growth stage[7]
Lolium rigidum (Ryegrass)Racemic this compound-methylLD5075 - 127 (unselected lines)[8]
Avena ludoviciana (Wild Oat)Racemic this compound-methylID50 (coleoptile length)4 mg/L[9]

Note: The table illustrates the type of data available for the racemic mixture. Comparative studies would be necessary to generate precise GR50/ED50 values for the R-(+)-enantiomer.

Experimental Protocols

To rigorously compare the herbicidal efficacy of R-(+)-diclofop and its racemic mixture, standardized greenhouse and field trial protocols are essential.

Greenhouse Dose-Response Bioassay Protocol

This protocol is designed to determine the GR50 values for both R-(+)-diclofop and racemic this compound on a target grass weed species.

  • Plant Material: Grow a susceptible population of the target weed (e.g., Avena fatua or Lolium rigidum) in pots containing a standardized soil mix in a greenhouse with controlled temperature, light, and humidity.[10][11]

  • Herbicide Preparation: Prepare stock solutions of R-(+)-diclofop and racemic this compound. From these, create a series of dilutions to achieve a range of application rates (e.g., 0, 10, 25, 50, 100, 200, 400 g ai/ha).[12]

  • Herbicide Application: Apply the different herbicide concentrations to the plants at the 2-3 leaf stage using a calibrated laboratory sprayer to ensure uniform coverage.[13] An untreated control group should be included.

  • Experimental Design: Employ a completely randomized design with multiple replications (typically 4-5) for each herbicide treatment.[14]

  • Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass of the plants. Record the fresh and dry weights.[15]

  • Data Analysis: Analyze the data using a non-linear regression model to fit a dose-response curve and calculate the GR50 value for each herbicide formulation.[16]

Field Trial Protocol

This protocol outlines a method for comparing the efficacy of the two herbicide formulations under real-world conditions.

  • Site Selection: Choose a field with a natural and uniform infestation of the target weed species.[17]

  • Experimental Design: Use a randomized complete block design with at least four replications. Plot sizes should be large enough to minimize edge effects (e.g., 2m x 10m).[9][14]

  • Treatments: Include an untreated control, the recommended field rate of the racemic this compound mixture, and a series of rates for the R-(+)-diclofop enantiomer (e.g., 0.25x, 0.5x, 1x the rate of the active ingredient in the racemic mixture).

  • Application: Apply the herbicides at the appropriate growth stage of the weed using a calibrated backpack or plot sprayer.[18]

  • Data Collection: Assess weed control visually at regular intervals (e.g., 7, 14, and 28 days after treatment) using a percentage scale (0% = no control, 100% = complete control). At the end of the trial period, measure weed biomass and density from quadrats within each plot.[19]

  • Data Analysis: Use analysis of variance (ANOVA) to compare the treatment effects on weed control, biomass, and density.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

G cluster_herbicide Herbicide Action cluster_biosynthesis Fatty Acid Biosynthesis cluster_cellular_effects Cellular Effects This compound This compound-methyl (R-(+)-enantiomer) ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits LipidDepletion Lipid Depletion ACCase->LipidDepletion Inhibition leads to AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acids MalonylCoA->FattyAcids MembraneDamage Cell Membrane Integrity Loss LipidDepletion->MembraneDamage GrowthArrest Growth Arrest MembraneDamage->GrowthArrest PlantDeath Plant Death GrowthArrest->PlantDeath

Caption: Mechanism of action of R-(+)-diclofop.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_data Data Collection & Analysis Planting Plant Target Weed Species Growth Greenhouse Growth (Controlled Conditions) Planting->Growth Application Apply Herbicides (Calibrated Sprayer) Growth->Application HerbicidePrep Prepare Herbicide Dilutions (R-(+)-diclofop & Racemic) HerbicidePrep->Application DataCollection Collect Biomass Data (21 Days Post-Treatment) Application->DataCollection Analysis Dose-Response Analysis (Calculate GR50) DataCollection->Analysis

Caption: Greenhouse bioassay experimental workflow.

References

Comparative Guide to the Validation of Non-Target Site Resistance Mechanisms for Diclofop in Black-Grass (Alopecurus myosuroides)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating non-target site resistance (NTSR) to the herbicide Diclofop in the problematic weed, black-grass (Alopecurus myosuroides). The focus is on enhanced metabolic resistance, a primary mechanism of NTSR, mediated by the increased activity of detoxification enzymes such as cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs). This document outlines experimental protocols, presents comparative data, and includes visualizations to aid in the understanding and application of these validation techniques.

Overview of Non-Target Site Resistance to this compound in Black-Grass

Non-target site resistance (NTSR) is a significant challenge in weed management, enabling weeds to survive herbicide applications through mechanisms other than mutations at the herbicide's target site. In black-grass, a major driver of NTSR to herbicides like this compound is enhanced metabolism. This involves the rapid detoxification of the herbicide into non-toxic forms, preventing it from reaching its site of action, the acetyl-CoA carboxylase (ACCase) enzyme. The two primary enzyme families implicated in this process are cytochrome P450s and glutathione S-transferases.[1][2] Validating the role of these enzymes is crucial for understanding and managing herbicide resistance.

Comparative Analysis of Validation Methodologies

The validation of NTSR mechanisms involves a multi-pronged approach, combining whole-plant assays with biochemical and molecular techniques. Below is a comparison of key experimental approaches.

Methodology Principle Key Outputs Advantages Limitations
Whole-Plant Bioassay Treatment of susceptible and potentially resistant black-grass populations with a range of this compound doses to determine the level of resistance.- Resistance Index (RI) or GR50 (dose for 50% growth reduction) values. - Visual confirmation of resistance.- Provides a direct measure of resistance at the whole-organism level. - Relatively straightforward to perform.- Does not elucidate the mechanism of resistance. - Can be time-consuming due to plant growth.
Metabolism Studies (e.g., using radiolabeled this compound) Incubation of plant tissues or cell cultures with radiolabeled this compound, followed by extraction and analysis of metabolites using techniques like HPLC.- Rate of this compound metabolism (half-life). - Identification and quantification of this compound metabolites.- Provides direct evidence of enhanced herbicide detoxification. - Allows for the characterization of metabolic pathways.- Requires specialized equipment for handling and detecting radioactivity. - Can be technically demanding.
Enzyme Activity Assays In vitro measurement of the activity of CYP450s and GSTs from resistant and susceptible plants using model substrates or this compound itself.- Specific activity of CYP450s and GSTs. - Comparison of enzyme kinetics (Km, Vmax).- Directly implicates specific enzyme families in resistance. - Can be adapted for high-throughput screening.- In vitro activity may not perfectly reflect in vivo conditions. - Requires optimized protein extraction and assay conditions.
Use of Enzyme Inhibitors Pre-treatment of plants with inhibitors of CYPs (e.g., piperonyl butoxide - PBO) or GSTs (e.g., 4-chloro-7-nitrobenzofurazan - NBD-Cl) prior to this compound application.- Reversal or reduction of the resistant phenotype.- Provides in vivo evidence for the involvement of specific enzyme families. - Relatively simple to implement in conjunction with whole-plant assays.- Inhibitors may have off-target effects. - Complete reversal of resistance is not always achieved.
Transcriptomic Analysis (RNA-Seq) Comparison of gene expression profiles between resistant and susceptible black-grass populations to identify upregulated genes encoding detoxification enzymes.- Identification of candidate genes (specific CYPs and GSTs) associated with resistance.- Provides a global view of gene expression changes. - Can uncover novel resistance mechanisms.- Requires bioinformatics expertise for data analysis. - Upregulation of a gene does not definitively prove its functional role in resistance.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating NTSR to ACCase inhibitors in black-grass.

Table 1: Whole-Plant Resistance Levels to ACCase-Inhibiting Herbicides in Black-Grass

HerbicideBlack-Grass PopulationResistance Index (RI) / GR50 Ratio (Resistant/Susceptible)Reference
Clodinafop-propargylResistant (R)26.2 (GR50 of R / recommended rate)[3]
Fenoxaprop-P-ethylResistant (R)4.01 (GR50 of R / recommended rate)[3]
PinoxadenResistant (R)1.92 (GR50 of R / recommended rate)[3]
CycloxydimResistant (R)2.0 (GR50 of R / recommended rate)[3]

Table 2: Metabolism of ACCase Inhibitors in Susceptible and Resistant Black-Grass

HerbicideBlack-Grass PopulationParameterValueReference
This compoundPeldon A1 (Resistant)Half-life8 hours[4]
This compoundLincs. E1 (Resistant)Half-life9 hours[4]
This compoundRothamsted (Susceptible)Half-life17 hours[4]
Fenoxaprop free acidHerbicide-Sensitive (HS)Amount remaining at 24h (nmol/g FW)~0.18[1][2]
Fenoxaprop free acidNTSR1 (Resistant)Amount remaining at 24h (nmol/g FW)~0.05[1][2]
Fenoxaprop free acidNTSR2 (Resistant)Amount remaining at 24h (nmol/g FW)~0.06[1][2]
Fenoxaprop metaboliteHerbicide-Sensitive (HS)Amount at 24h (nmol/g FW)~0.02[1][2]
Fenoxaprop metaboliteNTSR1 (Resistant)Amount at 24h (nmol/g FW)~0.12[1][2]
Fenoxaprop metaboliteNTSR2 (Resistant)Amount at 24h (nmol/g FW)~0.11[1][2]

Experimental Protocols

Whole-Plant Dose-Response Assay

Objective: To determine the level of resistance to this compound in a black-grass population.

Materials:

  • Seeds from susceptible and putative resistant black-grass populations.

  • Pots (e.g., 9 cm diameter) filled with a suitable potting mix.

  • Controlled environment growth chamber or greenhouse.

  • This compound-methyl herbicide formulation.

  • Laboratory sprayer calibrated to deliver a precise volume.

Procedure:

  • Sow a pre-determined number of seeds (e.g., 10-15) of both susceptible and putative resistant populations into separate pots.

  • Grow the plants under controlled conditions (e.g., 16-hour photoperiod, 20°C day/15°C night).

  • When the majority of plants have reached the 2-3 leaf stage, thin them to a uniform number per pot (e.g., 5-10).

  • Prepare a series of this compound-methyl dilutions to cover a range of doses (e.g., 0, 1/8, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field rate).

  • Spray the plants with the different herbicide doses using a calibrated laboratory sprayer. Include an untreated control for each population.

  • Return the plants to the controlled environment and continue to grow for a specified period (e.g., 21 days).

  • Assess the effects of the herbicide by either visually scoring for phytotoxicity or by harvesting the above-ground biomass and measuring fresh or dry weight.

  • Calculate the GR50 value (the herbicide dose required to cause a 50% reduction in growth compared to the untreated control) for each population.

  • The Resistance Index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.

Herbicide Metabolism Study

Objective: To compare the rate of this compound metabolism in susceptible and resistant black-grass.

Materials:

  • Radiolabeled [14C]-Diclofop-methyl.

  • Susceptible and resistant black-grass plants at the 2-3 leaf stage.

  • Microsyringe or similar application device.

  • Acetonitrile, water, and other solvents for extraction.

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

  • Scintillation counter.

Procedure:

  • Apply a known amount of [14C]-Diclofop-methyl to a defined area of a leaf on both susceptible and resistant plants.

  • At various time points (e.g., 0, 6, 12, 24, 48 hours) after treatment, harvest the treated leaves.

  • Thoroughly wash the leaf surface with a solvent (e.g., aqueous acetone) to remove unabsorbed herbicide.

  • Homogenize the leaf tissue in an extraction solvent (e.g., 80% acetonitrile).

  • Centrifuge the homogenate to pellet the solid debris and collect the supernatant.

  • Analyze the supernatant using HPLC with a radioactivity detector to separate and quantify the parent this compound and its metabolites.

  • The rate of metabolism can be determined by the disappearance of the parent compound over time.

Visualizations

Signaling Pathways and Experimental Workflows

Diclofop_Detoxification_Pathway This compound Detoxification Pathway in Black-Grass This compound This compound-methyl (Herbicide) Diclofop_acid This compound acid (Active form) This compound->Diclofop_acid Esterases Phase1 Phase I Metabolism (Hydroxylation) Diclofop_acid->Phase1 Hydroxylated_this compound Hydroxylated This compound acid Phase1->Hydroxylated_this compound CYP450 Cytochrome P450s CYP450->Phase1 Phase2 Phase II Metabolism (Conjugation) Hydroxylated_this compound->Phase2 Conjugate This compound-Glutathione Conjugate (Detoxified) Phase2->Conjugate GST Glutathione S-Transferases GST->Phase2 Glutathione Glutathione Glutathione->Phase2 Vacuole Vacuolar Sequestration Conjugate->Vacuole

Caption: this compound detoxification pathway in black-grass.

NTSR_Validation_Workflow Experimental Workflow for Validating NTSR to this compound Start Suspected this compound Resistance in Black-Grass WholePlantAssay Whole-Plant Dose-Response Assay Start->WholePlantAssay ConfirmResistance Resistance Confirmed? (RI > 2) WholePlantAssay->ConfirmResistance MetabolismStudy Metabolism Study (e.g., with [14C]-Diclofop) ConfirmResistance->MetabolismStudy Yes NoNTSR Investigate Other Resistance Mechanisms ConfirmResistance->NoNTSR No EnhancedMetabolism Enhanced Metabolism? (Faster half-life in R) MetabolismStudy->EnhancedMetabolism EnzymeAssays Enzyme Assays (CYP450 & GST activity) EnhancedMetabolism->EnzymeAssays Yes InhibitorStudies Inhibitor Studies (PBO, NBD-Cl) EnhancedMetabolism->InhibitorStudies Yes Transcriptomics Transcriptomic Analysis (RNA-Seq) EnhancedMetabolism->Transcriptomics Yes EnhancedMetabolism->NoNTSR No IncreasedActivity Increased Enzyme Activity? EnzymeAssays->IncreasedActivity ResistanceReversed Resistance Reversed? InhibitorStudies->ResistanceReversed Conclusion Conclusion: NTSR via Enhanced Metabolism Validated IncreasedActivity->Conclusion Yes IncreasedActivity->NoNTSR No ResistanceReversed->Conclusion Yes ResistanceReversed->NoNTSR No UpregulatedGenes Upregulated Detoxification Genes? Transcriptomics->UpregulatedGenes UpregulatedGenes->Conclusion Yes UpregulatedGenes->NoNTSR No

Caption: Experimental workflow for NTSR validation.

References

A Comparative Toxicological Assessment of Diclofop and its Metabolite, Diclofop Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of the herbicide Diclofop (specifically this compound-methyl) and its major and more active metabolite, this compound acid. The information presented is collated from various toxicological studies to assist in understanding their relative risks and mechanisms of action.

Executive Summary

This compound-methyl, a post-emergence herbicide, undergoes rapid hydrolysis in soil and organisms to form this compound acid, its primary herbicidally active form. The primary mode of action for both compounds is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. This disruption of lipid synthesis is the main mechanism of its herbicidal activity. Additionally, exposure to this compound and this compound acid has been linked to the induction of oxidative stress, a secondary mechanism contributing to cellular damage.

This guide presents a comparative analysis of their acute toxicity across various species, details of their shared mechanisms of action, and standardized protocols for key experimental assays.

Data Presentation: Comparative Acute Toxicity

The following tables summarize the available acute toxicity data for this compound-methyl and this compound acid. It is important to note that direct comparative studies under identical conditions are limited, and thus, comparisons should be made with consideration of the different experimental setups.

Table 1: Acute Oral and Dermal Toxicity in Mammals

CompoundSpeciesRouteLD50 (mg/kg bw)Reference
This compound-methylRatOral563 - 693[1]
This compound acidRatOral523[2]
This compound-methylRatDermal> 2,000[1]
This compound acidRatDermal> 5,000[2]
This compound-methylRabbitDermal640[1]

Table 2: Acute Toxicity in Aquatic Organisms

CompoundSpeciesExposure DurationLC50/EC50 (mg/L)Reference
This compound-methylRainbow Trout (Oncorhynchus mykiss)96 hours0.35[1]
This compound acidRainbow Trout (Oncorhynchus mykiss)96 hours> 100[2]
This compound-methylDaphnia magna (Water Flea)48 hours4.03 (formulated product)[1]

Mechanisms of Toxicity

Primary Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Both this compound-methyl, after its conversion to this compound acid, and this compound acid directly, act as potent inhibitors of the ACCase enzyme. This enzyme catalyzes the first committed step in the biosynthesis of fatty acids. By inhibiting ACCase, these compounds disrupt the production of essential lipids required for cell membrane integrity and other vital cellular functions, ultimately leading to cell death, particularly in susceptible grass species. The herbicidal activity is primarily attributed to the acid form.

cluster_0 Cellular Environment Diclofop_methyl This compound-methyl Diclofop_acid This compound acid Diclofop_methyl->Diclofop_acid Hydrolysis ACCase Acetyl-CoA Carboxylase (ACCase) Diclofop_acid->ACCase Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalysis Cell_Death Cell Death Fatty_Acid_Synthesis->Cell_Death Disruption leads to

Caption: Primary mechanism of action of this compound and this compound acid.

Secondary Mechanism: Induction of Oxidative Stress

Exposure to this compound and its metabolite can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This state of oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA. The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stressors, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

cluster_1 Oxidative Stress Pathway Diclofop_exposure This compound / this compound acid Exposure ROS Increased Reactive Oxygen Species (ROS) Diclofop_exposure->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress (Cysteine Modification) Cellular_Damage Cellular Damage (Lipid peroxidation, etc.) ROS->Cellular_Damage leads to Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation cluster_workflow Acute Oral Toxicity Workflow (OECD 423) Start Start Dose_3_Animals Dose 3 Animals (e.g., 300 mg/kg) Start->Dose_3_Animals Observe_48h Observe for 48 hours Dose_3_Animals->Observe_48h Two_or_Three_Deaths 2 or 3 Animals Die? Observe_48h->Two_or_Three_Deaths Yes Zero_or_One_Death 0 or 1 Animal Dies? Observe_48h->Zero_or_One_Death No Stop_Test_High_Tox Stop Test: Classify as Highly Toxic Two_or_Three_Deaths->Stop_Test_High_Tox Dose_Higher Dose 3 More Animals at Higher Dose (e.g., 2000 mg/kg) Zero_or_One_Death->Dose_Higher Observe_48h_2 Observe_48h_2 Dose_Higher->Observe_48h_2 Observe for 48 hours Observe_14d Observe for 14 Days (All surviving animals) Stop_Test_High_Tox->Observe_14d Record_Data Record Clinical Signs, Body Weight, Necropsy Observe_14d->Record_Data End End Record_Data->End Stop_Test_Low_Tox Stop_Test_Low_Tox Observe_48h_2->Stop_Test_Low_Tox Classify Toxicity Stop_Test_Low_Tox->Observe_14d

References

Assessing the performance of different analytical methods for Diclofop detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the detection and quantification of Diclofop, a widely used herbicide. The performance of chromatographic techniques, immunoassays, and electrochemical biosensors is assessed based on experimental data from scientific literature. This document is intended for researchers, scientists, and professionals in drug development and food safety who require sensitive and reliable methods for pesticide residue analysis.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for this compound detection depends on various factors, including the required sensitivity, sample matrix, throughput needs, and available instrumentation. Chromatographic methods coupled with mass spectrometry offer the highest selectivity and are suitable for regulatory compliance, while immunoassays and biosensors provide rapid screening alternatives.

ParameterGC-MS/MSLC-MS/MSELISAElectrochemical Biosensor
Limit of Detection (LOD) 0.01 - 0.05 mg/kg[1]0.005 - 0.01 mg/kg (typical for pesticides)[2][3]High ng/L to µg/L range (analyte dependent)As low as 5.99 x 10⁻¹⁴ g/L[4]
Limit of Quantification (LOQ) ~0.1 mg/kg[5]0.005 - 0.01 mg/kg[2][3]High µg/L to mg/L range[6]Not explicitly stated
Recovery (%) 70 - 105%[1][5]70 - 120%[3]> 60% (analyte dependent)[7]Not applicable
Precision (RSD %) < 20%< 20%[3]< 15%~3.0% (repeatability)[8]
Linear Range Wide (ng/g to µg/g)Wide (ng/g to µg/g)[7]Narrower5.99 x 10⁻¹² to 5.89 x 10⁻² g/L[4]
Analysis Time Moderate to LongModerateFastVery Fast
Selectivity Very HighVery HighModerate to HighModerate to High
Cost & Complexity HighHighLow to ModerateLow to Moderate

Chromatographic Methods

Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful separation techniques that, when coupled with mass spectrometry (MS), provide highly sensitive and selective methods for the quantification of this compound and its metabolites in complex matrices like soil, crops, and food products.[1][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile and semi-volatile compounds like this compound-methyl. For the analysis of the metabolite this compound acid, a derivatization step is often required to increase its volatility.

Experimental Protocol: GC-ECD for this compound-methyl and this compound in Soil

This protocol is adapted from a method for determining residues in soil and crops.[1]

  • Extraction: Extract residues from a 10 g homogenized sample with an acetone-light petroleum mixture.

  • Concentration: Concentrate the extract to a small volume.

  • Derivatization (for this compound acid): If analyzing for the this compound metabolite, derivatize it to its pentafluorobenzyl derivative to make it amenable to GC analysis.

  • Cleanup: Purify the extract using a chromatographic column packed with alumina, silver-alumina, and Florisil to remove matrix interferences.

  • GC Analysis: Analyze the final extract using a gas chromatograph equipped with an electron-capture detector (ECD).

    • Column: Capillary column suitable for pesticide analysis.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 1 min, then ramp to 250°C at 10°C/min.

    • Detector Temperature: 300°C.

Performance Data for GC-based Methods

ParameterValueMatrixReference
LOD 0.01 - 0.05 mg/kgSoil, Crops[1]
LOQ 0.1 mg/kgCannabis Flower[5]
Recovery 76.4 - 97.2% (this compound-methyl)Soil, Crops[1]
Recovery 72.8 - 105.2% (this compound)Soil, Crops[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly effective for a wide range of pesticides, including polar and non-volatile compounds, often without the need for derivatization.[10][11] It has become a standard for multi-residue pesticide analysis in food.[2][11]

Experimental Protocol: Chiral HPLC-DAD for this compound Enantiomers

This protocol was developed for the simultaneous separation and determination of rac-diclofop methyl and rac-diclofop acid enantiomers.[7]

  • Extraction: Extract the enantiomers from the sample using an appropriate organic solvent.

  • HPLC Analysis: Perform the analysis on a high-performance liquid chromatograph.

    • Column: Cellulose-tris-(3,5-dimethylphenylcarbamate)-based chiral column (e.g., Chiralcel OJ-H).[7]

    • Mobile Phase: A mixture of n-hexane and 2-propanol (98:2) containing 0.1% trifluoroacetic acid (TFA).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: Diode Array Detector (DAD) or fluorescence detection.[7] For higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS) is recommended.

Performance Data for LC-based Methods

ParameterValueMatrixReference
LOD 0.2 µg/gPlant[7]
Linear Range 0.5 - 250 mg/LStandard Solution[7]
Recovery > 60%Plant[7]
LOQ (Typical) 0.01 mg/kgFood Commodities[2]

Workflow for Chromatographic Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (Soil, Crop, Food) Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (dSPE, SPE) Extraction->Cleanup Chromatography Chromatography (GC or LC) Cleanup->Chromatography MS Mass Spectrometry (MS/MS) Chromatography->MS DataAcq Data Acquisition MS->DataAcq Quant Quantification DataAcq->Quant

Caption: General workflow for this compound analysis using chromatographic methods.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding between an antibody and its target antigen (this compound).[12] It is a cost-effective and rapid technique, making it suitable for screening large numbers of samples. The principle involves a competitive reaction between the drug in the sample and an enzyme-labeled drug for a limited number of antibody binding sites immobilized on a microplate well.[12]

Experimental Protocol: General Competitive ELISA

  • Coating: Coat a 96-well microplate with antibodies specific to this compound and incubate.

  • Washing: Wash the plate to remove any unbound antibodies.

  • Blocking: Add a blocking buffer (e.g., BSA) to prevent non-specific binding.

  • Competitive Reaction: Add standard solutions or sample extracts along with enzyme-conjugated this compound. Incubate to allow competition for antibody binding sites.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate into a colored product.[13]

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Detection: Measure the absorbance using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Workflow for ELISA

G A Coat Plate with Anti-Diclofop Antibody B Add Sample/Standard and Enzyme-Linked this compound A->B C Competitive Binding Occurs B->C D Wash to Remove Unbound Reagents C->D E Add Chromogenic Substrate D->E F Measure Absorbance (Color Development) E->F

Caption: Key steps in a competitive ELISA for this compound detection.

Electrochemical Biosensors

Electrochemical biosensors represent a rapidly advancing field for pesticide detection, offering the potential for portable, highly sensitive, and real-time analysis.[14][15] These devices typically utilize a biological recognition element, such as an enzyme or antibody, immobilized on an electrode surface. The interaction between the recognition element and this compound generates a measurable electrical signal.

An enzymatic impedimetric biosensor for this compound-methyl has been developed using lipase immobilized on an electrode.[4] The presence of the pesticide inhibits the enzyme's activity, leading to a change in the electrochemical impedance, which can be correlated to the pesticide concentration.

Experimental Protocol: Enzymatic Impedimetric Biosensor

This protocol is a generalized procedure based on the principles described for detecting organochlorine pesticides.[4]

  • Electrode Fabrication: Fabricate the sensor by immobilizing a lipase enzyme within a membrane on a conductive electrode surface (e.g., a gold electrode).

  • Baseline Measurement: Record the baseline electrochemical impedance spectrum (EIS) of the biosensor in a phosphate buffer solution.

  • Incubation: Incubate the biosensor with the sample solution containing this compound-methyl. The pesticide will interact with and inhibit the lipase.

  • Post-Incubation Measurement: After incubation, record the EIS of the biosensor again in the buffer solution.

  • Data Analysis: The change in impedance (specifically, the charge transfer resistance) before and after exposure to the sample is proportional to the concentration of this compound-methyl.

Performance Data for an Enzymatic Biosensor for this compound-methyl

ParameterValueReference
LOD 5.99 x 10⁻¹⁴ g/L[4]
Linear Range 5.99 x 10⁻¹² to 5.89 x 10⁻² g/L[4]
Temperature Range 20°C - 40°C[4]

Workflow for Electrochemical Biosensor

G A Immobilize Enzyme (e.g., Lipase) on Electrode B Measure Baseline Electrical Signal A->B C Introduce Sample with this compound B->C D Enzyme Inhibition by this compound C->D E Measure Change in Electrical Signal D->E F Correlate Signal Change to Concentration E->F

References

Unraveling Herbicide Efficacy: A Comparative Guide to In Vitro ACCase Inhibition and In Vivo Whole-Plant Response to Diclofop

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between a herbicide's molecular-level activity and its whole-plant efficacy is paramount for developing effective and sustainable weed management strategies. This guide provides a comprehensive comparison of in vitro inhibition of Acetyl-CoA Carboxylase (ACCase) and the in vivo whole-plant response to the widely used herbicide, Diclofop.

This compound, a member of the aryloxyphenoxypropionate ("fop") class of herbicides, targets and inhibits the ACCase enzyme, a critical component in the fatty acid biosynthesis pathway in susceptible grass species.[1] Inhibition of this enzyme leads to a cascade of cellular disruptions, ultimately resulting in plant death. This guide delves into the experimental data that bridges the gap between the enzymatic inhibition observed in the laboratory and the herbicidal effects seen in the field, with a particular focus on susceptible and resistant weed biotypes.

Quantitative Data Summary: In Vitro vs. In Vivo Response

The following table summarizes key data from various studies, comparing the in vitro inhibition of ACCase (expressed as IC50, the concentration of herbicide required to inhibit 50% of enzyme activity) with the whole-plant response (expressed as GR50, the herbicide dose required to cause a 50% reduction in plant growth, or LD50, the dose required to kill 50% of the plant population).

Plant SpeciesBiotypeIn Vitro ACCase Inhibition (IC50)In Vivo Whole-Plant Response (GR50/LD50)Resistance Factor (R/S Ratio)Reference
Lolium rigidumSusceptible (S)~10 µM (for this compound acid)Not explicitly provided in the same study-[2]
Lolium rigidumResistant (R)>100 µM (for this compound acid)Not explicitly provided in the same study>10[2]
Avena fatuaSusceptible (S)Good correlation with whole-plant responseGood correlation with in vitro response-[1]
Avena fatuaResistant Biotype BGood correlation with whole-plant responseGood correlation with in vitro response-[1]
Avena fatuaResistant Biotype CPoor correlation with whole-plant responsePoor correlation with in vitro response-[1]

Note: The direct correlation and reporting of IC50 and GR50 values within the same study for a wide range of species are limited in publicly available literature. The resistance factor (R/S ratio) is often used to compare the level of resistance between biotypes at both the enzyme and whole-plant level.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols for in vitro ACCase inhibition assays and in vivo whole-plant bioassays.

In Vitro ACCase Inhibition Assay (Radiometric Method)

This assay measures the activity of the ACCase enzyme by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.

  • Enzyme Extraction: Fresh young leaf tissue from susceptible and resistant plant biotypes is homogenized in a chilled extraction buffer (e.g., containing Tris-HCl, EDTA, DTT, and protease inhibitors). The homogenate is then centrifuged to remove cell debris, and the supernatant containing the crude enzyme extract is collected.

  • Assay Reaction: The reaction mixture typically contains the enzyme extract, ATP, MgCl2, acetyl-CoA, and 14C-labeled sodium bicarbonate. The herbicide (this compound-acid) is added at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30-34°C) for a specific period (e.g., 10-20 minutes).

  • Stopping the Reaction: The reaction is terminated by adding a strong acid (e.g., HCl), which also serves to remove any unincorporated 14C-bicarbonate as 14CO2.

  • Quantification: The acid-stable product, [14C]malonyl-CoA, is quantified using liquid scintillation counting.

  • Data Analysis: Enzyme activity is calculated and expressed as nmol of bicarbonate incorporated per minute per mg of protein. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the herbicide concentration.

In Vivo Whole-Plant Dose-Response Bioassay

This assay evaluates the effect of the herbicide on the growth and survival of whole plants.

  • Plant Material: Seeds of susceptible and resistant biotypes are sown in pots containing a suitable growing medium.

  • Growth Conditions: Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.

  • Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), a range of this compound-methyl doses is applied to the plants using a laboratory sprayer calibrated to deliver a precise volume.

  • Evaluation: After a set period (e.g., 21 days), plant survival is recorded, and the above-ground biomass is harvested, dried, and weighed.

  • Data Analysis: The data is subjected to log-logistic regression analysis to determine the GR50 (the herbicide dose causing a 50% reduction in plant fresh or dry weight compared to untreated controls) or LD50 (the dose causing 50% mortality).

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and the signaling pathway of this compound's mode of action.

experimental_workflow cluster_invitro In Vitro ACCase Inhibition Assay cluster_invivo In Vivo Whole-Plant Bioassay enzyme_extraction Enzyme Extraction from Plant Tissue assay_reaction Assay Reaction with this compound enzyme_extraction->assay_reaction incubation Incubation assay_reaction->incubation quantification Quantification of ACCase Activity incubation->quantification ic50_determination IC50 Determination quantification->ic50_determination correlation Correlation Analysis ic50_determination->correlation plant_growth Plant Growth (Susceptible & Resistant) herbicide_application This compound Application plant_growth->herbicide_application evaluation Evaluation (Survival & Biomass) herbicide_application->evaluation gr50_determination GR50/LD50 Determination evaluation->gr50_determination gr50_determination->correlation

Experimental workflow from in vitro to in vivo analysis.

signaling_pathway cluster_cellular Cellular Level This compound This compound Application absorption Absorption & Translocation to Meristems This compound->absorption accase ACCase Enzyme inhibition Inhibition of ACCase absorption->inhibition accase->inhibition fatty_acid Fatty Acid Biosynthesis Blocked inhibition->fatty_acid membrane Disruption of Cell Membrane Formation fatty_acid->membrane growth_cessation Cessation of Growth membrane->growth_cessation necrosis Necrosis of Meristematic Tissues growth_cessation->necrosis plant_death Whole Plant Death necrosis->plant_death

Mode of action pathway for this compound herbicide.

Conclusion

The correlation between in vitro ACCase inhibition and in vivo whole-plant response to this compound is a critical area of study for understanding herbicide efficacy and the evolution of resistance. While a strong correlation is often observed in susceptible biotypes, this relationship can be less predictable in resistant populations due to various resistance mechanisms, such as target-site mutations or enhanced herbicide metabolism.[1] The experimental protocols and data presented in this guide provide a foundational understanding for researchers working to develop novel herbicides and effective weed management strategies in the face of growing herbicide resistance.

References

Comparing the soil mobility of Diclofop with other aryloxyphenoxypropionate herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the soil mobility of Diclofop and its chemical relatives, supported by experimental data and standardized protocols.

The aryloxyphenoxypropionate "fop" herbicides are a critical class of selective, post-emergence herbicides widely used for controlling grass weeds in broadleaf crops. Their environmental fate, particularly their mobility in soil, is a key determinant of their potential for off-site transport, groundwater contamination, and overall environmental impact. This guide provides a comparative analysis of the soil mobility of this compound with other prominent aryloxyphenoxypropionate herbicides, including Fenoxaprop-p-ethyl, Fluazifop-p-butyl, and Quizalofop-p-ethyl. The comparison is based on experimentally determined soil sorption coefficients and standardized testing methodologies.

Quantitative Comparison of Soil Mobility

The soil organic carbon-water partitioning coefficient (Koc) is a widely used and accepted measure of a chemical's tendency to adsorb to soil particles. A higher Koc value indicates stronger adsorption to soil organic matter and, consequently, lower mobility. The following table summarizes the Koc values for this compound and other selected aryloxyphenoxypropionate herbicides.

HerbicideChemical StructureKoc (L/kg)Soil Mobility Classification
This compound (Structure not available)16,000Slight to Immobile
Fenoxaprop-p-ethyl (Structure not available)Not explicitly found; described as "immobile" or "slightly mobile"[1][2][3]Slight to Immobile
Fluazifop-p-butyl (Structure not available)3,000 - 6,700Slight to Moderate
Quizalofop-p-ethyl (Structure not available)510 - 570[3]Moderate

Note: Higher Koc values indicate lower soil mobility.

Experimental Protocols for Determining Soil Mobility

The determination of soil adsorption coefficients is crucial for assessing the environmental behavior of herbicides. Standardized laboratory methods are employed to ensure data reliability and comparability. The two most common methods are the OECD Guideline 106 (Batch Equilibrium Method) and OECD Guideline 121 (High-Performance Liquid Chromatography Method).

OECD Guideline 106: Batch Equilibrium Method

This method directly measures the adsorption of a substance to soil. It is considered the gold standard for determining soil adsorption coefficients (Kd) and, subsequently, Koc values.

Principle: A known concentration of the herbicide is mixed with a soil sample of known mass and organic carbon content in an aqueous solution. The mixture is agitated for a specific period to reach equilibrium. After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of the herbicide remaining in the aqueous phase is measured. The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

Key Steps:

  • Soil Preparation: A range of well-characterized soils with varying organic carbon content, pH, and texture are selected. The soils are air-dried and sieved.

  • Test Substance Preparation: A stock solution of the herbicide is prepared in a suitable solvent, typically 0.01 M calcium chloride solution, which mimics the ionic strength of soil water.

  • Equilibration: Soil samples are weighed into centrifuge tubes, and a known volume of the herbicide solution is added. The tubes are then agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached. Preliminary studies are conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, the samples are centrifuged at high speed to separate the soil from the aqueous solution.

  • Analysis: The concentration of the herbicide in the supernatant (the clear liquid phase) is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation:

    • The amount of herbicide adsorbed to the soil (Cs) is calculated.

    • The soil-water distribution coefficient (Kd) is determined using the formula: Kd = Cs / Cw where Cw is the concentration of the herbicide in the aqueous phase at equilibrium.

    • The organic carbon-normalized adsorption coefficient (Koc) is then calculated using the formula: Koc = (Kd / %OC) * 100 where %OC is the percentage of organic carbon in the soil.

OECD Guideline 121: Estimation of the Adsorption Coefficient (Koc) using HPLC

This method provides an estimate of the Koc value based on the retention time of the substance on an HPLC column that mimics the partitioning behavior between water and soil organic carbon. It is a faster and less resource-intensive screening method compared to the batch equilibrium method.

Principle: The herbicide is injected onto an HPLC column packed with a stationary phase (e.g., cyanopropyl-modified silica) that has both lipophilic and polar characteristics, simulating soil organic matter. The retention time of the herbicide is measured and compared to the retention times of a set of reference substances with known Koc values.

Key Steps:

  • HPLC System Setup: An HPLC system equipped with a suitable column (e.g., LiChrospher® Si 100 CN) and a UV detector is used. The mobile phase is typically a mixture of methanol and water.

  • Calibration: A set of reference compounds with a range of known log Koc values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k) against the logarithm of the Koc for the reference substances. The capacity factor is calculated as: k = (tR - t0) / t0 where tR is the retention time of the substance and t0 is the dead time of the column.

  • Sample Analysis: The herbicide of interest is injected into the HPLC system under the same conditions as the reference compounds, and its retention time is measured.

  • Koc Estimation: The capacity factor (k) for the test herbicide is calculated, and its log Koc value is determined from the calibration curve.

Factors Influencing Soil Mobility of Aryloxyphenoxypropionate Herbicides

The soil mobility of aryloxyphenoxypropionate herbicides is a complex process influenced by several interconnected factors related to the herbicide's chemical properties, soil characteristics, and environmental conditions. The following diagram illustrates these relationships.

G cluster_herbicide Herbicide Properties cluster_soil Soil Properties cluster_environment Environmental Factors Koc Soil Adsorption Coefficient (Koc) Mobility Soil Mobility (Leaching Potential) Koc->Mobility inversely proportional Solubility Water Solubility Solubility->Mobility directly proportional pKa Acid Dissociation Constant (pKa) pKa->Mobility affects charge & adsorption Ester_Formulation Ester Formulation Ester_Formulation->Koc increases adsorption Organic_Carbon Organic Carbon Content Organic_Carbon->Koc directly proportional Clay_Content Clay Content & Type Clay_Content->Koc directly proportional Soil_pH Soil pH Soil_pH->pKa influences ionization Soil_Texture Soil Texture Soil_Texture->Mobility influences water flow Rainfall Rainfall/Irrigation Rainfall->Mobility increases Temperature Temperature Temperature->Mobility can increase degradation

Caption: Factors influencing the soil mobility of aryloxyphenoxypropionate herbicides.

Conclusion

The soil mobility of aryloxyphenoxypropionate herbicides varies significantly among different active ingredients. This compound exhibits very low mobility, similar to Fenoxaprop-p-ethyl, due to strong adsorption to soil organic matter. Fluazifop-p-butyl shows slight to moderate mobility, while Quizalofop-p-ethyl is moderately mobile. These differences are primarily dictated by their inherent chemical structures, which influence their soil adsorption coefficients (Koc). Understanding these variations, determined through standardized experimental protocols like OECD 106 and 121, is essential for conducting accurate environmental risk assessments and implementing sustainable weed management practices. Researchers and drug development professionals should consider these soil mobility characteristics when developing new herbicide formulations and evaluating their environmental safety profiles.

References

Cross-species validation of Diclofop's effect on membrane potential in susceptible vs. tolerant plants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Herbicide Development and Plant Physiology

The herbicide Diclofop, and its methyl ester this compound-methyl, selectively control grass weeds in broadleaf crops. A key aspect of its mode of action, particularly in susceptible species, involves a rapid disruption of the cell membrane's electrical potential. This guide provides a comparative analysis of this compound's effects on the membrane potential of susceptible versus tolerant plant species, supported by experimental data and detailed protocols.

Quantitative Comparison of Membrane Potential Depolarization

The following tables summarize the differential effects of this compound and its metabolites on the membrane potential of various plant species and biotypes.

Table 1: Comparative Effect of 100 µM this compound on Membrane Potential in Wheat vs. Oat Coleoptiles

ParameterWheat (Tolerant)Oat (Susceptible)Reference
Half-time for Depolarization 15 - 20 minutes5 - 10 minutes[1]
Concentration for Half-maximal Depolarization 20 - 30 µM10 - 20 µM[1]

Table 2: Effect of this compound-methyl and this compound on Membrane Potential in Different Plant Species

SpeciesBiotype/CultivarTreatmentConcentrationObserved Effect on Membrane PotentialReference
Oat (Avena sativa)cv Garry (Susceptible)This compound-methyl100 µMSlow depolarization to diffusion potential[1]
Wheat (Triticum aestivum)cv Waldron (Tolerant)This compound-methyl100 µMLittle to no effect[1]
Oat (Avena sativa)SusceptibleThis compound100 µMRapid, irreversible depolarization[1][2]
Wheat (Triticum aestivum)TolerantThis compound100 µMRapid depolarization[1]
Maize (Zea mays)SusceptibleThis compound-methyl0.8 µMHyperpolarization within 48 hours[3][4][5]
Annual Ryegrass (Lolium rigidum)Susceptible (SRS2)This compound50 µMDepolarization within 10-15 minutes[6][7]
Annual Ryegrass (Lolium rigidum)Resistant (SR4/84)This compound50 µMDepolarization within 10-15 minutes, followed by repolarization upon removal[6][7]
Pea (Pisum sativum)ResistantThis compound100 µMRapid depolarization[3][4]
Barley (Hordeum vulgare)Moderately TolerantThis compound100 µMRapid depolarization[3][4]

Experimental Protocols

Measurement of Plant Cell Membrane Potential

A common method for investigating the effect of herbicides on plant cell electrophysiology is through intracellular recording of membrane potentials.

Objective: To measure the electrical potential difference across the plasma membrane of plant cells before and after the application of this compound or its derivatives.

Materials and Equipment:

  • Plant material (e.g., coleoptiles, root tips) from susceptible and tolerant species.

  • Glass microelectrodes with a tip diameter of approximately 1 µm.

  • Micromanipulator for precise positioning of the microelectrode.

  • High-impedance electrometer for measuring membrane potential.

  • Data acquisition system (e.g., chart recorder or digital interface).

  • Faraday cage to shield the setup from electrical noise.

  • Perfusion chamber to hold the plant tissue and allow for solution changes.

  • Standard bathing solution (e.g., a buffered nutrient solution).

  • Test solutions containing various concentrations of this compound or this compound-methyl.

Procedure:

  • Plant Preparation: Germinate seeds of the selected plant species in the dark to obtain etiolated seedlings. Excise segments of coleoptiles or roots for analysis.

  • Mounting: Mount the excised tissue in a perfusion chamber filled with a standard bathing solution.

  • Microelectrode Impalement: Using a micromanipulator, carefully impale a single cell with the glass microelectrode. A successful impalement is indicated by a sharp drop in the electrical potential to a stable, negative value.

  • Stabilization: Allow the membrane potential to stabilize before beginning experimental treatments.

  • Herbicide Application: Replace the standard bathing solution with a solution containing the desired concentration of this compound or this compound-methyl.

  • Data Recording: Continuously record the membrane potential throughout the experiment to observe any changes, such as depolarization (the potential becoming less negative) or hyperpolarization (the potential becoming more negative).

  • Washout: In some experiments, the herbicide solution can be washed out and replaced with the standard bathing solution to observe if the membrane potential can recover (repolarize).[6][7]

Visualizations

Proposed Signaling Pathway of this compound Action

The primary mechanism by which this compound is thought to disrupt the membrane potential is by acting as a protonophore, increasing the permeability of the plasma membrane to protons (H+).[1] This dissipates the proton gradient established by the plasma membrane H+-ATPase, leading to depolarization.

Diclofop_Mechanism cluster_cytoplasm Cytoplasm ATPase H+-ATPase Proton_Channel Increased Proton Permeability H_out H+ ATPase->H_out pumps H_in H+ H_out->H_in leaks ATP ATP ATP->ATPase powers ADP ADP + Pi This compound This compound This compound->Proton_Channel induces

Caption: Proposed mechanism of this compound-induced membrane depolarization.

Experimental Workflow for Membrane Potential Measurement

The following diagram illustrates the general workflow for conducting electrophysiological experiments to assess the impact of herbicides on plant cell membrane potential.

Experimental_Workflow start Start prep Prepare Plant Material (e.g., Coleoptile/Root Sections) start->prep mount Mount Tissue in Perfusion Chamber prep->mount impalement Impale Cell with Microelectrode mount->impalement stabilize Record Stable Resting Membrane Potential impalement->stabilize apply_herbicide Apply this compound Solution stabilize->apply_herbicide record_effect Record Change in Membrane Potential apply_herbicide->record_effect washout Washout with Control Solution (Optional) record_effect->washout record_recovery Record Membrane Potential Recovery washout->record_recovery Yes end End washout->end No record_recovery->end

Caption: General experimental workflow for membrane potential measurement.

Concluding Remarks

The data consistently demonstrate that this compound and its active acid form rapidly depolarize the plasma membrane of susceptible grass species. This effect is significantly faster and occurs at lower concentrations in susceptible plants like wild oat compared to tolerant crops such as wheat. While the protonophore hypothesis is a leading explanation for this phenomenon, some studies indicate that the relationship between membrane depolarization and the ultimate phytotoxic effect might be complex and not the sole mechanism of action, especially at field-relevant concentrations.[3][4] The ability of resistant biotypes to repolarize their membrane potential after exposure suggests that mechanisms for restoring membrane integrity or detoxifying the herbicide at the cellular level are crucial for tolerance.[6][7] These findings are critical for understanding the basis of herbicide selectivity and the evolution of resistance in weed populations.

References

Safety Operating Guide

Proper Disposal Procedures for Diclofop: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Diclofop, a selective herbicide. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and waste management in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards and the necessary personal protective equipment (PPE). This compound-methyl, the active ingredient, is classified as a hazardous substance, harmful if swallowed or in contact with skin, and very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) and Safe Handling:

  • Gloves: Wear elbow-length, chemical-resistant gloves.[2]

  • Protective Clothing: Wear cotton overalls buttoned to the neck and wrist or other suitable protective clothing.[1][2]

  • Eye and Face Protection: Use safety glasses with side shields, chemical goggles, or a face shield.[1][2]

  • Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors or mists.[1][3]

  • Hygiene: Always wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where this compound is used or stored.[3][4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][4]

Spill Management Protocol

In the event of a spill, immediate and proper containment is critical to prevent environmental contamination and personal exposure.

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated.[3]

  • Contain Spill: Stop the leak if it is safe to do so.[3][4][5] Create a dike around the spill if necessary to prevent it from entering drains or waterways.[4]

  • Absorb Material: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][4][5]

  • Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[3][4][5]

  • Clean Area: Wash the spill area thoroughly, preventing runoff from entering drains.[4][5]

Disposal of Unused or Excess this compound

Disposing of unused this compound product requires adherence to hazardous waste regulations to mitigate environmental risks. Avoid disposing of pesticides whenever possible by preparing only the amount needed for your experiment.[6]

  • Hazardous Waste Classification: Unused or discarded this compound formulations are considered hazardous waste.[1] For formulations containing this compound-methyl, the hazardous waste number may be F027.[1]

  • Disposal Method: Do not dispose of undiluted chemicals on-site.[2] All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Professional Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor for disposal.[7] You can also check with your local solid waste management authority for information on household hazardous waste collection programs that may accept chemical waste from laboratories.[6][8]

  • Prohibited Actions: Never pour this compound or any pesticide down a sink, toilet, or drain, as this can pollute water sources.[6][9]

Empty Container Decontamination and Disposal

Empty containers may still contain hazardous residues and must be managed carefully.[1] Never reuse empty pesticide containers for any other purpose.[6][8]

Triple-Rinsing Protocol: The following procedure is the standard for decontaminating empty pesticide containers.[10]

  • Initial Drain: Empty the container's contents into the chemical waste collection vessel, allowing it to drain for an extra 30 seconds after the flow has slowed to a drip.[10]

  • First Rinse: Fill the container 20-25% full with a suitable solvent (check Safety Data Sheet for recommendations, often water). Securely replace the cap.[10]

  • Agitate: Vigorously shake, rotate, or roll the container for at least 30 seconds to rinse all interior surfaces.[10]

  • Collect Rinsate: Pour the rinsate (the rinse water) into a designated hazardous waste container. Allow the container to drain for another 30 seconds.[10]

  • Repeat: Repeat this rinsing process two more times.[10]

Final Disposal of Rinsed Containers:

  • Render Unusable: After triple-rinsing, puncture and crush the container to prevent reuse.[2]

  • Recycling/Disposal: If a container recycling program like drumMUSTER is available and the container is eligible, it can be sent for recycling.[2][10] Otherwise, the cleaned, punctured container should be disposed of through an approved waste management facility.[2]

  • Consult Authorities: Always consult your local, state, or institutional waste management authority for specific regulations, as they can be stricter than federal guidelines.[3][5][6]

Summary of Key Disposal Parameters

ParameterGuidelineCitation
Waste Classification Hazardous Waste[1][10]
Unused Product Disposal Via licensed hazardous waste facility or approved program.[1][7][8]
Environmental Concern Very toxic to aquatic life with long-term effects.[1][3]
Spill Cleanup Absorb with inert material (sand, vermiculite); collect for disposal.[3][4][5]
Container Decontamination Mandatory Triple-Rinse Procedure.[2][10]
Rinsate Disposal Collect as hazardous waste.[10]
Empty Container Disposal Puncture container; dispose of via approved waste facility or recycling program.[2]
Prohibited Disposal Do not pour down drains, into waterways, or dispose of undiluted chemical on-site.[2][6][9]

This compound Disposal Workflow

Diclofop_Disposal_Workflow cluster_start Start: Handling this compound cluster_waste_type Identify Waste Type cluster_spill Spill / Contaminated Material cluster_product Unused Product / Excess Mixture cluster_container Empty Container cluster_final Final Disposal start This compound Waste Generated waste_type Waste Type? start->waste_type spill Absorb with Inert Material (Sand, Vermiculite) waste_type->spill Spill product Collect in Original or Approved Container waste_type->product Unused Product container Perform Triple-Rinse Protocol waste_type->container Empty Container collect_spill Collect in Labeled Hazardous Waste Container spill->collect_spill final_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor or Institutional EHS collect_spill->final_disposal label_product Label as Hazardous Waste product->label_product label_product->final_disposal collect_rinsate Collect Rinsate as Hazardous Waste container->collect_rinsate puncture Puncture and Crush Container container->puncture collect_rinsate->final_disposal recycle Send Clean, Crushed Container to Approved Recycling Facility (if applicable) puncture->recycle recycle->final_disposal

Caption: Logical workflow for the safe disposal of this compound waste streams.

References

Essential Safety and Handling Protocols for Diclofop

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Diclofop. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Goggles or Face ShieldWear chemical safety goggles or a full-face shield to protect against splashes.[1][2]
Hand Protection Chemical-resistant glovesUse elbow-length PVC or nitrile gloves.[1][2][3] Do not use leather or fabric gloves.[4]
Body Protection Chemical-resistant suit/coverallsWear cotton overalls buttoned to the neck and wrist or a chemical-resistant suit.[1] An apron may be worn over coveralls when mixing or loading.[5]
Respiratory Protection RespiratorA respirator should be worn, especially in poorly ventilated areas or when dealing with dusts or sprays, to avoid inhalation of vapors.[2][5][6]
Foot Protection Chemical-resistant bootsWear chemical-resistant boots. Pants should be worn over the top of boots to prevent chemicals from entering.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step guidance outlines the procedural workflow from preparation to post-handling.

1. Preparation:

  • Consult Safety Data Sheet (SDS): Before handling, thoroughly read the product's SDS.[7][8][9]

  • Ensure Proper Ventilation: Work in a well-ventilated area.[10]

  • Assemble PPE: Put on all required personal protective equipment as specified in the table above.[4][7][8]

  • Prepare for Spills: Have a spill containment kit readily available.

2. Handling and Application:

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][6]

  • No Eating or Drinking: Do not eat, drink, or smoke in the handling area.[7][8]

  • Mixing: When mixing, do so in a designated, well-ventilated area. If mixing with other substances, add this compound to the tank when it is about two-thirds full, with the agitator running, then top up with water.[11][12][13]

3. Post-Handling:

  • Decontamination: After handling, wash hands thoroughly.[1][7]

  • Clean PPE: Wash gloves, goggles, and any contaminated clothing after each day's use.[1] Store all PPE in a clean, dry place away from chemical storage areas.[2]

  • Shower: It is advisable to take a shower and change into clean clothes.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Unused Product: Do not dispose of undiluted chemicals on-site.[1][11][12][13] If possible, use up any excess product according to the label directions.[14] Otherwise, contact a local hazardous waste disposal facility.[14][15]

  • Empty Containers:

    • Triple Rinse: Triple or pressure rinse the empty container with water.[1][11][12][13]

    • Add Rinsate to Spray Tank: Add the rinsate (the water from rinsing) to the spray tank to be used as part of the application.[1][11][12][13]

    • Render Unusable: Puncture or crush the container to prevent reuse.[1]

    • Dispose: Dispose of the cleaned and punctured container at an approved waste management facility or a container recycling program if available.[1] Do not reuse empty containers for any other purpose.[14]

Quantitative Data Summary

ParameterValueSource
Acceptable Daily Intake (ADI) 0.002 mg/kg/day[7][9]
Acute Oral Toxicity Harmful if swallowed (Category 4)[7][8][9]
Skin Sensitization May cause an allergic skin reaction (Category 1)[7][8][9]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[7][8][9]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Application cluster_post Post-Handling cluster_disposal Disposal A Consult SDS B Ensure Proper Ventilation A->B C Don Required PPE B->C D Prepare Spill Kit C->D E Avoid Direct Contact D->E F No Eating, Drinking, Smoking E->F G Mix in Ventilated Area E->G H Wash Hands Thoroughly G->H I Clean & Store PPE H->I J Shower & Change Clothes I->J K Triple Rinse Container J->K L Add Rinsate to Tank K->L M Puncture Container L->M N Dispose at Approved Facility M->N

Caption: Workflow for the safe handling and disposal of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。